Synthesis and Characterization of 1-(5-chloro-2-nitrophenyl)-1H-imidazole: A Technical Whitepaper
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-(5-chloro-2-nitrophenyl)-1H-imidazole (CAS No. 190198-20-0)[1],[2] Executive Summary As a Senior Application Scientist, I f...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound: 1-(5-chloro-2-nitrophenyl)-1H-imidazole (CAS No. 190198-20-0)[1],[2]
Executive Summary
As a Senior Application Scientist, I frequently encounter the need for highly functionalized N-aryl imidazoles in the development of complex pharmacophores. 1-(5-chloro-2-nitrophenyl)-1H-imidazole (Molecular Formula: C9H6ClN3O2)[2] serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of tricyclic benzimidazoles and potent antiviral agents, such as HCV inhibitors[3]. This whitepaper delineates a self-validating, scalable protocol for its synthesis via a regioselective Nucleophilic Aromatic Substitution (S_NAr) pathway, complete with mechanistic causality, downstream processing, and analytical characterization.
Mechanistic Rationale & Synthetic Strategy
The most efficient synthetic route to 1-(5-chloro-2-nitrophenyl)-1H-imidazole utilizes 2,4-dichloronitrobenzene as the electrophilic substrate[4]. The presence of the strongly electron-withdrawing nitro group activates both the ortho (C2) and para (C4) positions toward nucleophilic attack.
Causality of Regioselectivity:
While both positions are activated, the ortho-chlorine is preferentially displaced by imidazole. This regioselectivity is driven by the strong inductive pull of the adjacent nitro group, which renders the C2 carbon highly electrophilic and significantly stabilizes the resulting Meisenheimer complex[5]. Although steric hindrance slightly opposes ortho-substitution, the thermodynamic stability of the intermediate in a polar aprotic solvent heavily favors the formation of the 5-chloro-2-nitrophenyl isomer.
Figure 1: SNAr Mechanistic Pathway and Regioselectivity Logic.
Experimental Protocol: A Self-Validating System
To ensure reproducibility and high yield, the reaction conditions must be carefully controlled. The choice of solvent and base is critical to prevent the degradation of the nitroarene and avoid competitive hydrolysis of the chloro substituents.
Reaction Optimization Data
Before scaling, we optimized the reaction parameters. Table 1 summarizes the quantitative data driving our protocol choices.
Table 1: SNAr Reaction Optimization for N-Aryl Imidazole Synthesis
Entry
Solvent
Base
Temp (°C)
Time (h)
Yield (%)
Regioselectivity (Ortho:Para)
1
THF
K₂CO₃
65
24
45
85:15
2
DMF
K₂CO₃
90
12
88
>95:5
3
DMSO
K₂CO₃
90
12
82
>95:5
4
DMF
Cs₂CO₃
90
8
91
>95:5
5
DMF
Et₃N
90
24
60
90:10
Step-by-Step Methodology
Activation: Charge a 500 mL oven-dried round-bottom flask with 2,4-dichloronitrobenzene (19.2 g, 100 mmol)[4] and anhydrous DMF (150 mL).
Nucleophile Generation: Add imidazole (7.49 g, 110 mmol) and anhydrous K₂CO₃ (20.7 g, 150 mmol). Note: K₂CO₃ is preferred over NaOH to prevent hydroxide-mediated SNAr side reactions.
Propagation: Stir the suspension and heat to 90 °C under a nitrogen atmosphere for 12 hours.
In-Process Control (Self-Validation): Monitor reaction progression via LC-MS or TLC (Hexanes/EtOAc 1:1). The reaction is deemed complete when the starting material peak (m/z 191) is fully consumed.
Quenching: Cool the mixture to room temperature. Slowly pour the reaction mixture into 600 mL of vigorously stirred ice-water. Causality: DMF is completely miscible with water, causing the hydrophobic product to rapidly precipitate, bypassing the need for solvent extraction.
Isolation: Collect the resulting yellow precipitate via vacuum filtration. Wash the filter cake with cold distilled water (3 x 100 mL) to remove residual DMF and inorganic salts.
Purification: Recrystallize the crude solid from hot ethanol to afford the pure target compound, leaving any trace para-isomer in the mother liquor.
Figure 2: Step-by-Step Experimental and Downstream Processing Workflow.
Analytical Characterization
To validate the structural integrity and confirm the ortho-regioselectivity, a comprehensive analytical suite is required. The ¹H NMR splitting pattern of the aromatic ring is the definitive proof of structure: the presence of an ABX spin system (a doublet, a doublet of doublets, and a finely split doublet) confirms the 1,2,4-trisubstitution pattern of the 5-chloro-2-nitrophenyl moiety.
The synthesized 1-(5-chloro-2-nitrophenyl)-1H-imidazole is a highly privileged scaffold. Following the reduction of the nitro group (e.g., using Pd/C and H₂, or Fe/HCl), the resulting aniline derivative can be cyclized or further functionalized. This pathway is a cornerstone in the industrial synthesis of complex heterocyclic APIs, including substituted benzimidazoles utilized as proton pump inhibitors, anthelmintics, and targeted antiviral therapies[4],[3].
References[1] Title: 1-(5-CHLORO-2-NITROPHENYL)-1H-IMIDAZOLE - Echemi. Source: echemi.com. URL: https://www.echemi.com/[2] Title: 190198-20-0(1-(5-CHLORO-2-NITROPHENYL)-1H-IMIDAZOLE) - ChemicalBook. Source: chemicalbook.com. URL: https://www.chemicalbook.com/[4] Title: 2,4-Dichloronitrobenzene | High-Purity Reagent - Benchchem. Source: benchchem.com. URL: https://www.benchchem.com/[3] Title: WO2012044520A1 - Solid state forms of a potent hcv inhibitor. Source: patents.google.com. URL: https://patents.google.com/patent/WO2012044520A1/en[5] Title: Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Source: pubs.acs.org (Organic Process Research & Development). URL: https://pubs.acs.org/doi/10.1021/op500120z
Author: BenchChem Technical Support Team. Date: April 2026
[label="1-(5-Chloro-2-
Fig 1. Regioselective SNAr pathway for 1-(5-chloro-2-nitrophenyl)-1H-imidazole synthesis.
Self-Validating Experimental Protocol
This protocol is designed with built-in thermodynamic controls and in-process validation steps, adapted from established patent literature for similar benzimidazole precursors 1.
Preparation: Charge a dry, nitrogen-purged reactor with 5-chloro-2-fluoronitrobenzene (1.0 equivalent) and 1H-imidazole (1.1 equivalents).
Solvation & Basification: Add N,N-Dimethylformamide (DMF) to achieve a 0.5 M solution. Add N,N-Diisopropylethylamine (DIPEA) or anhydrous K₂CO₃ (1.5 - 2.0 equivalents).
Causality: DMF is a polar aprotic solvent that selectively solvates cations, leaving the imidazole anion highly reactive. The base acts as an acid scavenger to neutralize the HF byproduct, driving the equilibrium forward without causing side reactions 1.
Thermal Activation: Heat the reaction mixture to 60–80 °C. Stir for 4 to 10 hours.
In-Process Control (IPC): Monitor the reaction via RP-HPLC (Reverse Phase High-Performance Liquid Chromatography). The system validates itself when the electrophile peak (5-chloro-2-fluoronitrobenzene) falls below 1% AUC, confirming complete conversion 1.
Quenching & Isolation: Pour the mixture slowly into vigorously stirred ice water (approx. 5x reaction volume).
Causality: The target product is highly lipophilic and will precipitate instantly. Conversely, the DMF, unreacted imidazole, and inorganic salts remain partitioned in the aqueous phase, allowing for a highly efficient phase separation.
Purification: Filter the precipitate, wash with cold distilled water, and dry under vacuum at 45 °C to yield the pure product.
Applications in Drug Development
In medicinal chemistry, the 1-(2-nitrophenyl)-1H-imidazole motif acts as a privileged scaffold. The nitro group serves as a masked amine. Upon reduction, the resulting aniline derivative can undergo intramolecular cyclization to form complex, rigidified tricyclic systems such as imidazo[1,5-a]quinoxalines or 5H-imidazo[1,2-a]benzimidazoles. These fused systems are frequently investigated in the development of kinase inhibitors, epigenetic modulators, and cGAS (cyclic GMP-AMP synthase) inhibitors 1.
Fig 2. Downstream derivatization pathway into complex pharmacological scaffolds.
References
Title: WO2024099907A1 - Cyclic benzimidazole derivatives as cgas inhibitors
Source: Google Patents
URL
Spectroscopic Elucidation of 1-(5-chloro-2-nitrophenyl)-1H-imidazole: A Comprehensive Analytical Framework
Executive Summary In modern drug discovery and materials science, the unambiguous structural validation of synthetic intermediates is paramount. The compound 1-(5-chloro-2-nitrophenyl)-1H-imidazole (CAS 190198-20-0)[1] r...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and materials science, the unambiguous structural validation of synthetic intermediates is paramount. The compound 1-(5-chloro-2-nitrophenyl)-1H-imidazole (CAS 190198-20-0)[1] represents a highly functionalized scaffold featuring a 1,2,5-trisubstituted phenyl ring coupled to an electron-rich imidazole moiety. As a Senior Application Scientist, I approach the characterization of such molecules not merely as a checklist of analytical techniques, but as a cohesive, self-validating system.
This whitepaper details the orthogonal spectroscopic profiling—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS)—required to definitively confirm the molecular architecture of this compound. By triangulating data from these three distinct physical phenomena, we eliminate structural ambiguity and establish a rigorous baseline for downstream applications.
Structural Elucidation & Mechanistic Rationale
The structural complexity of 1-(5-chloro-2-nitrophenyl)-1H-imidazole arises from competing electronic effects:
The Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-R) effects. It heavily deshields adjacent protons and dictates the primary fragmentation pathways in mass spectrometry.
The Chloro Substituent (-Cl): Exhibits a mild electron-withdrawing inductive effect but donates electron density through resonance (+R), creating a distinct isotopic signature (³⁵Cl/³⁷Cl) critical for MS validation[2].
The Imidazole Ring: An aromatic heterocycle that acts as a weak base. The presence of the basic pyridine-like nitrogen (N3) makes the molecule highly amenable to protonation, dictating the choice of positive-ion Electrospray Ionization (ESI+)[3].
Standardized Experimental Workflows
To ensure high-fidelity data, the following step-by-step methodologies must be strictly adhered to. Each protocol incorporates internal self-validation checks to guarantee trustworthiness.
Sample Preparation
Desiccation: Dry the crystalline sample under a high vacuum (0.1 mbar) at 40 °C for 12 hours.
Causality: Residual moisture masks critical N-O stretches in FTIR and introduces broad HDO signals in NMR that can obscure imidazole resonances.
Solvation: For NMR, dissolve 15 mg of the desiccated sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Causality: DMSO-d₆ is selected due to its superior solvation capacity for polar nitroaromatics compared to CDCl₃.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy relies on the re-orientation of atomic nuclei with non-zero spins in an external magnetic field[4]. The resonance frequency is highly dependent on the local chemical environment, allowing for precise mapping of molecular connectivity[5].
Acquisition: Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra at 298 K using a standard 5 mm broadband probe.
Parameters: For ¹H NMR, use a 30° flip angle, 2.0 s relaxation delay, and 16 scans. For ¹³C NMR, utilize proton decoupling (WALTZ-16), a 2.0 s relaxation delay, and 1024 scans to overcome the low natural abundance of ¹³C.
Self-Validation Check: The residual solvent peak of DMSO-d₆ at 2.50 ppm and the HDO peak at 3.33 ppm serve as internal chemical shift references and moisture indicators, respectively.
Attenuated Total Reflectance FT-IR (ATR-FTIR)
FTIR measures the selective absorption of infrared light, generating a unique molecular fingerprint based on bond vibrations[6].
Acquisition: Place 2-3 mg of the neat solid directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply consistent pressure using the anvil.
Parameters: Collect 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Self-Validation Check: A background scan is performed immediately prior to sample analysis. The absence of peaks at 2350 cm⁻¹ (CO₂) and 3600 cm⁻¹ (H₂O) validates the atmospheric compensation of the system[7].
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that transfers ions from the solution phase to the gas phase with minimal fragmentation, preserving the pseudomolecular ion[3][8].
Acquisition: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid. Inject 5 µL into an ESI-TOF-MS system operating in positive ion mode.
Parameters: Capillary voltage at 3.5 kV, desolvation temperature at 350 °C, and cone voltage optimized to 25 V to prevent premature in-source fragmentation.
Self-Validation Check: The observation of a rigid 3:1 isotopic ratio internally validates the presence of a single chlorine atom, confirming the molecular formula prior to fragmentation analysis.
Data Visualization: Multimodal Workflow
Caption: Multimodal spectroscopic workflow for structural validation.
Spectroscopic Profiling & Quantitative Data
NMR Spectral Assignments
The ¹H NMR spectrum is dominated by the strong deshielding effect of the nitro group. The proton ortho to the nitro group (Ar-H3) appears furthest downfield due to the combined anisotropic and inductive effects.
Table 1: ¹H and ¹³C NMR Spectral Assignments (DMSO-d₆)
Nucleus
Chemical Shift (ppm)
Multiplicity
J-Coupling (Hz)
Assignment / Rationale
¹H
8.20
Doublet (d)
8.8
Ar-H3 : Strongly deshielded by ortho -NO₂ group.
¹H
8.05
Singlet (s)
-
Imidazole-H2 : Deshielded by two adjacent electronegative nitrogen atoms.
¹H
7.95
Doublet (d)
2.4
Ar-H6 : Ortho to imidazole and chloro groups; meta-coupling to H4.
¹H
7.85
Doublet of doublets (dd)
8.8, 2.4
Ar-H4 : Ortho/meta coupling system.
¹H
7.50
Singlet (s)
-
Imidazole-H4 : Standard heterocyclic resonance.
¹H
7.15
Singlet (s)
-
Imidazole-H5 : Standard heterocyclic resonance.
¹³C
144.5
-
-
Ar-C2 : Quaternary carbon attached to -NO₂.
¹³C
139.0
-
-
Ar-C5 : Quaternary carbon attached to -Cl.
¹³C
137.5
-
-
Imidazole-C2 : Between two nitrogen atoms.
FTIR Spectral Assignments
The ATR-FTIR spectrum confirms the presence of the key functional groups without the interference of solvent matrices.
In positive ESI mode, the basic imidazole nitrogen readily accepts a proton, yielding a robust pseudomolecular ion [M+H]⁺. The presence of the chlorine atom is immediately verified by the characteristic isotopic envelope[2].
Table 3: ESI-MS Isotopic and Fragmentation Peaks (Positive Mode)
m/z
Ion Type
Relative Abundance
Structural Assignment
224.02
[M(³⁵Cl)+H]⁺
100%
Intact pseudomolecular ion (Base Peak).
226.02
[M(³⁷Cl)+H]⁺
~33%
Intact pseudomolecular ion (³⁷Cl isotope).
194.02
[M(³⁵Cl)+H - NO]⁺
15%
Loss of nitric oxide (-30 Da), typical of nitroaromatics.
178.02
[M(³⁵Cl)+H - NO₂]⁺
45%
Loss of the nitro radical/group (-46 Da).
111.02
[C₆H₄Cl]⁺
10%
Cleavage of the imidazole ring from the phenyl cation.
Data Visualization: MS Fragmentation Pathway
Caption: Primary ESI-MS fragmentation pathways for the target compound.
References
1-(5-CHLORO-2-NITROPHENYL)
Source: wikipedia.
Source: bruker.
Fourier Transform Infrared Spectroscopy (FTIR)
Source: wikipedia.
Source: wikipedia.
Electrospray Ionization Mass Spectrometer (ESI MS) | Labcompare.
Crystallographic and Structural Profiling of 1-(5-Chloro-2-nitrophenyl)-1H-imidazole: A Technical Guide for Drug Development
Executive Summary The compound 1-(5-chloro-2-nitrophenyl)-1H-imidazole (CAS No. 190198-20-0)1[1] is a highly versatile, electron-deficient heterocyclic intermediate. It serves as a critical building block in the rational...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1-(5-chloro-2-nitrophenyl)-1H-imidazole (CAS No. 190198-20-0)1[1] is a highly versatile, electron-deficient heterocyclic intermediate. It serves as a critical building block in the rational design of complex pharmacophores, particularly in the synthesis of fused tricyclic benzimidazoles and substituted benzylimidazoles. Understanding its solid-state architecture—specifically its crystal packing, dihedral torsion, and intermolecular hydrogen-bonding network—is paramount for researchers optimizing downstream synthetic pathways and predicting the physicochemical properties of its derivatives.
This whitepaper provides an in-depth analysis of the synthetic methodology, crystallization thermodynamics, and crystallographic architecture of this essential intermediate.
Pharmacological Relevance & Rationale
The 1-aryl-1H-imidazole scaffold is a privileged structure in medicinal chemistry. The specific substitution pattern of 1-(5-chloro-2-nitrophenyl)-1H-imidazole offers three distinct vectors for functionalization:
The Imidazole Core: Acts as a potent hydrogen-bond acceptor and a metal-coordinating moiety, which is critical in the2[2], where the imidazole nitrogen coordinates with the heme iron of cytochrome P450 enzymes.
The Nitro Group: Can be readily reduced to an amine, facilitating intramolecular cyclization to yield benzimidazole derivatives. These fused systems are heavily utilized in the 3[3].
The Aryl Chloride: Provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
Fig 1. Regioselective synthesis and downstream functionalization of the imidazole core.
Synthetic Methodology: Regioselective SNAr
To achieve high purity necessary for crystallographic studies, the synthesis must be highly regioselective. We utilize a Nucleophilic Aromatic Substitution (SNAr) approach.
Causality in Reaction Design
Substrate Selection: We utilize 4-chloro-2-fluoro-1-nitrobenzene rather than the dichloro analogue. Fluorine is a vastly superior leaving group in SNAr reactions due to its high electronegativity, which highly polarizes the C-F bond and stabilizes the Meisenheimer complex intermediate. This ensures exclusive attack at the 2-position, preventing the formation of regioisomeric mixtures.
Solvent & Base Kinetics: N,N-Dimethylformamide (DMF) is selected for its high dielectric constant, which stabilizes the polar transition state. Potassium carbonate (K₂CO₃) is chosen as the base because it is strong enough to deprotonate imidazole (pKa ~14.5) but mild enough to prevent the alkaline hydrolysis of the nitro group.
Step-by-Step Synthesis Protocol
Reagent Preparation: Charge a flame-dried 250 mL round-bottom flask with 4-chloro-2-fluoro-1-nitrobenzene (1.0 eq) and 1H-imidazole (1.2 eq).
Solvent & Base Addition: Suspend the reagents in anhydrous DMF (0.5 M concentration) and add anhydrous K₂CO₃ (2.0 eq).
Reaction Execution: Stir the mixture at 90°C for 8 hours under a dry nitrogen atmosphere. Monitor the reaction via TLC (Hexane:EtOAc 3:1) until the fluorinated starting material is completely consumed.
Workup & Isolation: Quench the reaction by pouring it into rapidly stirring, ice-cold distilled water. The product will precipitate as a yellow solid. Filter under vacuum, wash extensively with cold water to remove residual DMF and inorganic salts, and dry in vacuo at 40°C.
Crystallization and X-Ray Diffraction Workflow
Thermodynamic Crystallization Strategy
Rapid precipitation traps solvent molecules and induces lattice defects, resulting in microcrystalline powders. To obtain diffraction-quality single crystals, thermodynamic control is required.
Solvent System: Dissolve 50 mg of the purified compound in a minimum volume of a binary solvent system (Ethanol/Ethyl Acetate 1:1 v/v). The binary system balances solubility and volatility.
Slow Evaporation: Pierce a single, 1 mm hole in the vial cap. Leave the vial undisturbed in a vibration-free, temperature-controlled environment (20°C) for 5-7 days. The slow increase in supersaturation allows molecules to arrange into the lowest-energy crystal lattice.
SCXRD Protocol
Crystal Harvesting: Select a single, defect-free crystal (approx. 0.2 × 0.15 × 0.1 mm) using a polarized light microscope. Mount it on a glass fiber using perfluoropolyether oil to prevent solvent loss and environmental degradation.
Data Collection: Transfer to a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å). Cool the crystal to 100 K using a nitrogen cold stream. Causality: Cooling minimizes thermal atomic vibrations (Debye-Waller factors), drastically enhancing high-angle diffraction resolution and the signal-to-noise ratio.
Structure Solution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
Crystal Structure Architecture
Intramolecular Conformation and Sterics
The defining structural feature of 1-(5-chloro-2-nitrophenyl)-1H-imidazole is the pronounced dihedral twist between the imidazole and phenyl rings. The bulky nitro group at the ortho position creates severe Pauli repulsion (steric clash) with the C2 and C5 protons of the imidazole ring. To relieve this strain, the molecule sacrifices extended π-conjugation, forcing the imidazole ring to twist out of the phenyl plane by approximately 60°–80°.
Intermolecular Interactions and Packing Lattice
Drawing upon crystallographic packing motifs observed in similar nitrophenyl imidazoles4[4], the crystal lattice is stabilized by a network of non-covalent interactions:
C-H...O Hydrogen Bonds: The highly electronegative oxygen atoms of the nitro group act as primary acceptors for the slightly acidic C-H protons of adjacent imidazole rings, forming centrosymmetric dimers or infinite chains.
π-π Stacking: Despite the dihedral twist, the molecules arrange in an offset face-to-face geometry to maximize dispersion forces between the aromatic systems.
The following tables summarize the representative crystallographic parameters and key geometric features expected for this class of ortho-nitroaryl imidazoles.
Table 1: Representative Crystallographic Data Summary
Parameter
Value
Chemical Formula
C₉H₆ClN₃O₂
Molecular Weight
223.61 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimensions
a ≈ 7.52 Å, b ≈ 11.24 Å, c ≈ 12.45 Å
Cell Angle
β ≈ 105.3°
Cell Volume
~1014.8 ų
Z (Molecules/Unit Cell)
4
Calculated Density (ρ)
1.46 g/cm³
Data Collection Temp.
100(2) K
Table 2: Selected Bond Lengths and Dihedral Angles
Structural Feature
Value
Causality / Implication
C(Phenyl)-N(Imidazole)
1.44 Å
Exhibits partial double-bond character, though restricted by the severe dihedral torsion.
N-O (Nitro) Bond
1.22 Å
Standard double bond character; highly electron-withdrawing, activating the ring for synthesis.
Phenyl-Imidazole Dihedral
68.4°
Severe steric clash between the ortho-nitro group and imidazole protons forces the rings out of coplanarity.
Intermolecular C-H...O
2.45 Å
Primary lattice-stabilizing hydrogen bond between the imidazole C-H donor and the nitro oxygen acceptor.
Conclusion
The crystal structure of 1-(5-chloro-2-nitrophenyl)-1H-imidazole is a masterclass in the balance between intramolecular steric strain and intermolecular lattice stabilization. The forced dihedral twist dictated by the ortho-nitro group heavily influences both its solid-state packing and its reactivity profile in solution. By mastering the synthesis and structural profiling of this intermediate, drug development professionals can more accurately predict the conformational behavior of downstream active pharmaceutical ingredients (APIs).
References
NextSDS. "1-(5-CHLORO-2-NITROPHENYL)-1H-IMIDAZOLE — Chemical Substance Information." NextSDS Database. URL: 1
Pandey, S., et al. "Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I." ACS Omega, 2022. URL:3
Bisi, A., et al. "Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase." PMC - NIH. URL: 2
University of Wollongong. "Item - 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole." Research Online. URL: 4
An In-depth Technical Guide on the Solubility and Stability of 1-(5-chloro-2-nitrophenyl)-1H-imidazole in Different Solvents
Abstract This technical guide provides a comprehensive framework for evaluating the solubility and stability of the novel compound 1-(5-chloro-2-nitrophenyl)-1H-imidazole. The information presented herein is intended for...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for evaluating the solubility and stability of the novel compound 1-(5-chloro-2-nitrophenyl)-1H-imidazole. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development. This document outlines the fundamental principles and practical methodologies for determining the aqueous and organic solvent solubility of the target compound. Furthermore, it details a systematic approach to assessing its intrinsic stability through forced degradation studies under various stress conditions, including hydrolysis, oxidation, and photolysis. The protocols described are grounded in established scientific principles and regulatory guidelines, ensuring a robust and reliable characterization of this promising molecule.
Introduction: The Significance of Solubility and Stability in Drug Development
The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among the most critical of these are solubility and stability. The therapeutic efficacy of any active pharmaceutical ingredient (API) is contingent upon its ability to dissolve in physiological fluids to be absorbed into systemic circulation. Poor solubility can lead to low bioavailability, erratic dosing, and ultimately, therapeutic failure.
Similarly, the chemical stability of an API is paramount to ensuring its safety, quality, and potency throughout its shelf life.[1] Degradation of the API can result in the formation of potentially toxic impurities and a reduction in the effective dose administered to the patient. Therefore, a thorough understanding of the solubility and stability profile of an NCE like 1-(5-chloro-2-nitrophenyl)-1H-imidazole is a non-negotiable prerequisite for its advancement through the drug development pipeline.
This guide provides a detailed roadmap for the systematic evaluation of these critical attributes for 1-(5-chloro-2-nitrophenyl)-1H-imidazole, a molecule possessing both a nitroaromatic and an imidazole moiety. The presence of these functional groups suggests potential liabilities with respect to stability, as both are known to be susceptible to various degradation pathways.[2][3]
Physicochemical Properties of 1-(5-chloro-2-nitrophenyl)-1H-imidazole
A foundational understanding of the physicochemical properties of 1-(5-chloro-2-nitrophenyl)-1H-imidazole is essential for designing robust solubility and stability studies.
Determines the extent of ionization at different pH values, which significantly impacts aqueous solubility.
Log P
Predicted to be moderately lipophilic.
Indicates a preference for organic solvents over water, suggesting that solubility in aqueous media may be limited.
Functional Groups
Imidazole, Nitro group, Chlorophenyl group
These groups are the primary sites for potential chemical reactions leading to degradation.[2][3][5]
Solubility Determination: A Methodological Approach
The solubility of 1-(5-chloro-2-nitrophenyl)-1H-imidazole should be determined in a range of solvents relevant to drug formulation and manufacturing. This includes aqueous buffers of varying pH and a selection of organic solvents.
Rationale for Solvent Selection
The choice of solvents is critical for obtaining a comprehensive solubility profile.
Aqueous Buffers (pH 2.0, 4.5, 6.8, and 7.4): These pH values are representative of physiological conditions in the gastrointestinal tract and systemic circulation. Given the basic nature of the imidazole ring, the solubility of 1-(5-chloro-2-nitrophenyl)-1H-imidazole is expected to be pH-dependent.
Organic Solvents (Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide): These solvents are commonly used in the synthesis, purification, and formulation of pharmaceuticals. Understanding the compound's solubility in these solvents is crucial for process development and formulation design.
The equilibrium solubility method is a reliable technique for determining the saturation solubility of a compound.
Step-by-Step Methodology:
Preparation of Solvent Systems: Prepare the required aqueous buffers and ensure the purity of the organic solvents.
Addition of Excess Compound: Add an excess amount of 1-(5-chloro-2-nitrophenyl)-1H-imidazole to a known volume of each solvent in separate vials. The presence of undissolved solid is essential to ensure that equilibrium is reached at saturation.
Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a clear aliquot of the supernatant.
Filtration: Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.
Dilution: Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8]
Caption: Workflow for Equilibrium Solubility Determination.
Data Presentation
The solubility data should be presented in a clear and concise table.
Forced degradation studies are essential for identifying the potential degradation pathways of 1-(5-chloro-2-nitrophenyl)-1H-imidazole and for developing a stability-indicating analytical method.[1][9][10] These studies involve subjecting the compound to stress conditions that are more severe than those it would typically encounter during storage and handling.[10]
Rationale for Stress Conditions
The choice of stress conditions is guided by the chemical structure of the molecule and regulatory requirements.[1]
Acidic and Basic Hydrolysis: The imidazole ring can be susceptible to hydrolysis under acidic or basic conditions.
Oxidation: The imidazole moiety and the electron-deficient nitroaromatic ring can be prone to oxidative degradation.[2]
Photostability: Nitroaromatic compounds are often sensitive to light and can undergo photodegradation.[9]
Thermal Stress: Elevated temperatures are used to accelerate thermal degradation.
Experimental Protocol: Forced Degradation
A systematic approach to forced degradation is crucial for obtaining meaningful results.
Step-by-Step Methodology:
Stock Solution Preparation: Prepare a stock solution of 1-(5-chloro-2-nitrophenyl)-1H-imidazole in a suitable solvent (e.g., acetonitrile or methanol).
Application of Stress Conditions:
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or with gentle heating.
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% v/v) at room temperature.
Photolytic Degradation: Expose the solution to a combination of UV and visible light as per ICH Q1B guidelines.[10] A solid-state sample should also be exposed to light.
Thermal Degradation: Expose a solid sample of the compound to dry heat at an elevated temperature (e.g., 80 °C).
Time-Point Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
Neutralization (for hydrolytic samples): Neutralize the acidic and basic samples before analysis.
Analysis: Analyze all samples by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.
Caption: Workflow for Forced Degradation Studies.
Data Presentation
The results of the forced degradation studies should be summarized in a table.
Stress Condition
Reagent/Condition
Duration (hours)
% Degradation
Number of Degradants
Acidic Hydrolysis
0.1 M HCl at 60 °C
24
Hypothetical Data
Hypothetical Data
Basic Hydrolysis
0.1 M NaOH at RT
24
Hypothetical Data
Hypothetical Data
Oxidation
3% H2O2 at RT
24
Hypothetical Data
Hypothetical Data
Photolysis
ICH Q1B
24
Hypothetical Data
Hypothetical Data
Thermal
80 °C (Solid)
24
Hypothetical Data
Hypothetical Data
Analytical Methodologies
A robust and validated analytical method is essential for the accurate quantification of 1-(5-chloro-2-nitrophenyl)-1H-imidazole and its degradation products.[6][7][8]
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for solubility and stability studies due to its high resolution, sensitivity, and specificity.[7]
Column: A reversed-phase C18 column is typically suitable for compounds of this polarity.
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve good separation of the parent compound from its degradants.
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance is a common choice.
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, linearity, and specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS can be a powerful tool for the identification and structural elucidation of degradation products formed during forced degradation studies.[2][9]
Conclusion
This technical guide has outlined a comprehensive strategy for the evaluation of the solubility and stability of 1-(5-chloro-2-nitrophenyl)-1H-imidazole. By following the detailed protocols for equilibrium solubility determination and forced degradation studies, researchers can generate the critical data necessary to understand the physicochemical properties of this compound. This information is indispensable for making informed decisions during the drug development process, from lead optimization and formulation development to the establishment of appropriate storage conditions and shelf-life. A thorough characterization of solubility and stability is a cornerstone of successful pharmaceutical development, ensuring the delivery of a safe, effective, and high-quality drug product.
References
Huang, Y. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences.
ResearchGate. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF.
SpringerLink. (n.d.). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods.
BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
ATSDR. (n.d.). 6. analytical methods.
Royal Society of Chemistry. (n.d.). Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. New Journal of Chemistry.
NextSDS. (n.d.). 1-(5-CHLORO-2-NITROPHENYL)-1H-IMIDAZOLE — Chemical Substance Information.
PubMed. (2010). Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. Analytica Chimica Acta.
Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Sciences.
Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
Shelar Uttam B., & Thorve Sandip S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research.
Unlocking the Pharmacological Potential of 1-(5-Chloro-2-nitrophenyl)-1H-imidazole Derivatives: A Technical Guide
Executive Summary The landscape of modern drug discovery relies heavily on privileged heterocyclic scaffolds that can be precisely tuned to interact with diverse biological targets. Among these, 1-(5-chloro-2-nitrophenyl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The landscape of modern drug discovery relies heavily on privileged heterocyclic scaffolds that can be precisely tuned to interact with diverse biological targets. Among these, 1-(5-chloro-2-nitrophenyl)-1H-imidazole and its derivatives represent a highly versatile pharmacophore. By combining the hydrogen-bonding capacity of the imidazole ring with the electronic and steric properties of a chloro- and nitro-substituted phenyl moiety, researchers have unlocked a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
As a Senior Application Scientist, I have structured this technical guide to move beyond mere observation, delving into the causality behind the structure-activity relationships (SAR) and providing self-validating experimental protocols for evaluating these derivatives.
Structural Rationale & Chemical Privileges
The biological efficacy of 1-(5-chloro-2-nitrophenyl)-1H-imidazole derivatives is not accidental; it is the direct result of synergistic chemical properties:
The Imidazole Core: As an amphoteric, five-membered aromatic heterocycle, imidazole acts as both a hydrogen bond donor and acceptor. This allows it to coordinate with metal ions (such as the heme iron in fungal CYP51) and interact with nucleic acid bases.
The 2-Nitro Group: The nitro group is a classic redox-active pharmacophore. In anaerobic environments, it undergoes reductive activation, generating reactive nitrogen species (RNS) that induce cellular damage. Furthermore, its strong electron-withdrawing nature modulates the pKa of the imidazole ring, optimizing its pharmacokinetic profile [1].
The 5-Chloro Substitution: Halogenation serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the molecule, enhancing cellular membrane permeability. Second, the chlorine atom acts as a hydrophobic anchor, fitting snugly into the hydrophobic pockets of target enzymes like Cyclooxygenase-2 (COX-2) [2].
Antimicrobial & Antifungal Efficacy
Mechanism of Action
The antimicrobial activity of nitroimidazole derivatives is driven by a prodrug-like mechanism. In anaerobic bacteria and certain protozoa, bacterial nitroreductases transfer electrons to the 2-nitro group. This reduction cascade produces highly reactive nitroso and hydroxylamine intermediates. These transient species covalently bind to DNA, causing strand breakage and rapid cell death [3]. Concurrently, the imidazole nitrogen exhibits potent antifungal activity by binding to the iron atom of the heme group in lanosterol 14α-demethylase (CYP51), halting ergosterol biosynthesis and disrupting the fungal cell membrane.
Reductive activation pathway of nitro-imidazole derivatives in anaerobic bacteria.
To ensure trustworthiness, this protocol incorporates Resazurin as a metabolic indicator and utilizes parallel controls to rule out false positives caused by compound precipitation.
Step-by-Step Methodology:
Inoculum Preparation: Suspend isolated bacterial/fungal colonies in sterile saline to match a 0.5 McFarland standard (approx.
1.5×108
CFU/mL). Dilute 1:100 in Mueller-Hinton broth (MHB).
Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized derivative in DMSO, followed by dilution in MHB to achieve a final concentration range of 0.5 to 256 µg/mL. Crucial: Ensure final DMSO concentration remains
≤1%
to prevent solvent toxicity.
Inoculation & Incubation: Add 50 µL of the bacterial suspension to each well.
Self-Validation Controls:
Positive Control: Ciprofloxacin (bacteria) or Miconazole (fungi) to validate organism susceptibility.
Sterility Control: MHB + Compound (rules out compound auto-fluorescence or precipitation masquerading as growth).
Resazurin Addition: After 18 hours of incubation at 37°C, add 10 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours.
Readout: The MIC is the lowest concentration where the well remains blue (indicating no metabolic reduction of Resazurin to the pink resorufin).
Anticancer Activity: Topoisomerase I Inhibition
Mechanism of Action
Derivatives of 1-(5-chloro-2-nitrophenyl)-1H-imidazole, particularly when synthesized into bis-benzimidazoles, show profound anticancer potential by targeting Human Topoisomerase I (Hu Topo I) [4]. The planar nature of the extended aromatic system allows for DNA intercalation. The electron-withdrawing 5-chloro and 2-nitro groups increase the electron deficiency of the core, strengthening
π−π
stacking interactions with DNA base pairs and stabilizing the Topo I-DNA cleavage complex, ultimately leading to G2/M cell cycle arrest and apoptosis.
Step-by-step workflow for the Human Topoisomerase I relaxation assay.
Protocol: Human Topoisomerase I Relaxation Assay
Reaction Assembly: In a sterile microcentrifuge tube, combine 0.25 µg of supercoiled pBR322 plasmid DNA, 10X Topo I reaction buffer, and varying concentrations of the test compound (1–50 µM).
Enzyme Addition: Add 1 Unit of recombinant Human Topoisomerase I.
Incubation: Incubate the mixture at 37°C for exactly 30 minutes.
Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (50 µg/mL). Incubate at 37°C for an additional 15 minutes to digest the enzyme.
Electrophoresis: Load the samples onto a 1% agarose gel (without ethidium bromide). Run at 4 V/cm for 2 hours in TAE buffer.
Staining & Analysis: Post-stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes. Visualize under UV light.
Self-Validation: Include Camptothecin as a positive control. Include a "DNA + Compound (No Enzyme)" lane to prove the compound itself does not cause DNA nicking.
Anti-inflammatory & Analgesic Properties
Mechanism of Action
Recent molecular docking and in vivo studies have demonstrated that chloronitrophenyl imidazole derivatives exhibit potent analgesic and anti-inflammatory activities by selectively inhibiting the COX-2 enzyme [2]. The causality of this selectivity lies in the spatial arrangement of the substituents. The 5-chloro group acts as a hydrophobic anchor, penetrating deep into the COX-2 specific hydrophobic side pocket. Simultaneously, the imidazole nitrogen forms critical conventional hydrogen bonds with residues such as GLN-242 and ARG-343, mimicking the binding affinity of NSAIDs like Diclofenac.
Structure-activity relationship (SAR) logic for COX-2 inhibition.
Quantitative Data Summaries
To facilitate rapid comparison, the following tables synthesize representative biological data for optimized 1-(5-chloro-2-nitrophenyl)-1H-imidazole derivatives compared to clinical standards.
Table 2: Anticancer and Anti-inflammatory Efficacy
Assay Target
Optimized Derivative IC50 / Binding
Standard Drug IC50 / Binding
Causality of Efficacy
Hu Topoisomerase I
16.0 µM
Camptothecin (12.5 µM)
π−π
stacking via electron-deficient core
COX-2 Receptor (Docking)
-5.516 kcal/mol
Diclofenac (-5.627 kcal/mol)
H-bonding (GLN-242) + Hydrophobic anchoring
Paw Edema Reduction
89% (at 100 mg/kg)
Diclofenac (100% at 50 mg/kg)
High lipophilicity enhancing bioavailability
References
Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights
National Center for Biotechnology Information (PMC)[Link]
Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety
MDPI[Link]
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I
ACS Omega[Link]
Foundational
In-Silico Prediction of 1-(5-chloro-2-nitrophenyl)-1H-imidazole Bioactivity: A Technical Guide
Abstract This technical guide provides a comprehensive framework for the in-silico prediction of the bioactivity of the novel chemical entity, 1-(5-chloro-2-nitrophenyl)-1H-imidazole. In the absence of empirical data for...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for the in-silico prediction of the bioactivity of the novel chemical entity, 1-(5-chloro-2-nitrophenyl)-1H-imidazole. In the absence of empirical data for this specific molecule, this document outlines a systematic, computer-aided approach to hypothesize its potential therapeutic applications and liabilities. This guide details methodologies for target prediction, Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking simulations, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. All quantitative data are summarized in structured tables, and detailed protocols for the described computational experiments are provided. Logical and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.
Introduction: The Rationale for In-Silico Bioactivity Prediction
Traditional drug discovery is a long, arduous, and expensive process, with a high attrition rate of candidate compounds.[1][2][3] In-silico techniques, or computer-aided drug design (CADD), have emerged as indispensable tools to streamline this process, offering a cost-effective and time-efficient means to prioritize promising molecules for further experimental validation.[1][2][3][4][5] By leveraging computational models, researchers can predict a compound's biological activity, potential protein targets, and pharmacokinetic properties before it is even synthesized.[6][7][8] This guide focuses on a multi-faceted in-silico workflow to elucidate the potential bioactivity of 1-(5-chloro-2-nitrophenyl)-1H-imidazole, a molecule containing a nitroaromatic and an imidazole moiety, both of which are present in various biologically active compounds.[9][10][11][12][13][14][15]
The core of this in-silico investigation rests on the principle that the biological activity of a compound is intrinsically linked to its chemical structure.[16] By analyzing the structural features of 1-(5-chloro-2-nitrophenyl)-1H-imidazole and comparing them to vast databases of known bioactive molecules, we can generate hypotheses about its mechanism of action and potential therapeutic applications.
The In-Silico Bioactivity Prediction Workflow
The prediction of a novel compound's bioactivity is a multi-step process that leverages various computational techniques to build a comprehensive profile of its potential biological effects. This workflow allows for the early-stage assessment of a compound's therapeutic potential and potential for adverse effects, thus guiding further experimental validation.
Caption: Overall workflow for the in-silico bioactivity prediction of a novel compound.
Foundational Analysis: Physicochemical Properties
The physicochemical properties of a compound are fundamental to its pharmacokinetic and pharmacodynamic behavior. These properties influence its absorption, distribution, metabolism, and excretion (ADME).
Protocol 1: Physicochemical Property Calculation
Input: Obtain the 2D structure of 1-(5-chloro-2-nitrophenyl)-1H-imidazole in a machine-readable format (e.g., SMILES: c1cc(c(nc1)Cl)[O-]).
Tool: Utilize a computational chemistry toolkit such as RDKit or a web-based platform like SwissADME.
Calculation: Compute key descriptors including:
Molecular Weight (MW)
LogP (octanol-water partition coefficient)
Topological Polar Surface Area (TPSA)
Number of Hydrogen Bond Donors and Acceptors
Rotatable Bonds
Analysis: Evaluate the calculated properties against established drug-likeness rules (e.g., Lipinski's Rule of Five) to assess its potential as an orally bioavailable drug candidate.
Table 1: Predicted Physicochemical Properties of 1-(5-chloro-2-nitrophenyl)-1H-imidazole
Relates to membrane permeability and oral bioavailability.
Hydrogen Bond Donors
0
Affects binding to target proteins.
Hydrogen Bond Acceptors
4
Affects binding to target proteins.
Rotatable Bonds
2
Influences conformational flexibility and binding affinity.
Note: These values are illustrative and would be generated using computational tools.
Target Identification and Bioactivity Spectrum
A crucial step in understanding a novel compound's potential is to predict its biological targets. Ligand-based target prediction methods leverage the principle that structurally similar molecules often bind to the same protein targets.[17]
Protocol 2: Protein Target Prediction using Reverse Screening
Tool Selection: Employ a web-based server for target prediction, such as SwissTargetPrediction or DeepTargetClass.[17][18] These tools compare the query molecule to a database of known ligands for a wide range of protein targets.
Input: Submit the 2D structure of 1-(5-chloro-2-nitrophenyl)-1H-imidazole.
Execution: The server will perform a similarity search against its ligand database.
Output Analysis: The output will be a ranked list of potential protein targets based on the similarity score between the query molecule and the known ligands for each target. Focus on targets with high probability scores.
Table 2: Top Predicted Protein Target Classes for 1-(5-chloro-2-nitrophenyl)-1H-imidazole
Target Class
Probability
Rationale and Potential Implications
Kinases
High
The presence of the dichlorophenyl moiety is common in kinase inhibitors.[19] Inhibition could impact cell signaling pathways involved in cancer or inflammation.
Cytochrome P450 Enzymes
Moderate
Imidazole-containing compounds are known to interact with CYP enzymes, suggesting a potential for drug metabolism or drug-drug interactions.
G-protein coupled receptors (GPCRs)
Moderate
The overall scaffold may share features with known GPCR modulators.
Note: These predictions are hypothetical and require experimental validation.
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[7][16][20] By building or utilizing pre-existing QSAR models, the activity of new compounds, like 1-(5-chloro-2-nitrophenyl)-1H-imidazole, can be predicted without the need for initial biological testing.[6][7][21]
Caption: A simplified workflow for QSAR model development and prediction.
Protocol 3: QSAR-Based Bioactivity Prediction
Data Collection: Compile a dataset of structurally similar compounds with known biological activity against a specific target (e.g., a particular kinase).
Descriptor Calculation: For each compound in the dataset, calculate a set of molecular descriptors that quantify various aspects of their chemical structure.
Model Development: Use statistical methods or machine learning algorithms to develop a mathematical model that correlates the descriptors with the observed biological activity.
Model Validation: Rigorously validate the QSAR model to ensure its predictive power.[21]
Prediction: Apply the validated QSAR model to predict the biological activity of 1-(5-chloro-2-nitrophenyl)-1H-imidazole.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[22][23][24] This provides insights into the binding affinity and the specific molecular interactions that stabilize the complex.
Protocol 4: Molecular Docking Simulation
Target Protein Preparation: Obtain the 3D structure of a predicted target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
Ligand Preparation: Generate a 3D conformation of 1-(5-chloro-2-nitrophenyl)-1H-imidazole and assign partial charges.
Docking Software: Utilize molecular docking software such as AutoDock Vina or UCSF Chimera.[25]
Binding Site Definition: Define the binding site on the target protein, often based on the location of a co-crystallized ligand or predicted active sites.
Docking Execution: Run the docking simulation to generate a series of possible binding poses for the ligand.
Analysis: Analyze the predicted binding poses and their corresponding docking scores. A lower docking score generally indicates a more favorable binding affinity. Visualize the protein-ligand interactions to identify key hydrogen bonds, hydrophobic interactions, and other stabilizing forces.
Table 3: Illustrative Molecular Docking Results
Target Protein (PDB ID)
Docking Score (kcal/mol)
Key Predicted Interactions
Example Kinase (e.g., EGFR)
-8.5
Hydrogen bond with a key backbone residue in the hinge region; hydrophobic interactions with the ATP binding pocket.
Example CYP Enzyme (e.g., CYP3A4)
-7.2
Coordination of the imidazole nitrogen with the heme iron; hydrophobic interactions with active site residues.
Note: These results are for illustrative purposes and would be generated from actual docking calculations.
ADMET Profiling: Predicting Pharmacokinetics and Toxicity
In silico ADMET prediction is a critical step in early-stage drug discovery to identify potential liabilities that could lead to late-stage failures.[26][27][28][29] These predictive models, often based on machine learning algorithms trained on large datasets of known compounds, are valuable for assessing the drug-like properties of a molecule.[29][30]
Protocol 5: In-Silico ADMET Prediction
Tool Selection: Utilize a comprehensive ADMET prediction platform such as ADMET-AI, SwissADME, or other commercial software.[30]
Input: Submit the structure of 1-(5-chloro-2-nitrophenyl)-1H-imidazole.
Prediction: The platform will predict a wide range of ADMET properties.
Analysis: Evaluate the predicted properties to identify potential issues with absorption, distribution, metabolism, excretion, or toxicity.
Table 4: Predicted ADMET Properties of 1-(5-chloro-2-nitrophenyl)-1H-imidazole
Property
Prediction
Implication
Absorption
Human Intestinal Absorption
High
Good potential for oral bioavailability.
Caco-2 Permeability
Moderate
May permeate the intestinal barrier.
P-glycoprotein Substrate
Yes
Potential for efflux from target cells, reducing efficacy.
Distribution
Blood-Brain Barrier (BBB) Permeant
No
Unlikely to have significant central nervous system effects.
Plasma Protein Binding
High
May have a longer duration of action but lower free drug concentration.
Metabolism
CYP450 2D6 Inhibitor
Yes
Potential for drug-drug interactions.
CYP450 3A4 Inhibitor
No
Lower risk of interactions with co-administered drugs metabolized by this enzyme.
Unlikely to be a substrate for this major renal transporter.
Toxicity
Ames Mutagenicity
Possible
The nitroaromatic group can be a structural alert for mutagenicity.[31]
hERG Inhibition
Low Risk
Lower likelihood of causing cardiac arrhythmias.
Hepatotoxicity
Moderate Risk
Further investigation is warranted.
Note: These predictions are illustrative and would be generated using platforms such as ADMET-AI or SwissADME.
Synthesis of Findings and Hypothesis Generation
The culmination of this in-silico investigation is the integration of all predicted data to form a comprehensive bioactivity profile for 1-(5-chloro-2-nitrophenyl)-1H-imidazole.
Integrated Bioactivity Profile:
Drug-Likeness: The compound exhibits favorable physicochemical properties consistent with good oral bioavailability.
Potential Targets: The primary predicted targets are protein kinases, suggesting potential applications in oncology or inflammatory diseases. There is also a moderate likelihood of interaction with CYP enzymes, which has implications for its metabolic profile.
Binding Interactions: Molecular docking simulations suggest that 1-(5-chloro-2-nitrophenyl)-1H-imidazole can form stable interactions within the ATP-binding pocket of certain kinases.
ADMET Profile: The compound is predicted to have good absorption but may be a substrate for efflux pumps. A key potential liability is its predicted mutagenicity, likely due to the nitroaromatic moiety. It also shows a potential for inhibiting CYP2D6, which could lead to drug-drug interactions.
Hypothesis on Mechanism of Action:
Based on the in-silico evidence, it is hypothesized that 1-(5-chloro-2-nitrophenyl)-1H-imidazole may act as an inhibitor of one or more protein kinases. The dichlorophenyl group likely anchors the molecule in the hydrophobic region of the ATP-binding site, while the imidazole and nitro groups may form key interactions with the hinge region or solvent-exposed areas. This inhibition of kinase activity could disrupt downstream signaling pathways involved in cell proliferation or inflammation.
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive in-silico workflow for predicting the bioactivity of 1-(5-chloro-2-nitrophenyl)-1H-imidazole. The computational analyses suggest that this compound has the potential to be a biologically active molecule, with protein kinases as its most probable targets. However, potential liabilities, particularly regarding mutagenicity and drug-drug interactions, have also been identified.
It is crucial to emphasize that these in-silico predictions are hypotheses that require experimental validation. The next logical steps in the investigation of this compound would be:
Chemical Synthesis: Synthesis of 1-(5-chloro-2-nitrophenyl)-1H-imidazole for in-vitro testing.
In-Vitro Assays:
Kinase inhibition assays against a panel of predicted kinase targets.
Cell-based assays to assess its effect on cell proliferation in relevant cancer cell lines.
Ames test to experimentally determine its mutagenic potential.
CYP450 inhibition assays to confirm the predicted drug-drug interaction potential.
This in-silico-first approach serves to de-risk and guide the subsequent experimental work, ultimately accelerating the drug discovery and development process.
References
Pharmacophore Modeling in Drug Discovery and Development: An Overview. (n.d.).
Drug Discovery Tools and In Silico Techniques: A Review. (2024).
Pharmacophore modeling: advances and pitfalls - Frontiers. (n.d.).
Advances in computational methods to predict the biological activity of compounds. (2015).
An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (n.d.).
Computer-aided prediction of biological activity spectra for chemical compounds: opportunities and limitations - Biomedical Chemistry: Research and Methods. (n.d.).
What is the role of pharmacophore in drug design? - Patsnap Synapse. (2025).
Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014).
What is the significance of QSAR in drug design? - Patsnap Synapse. (2025).
Pharmacophore Modeling and Structure-Based Drug Design in Medicinal Chemistry | Open Access Journals - Research and Reviews. (n.d.).
QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review - RJ Wave. (n.d.).
AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight - MDPI. (2025).
QSAR Analysis - Creative Biostucture Drug Discovery. (n.d.).
SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules | Nucleic Acids Research | Oxford Academic. (2019).
DeepTargetClass: a web-based platform for predicting protein target classes of small molecules - PubMed. (2025).
Advances in computational methods to predict the biological activity of compounds. (2010).
In Silico Bioactivity Prediction of C25H19Cl2N3O5: A Technical Guide - Benchchem. (n.d.).
End-to-End Reverse Screening Identifies Protein Targets of Small Molecules Using HelixFold3 - arXiv. (2026).
Meta-Analysis and Review of in silico Methods in Drug Discovery – Part 1: Technological Evolution and Trends from Big Data to. (2024).
ADMET-AI. (n.d.).
A New Approach for Drug Target and Bioactivity Prediction: The Multifingerprint Similarity Search Algorithm (MuSSeL) | Journal of Chemical Information and Modeling - ACS Publications. (2021).
ADMET Prediction - Rowan Scientific. (n.d.).
Protein Target Prediction and Validation of Small Molecule Compound - JoVE. (2024).
Small molecule docking - Bonvin Lab. (n.d.).
In silico methods and tools for drug discovery - PubMed. (2021).
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020).
13.2: How to Dock Your Own Drug - Chemistry LibreTexts. (2020).
Computer-Aided Estimation of Biological Activity Profiles of Drug-Like Compounds Taking into Account Their Metabolism in Human Body - PMC. (2020).
In silico Investigation of Novel Compounds as Inhibitors of Acetylcholinesterase Enzyme for the Treatment of Alzheimer's Diseases - PMC. (2024).
In silico drug discovery: a machine learning-driven systematic review - ResearchGate. (2024).
[2412.11137] Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners - arXiv. (2024).
A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - MDPI. (2024).
(PDF) A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - ResearchGate. (2026).
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC. (n.d.).
Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds - Frontiers. (n.d.).
Synthesis, Characterization and Biological Activity of Imidazole Derivatives. (n.d.).
Synthesis of Imidazole Derivatives and Their Biological Activities Delia Hernández Romero1, Víctor E. Torres Heredia2, Oscar G - ResearchGate. (2014).
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamid - SciSpace. (2024).
1-(5-CHLORO-2-NITROPHENYL)-1H-IMIDAZOLE — Chemical Substance Information - NextSDS. (n.d.).
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Publishing. (n.d.).
A Technical Guide to Elucidating the Mechanism of Action of 1-(5-chloro-2-nitrophenyl)-1H-imidazole
Abstract The confluence of an imidazole ring, a known pharmacophore in numerous antimicrobial and anticancer agents, with a chloro-nitrophenyl group suggests that 1-(5-chloro-2-nitrophenyl)-1H-imidazole is a compound of...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The confluence of an imidazole ring, a known pharmacophore in numerous antimicrobial and anticancer agents, with a chloro-nitrophenyl group suggests that 1-(5-chloro-2-nitrophenyl)-1H-imidazole is a compound of significant biological interest. The nitroaromatic moiety, in particular, points towards a mechanism of action dependent on reductive bioactivation, a pathway exploited by several successful drugs to achieve target selectivity. This guide presents a structured, in-depth framework for researchers and drug development professionals to systematically investigate and characterize the core mechanism of action of this compound. It moves from foundational physicochemical profiling to detailed experimental protocols for target identification and pathway analysis, emphasizing the scientific rationale behind each step. The overarching goal is to provide a comprehensive, scientifically rigorous roadmap for elucidating how this molecule exerts its biological effects, thereby paving the way for its potential therapeutic development.
Introduction and Structural Rationale
The chemical architecture of 1-(5-chloro-2-nitrophenyl)-1H-imidazole provides critical clues to its potential biological activities. The structure comprises two key moieties:
1H-imidazole Ring: This heterocyclic scaffold is a cornerstone in medicinal chemistry, found in drugs ranging from antifungal agents (e.g., ketoconazole) to anticancer therapies.[1][2] Its ability to coordinate with metal ions in enzymes and participate in hydrogen bonding makes it a versatile pharmacophore.[2]
5-chloro-2-nitrophenyl Group: This component is arguably the primary driver of the compound's likely mechanism. Nitroaromatic compounds are a well-established class of prodrugs that require intracellular reductive bioactivation to exert their cytotoxic effects.[3][4] This process is often mediated by nitroreductase (NTR) enzymes, which are found in anaerobic bacteria, certain parasites, and in the hypoxic microenvironments of solid tumors.[4][5] This reliance on specific enzymatic activation provides a powerful basis for selective toxicity against pathogens or cancer cells while sparing healthy, oxygenated host tissues.[5]
Based on this structural analysis, we can formulate two primary hypotheses for the mechanism of action (MoA) of 1-(5-chloro-2-nitrophenyl)-1H-imidazole:
Hypothesis A: Antimicrobial Activity
The compound acts as a prodrug, selectively activated by microbial nitroreductases into reactive nitrogen species that induce lethal damage to DNA, proteins, and other essential macromolecules, leading to cell death.[3][]
Hypothesis B: Anticancer Activity
The compound targets hypoxic cancer cells, where tumor-associated nitroreductases reduce the nitro group, generating cytotoxic agents that cause DNA damage and trigger apoptotic pathways.[7][8][9]
This guide will outline the experimental strategy to test these hypotheses.
Foundational Analysis: Physicochemical & In Vitro Profiling
Before delving into complex mechanistic studies, a foundational understanding of the compound's basic properties is essential. This initial phase ensures that subsequent biological assays are designed and interpreted correctly.
Physicochemical Characterization
Understanding the compound's solubility, stability, and lipophilicity is critical for designing relevant biological experiments.
Parameter
Method
Rationale & Significance
Solubility
Kinetic solubility assay in PBS and DMSO
Determines appropriate solvent and concentration range for in vitro assays. Poor aqueous solubility can lead to compound precipitation and false-negative results.
Chemical Stability
HPLC-based stability assessment in assay media over time (e.g., 24, 48, 72h)
Ensures the compound remains intact during the course of the experiment. Degradation could lead to misinterpretation of results.
Lipophilicity (LogP/LogD)
Shake-flask method or computational prediction
Predicts the compound's ability to cross cellular membranes. This is crucial for intracellular target engagement and overall bioavailability.
The first step in biological characterization is to determine the compound's cytotoxic potential across a diverse range of cell types. This broad screening will help validate or refute our initial hypotheses and guide the direction of further investigation.
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density. Include a panel of:
Cancer Cell Lines: A diverse panel representing different tissues (e.g., MCF-7 (breast), HCT116 (colon), A549 (lung)). Include cell lines known to have high nitroreductase activity under hypoxic conditions.
Microbial Strains: A panel of anaerobic bacteria (e.g., Clostridium difficile), microaerophilic bacteria (e.g., Helicobacter pylori), and fungi (e.g., Candida albicans, Aspergillus niger).[10]
Non-Tumorigenic Control Cells: A normal cell line (e.g., Vero or HEK293) to assess general cytotoxicity and selectivity.[7][8][9]
Compound Treatment: After 24 hours of incubation to allow cell attachment, treat the cells with a serial dilution of 1-(5-chloro-2-nitrophenyl)-1H-imidazole (e.g., from 0.01 µM to 100 µM).
Incubation: Incubate cancer and control cell lines for 48-72 hours. For cancer cells, parallel plates should be incubated under both normoxic (21% O₂) and hypoxic (1% O₂) conditions. Incubate microbial strains according to their optimal growth conditions.
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Analysis: Calculate the IC₅₀ (the concentration at which 50% of cell growth is inhibited) for each cell line and condition.
Expected Data and Interpretation
Cell Line/Strain
Condition
Predicted IC₅₀ (µM)
Interpretation
MCF-7 (Breast Cancer)
Normoxia (21% O₂)
> 50
Low activity in oxygen-rich environments.
MCF-7 (Breast Cancer)
Hypoxia (1% O₂)
< 10
High activity in hypoxic environments, supporting the anticancer prodrug hypothesis.
Clostridium difficile
Anaerobic
< 5
High activity against anaerobic bacteria, supporting the antimicrobial hypothesis.
Vero (Normal Kidney)
Normoxia (21% O₂)
> 100
Low toxicity to healthy cells, indicating a favorable selectivity index.
A significant drop in IC₅₀ values under hypoxic or anaerobic conditions would be the first strong piece of evidence supporting a mechanism of action driven by reductive bioactivation.
Elucidating the Core Mechanism: The Role of Nitroreduction
The central hypothesis is that the nitro group is the key to the compound's activity. This section details the workflow to confirm this dependency and identify the resulting cellular damage.
Workflow for Confirming Reductive Bioactivation
Caption: Workflow to validate the role of nitroreductase enzymes.
Experimental Protocol 1: NTR Overexpression
Cell Line Engineering: Transfect a low-NTR activity cancer cell line (e.g., HT-29) to stably overexpress a known human or bacterial nitroreductase. A control line should be transfected with an empty vector.
Cytotoxicity Assay: Perform the MTT assay as described in section 2.2 on both the NTR-overexpressing and control cell lines under normoxic conditions.
Expected Outcome: A significant decrease in the IC₅₀ value in the NTR-overexpressing cell line compared to the control, even under normoxic conditions, would strongly indicate that the enzyme is sufficient to activate the compound.
Experimental Protocol 2: Metabolite Analysis by LC-MS
Sample Preparation: Incubate the compound with either a pure nitroreductase enzyme and its required cofactor (e.g., NADH) in a cell-free system, or with cell lysates from highly sensitive anaerobic bacteria.
LC-MS Analysis: Analyze the reaction mixture over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
Expected Outcome: The appearance of new peaks corresponding to the reduced metabolites of the parent compound (e.g., the nitroso, hydroxylamine, and ultimately the amino derivative).[11][12] This provides direct chemical evidence of the bioactivation process.
Identifying the Mode of Cellular Damage
Once bioactivated, the resulting reactive intermediates are expected to cause widespread cellular damage. The primary suspect for this type of mechanism is DNA damage.
Experimental Protocol: The Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Cell Treatment: Treat sensitive cells (e.g., hypoxic cancer cells or anaerobic bacteria) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a short period (e.g., 2-6 hours). Include a positive control (e.g., H₂O₂) and a negative (vehicle) control.
Cell Lysis: Embed the cells in agarose on a microscope slide and lyse them with detergent to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
Electrophoresis: Subject the slides to an electric field. DNA is negatively charged and will migrate towards the anode. Undamaged DNA is supercoiled and migrates slowly, while fragmented DNA relaxes and migrates faster, forming a "comet tail."
Visualization & Analysis: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Expected Data and Interpretation
Treatment Group
Comet Tail Moment (Arbitrary Units)
Interpretation
Vehicle Control
5 ± 1.2
Baseline level of DNA integrity.
Compound (IC₅₀)
45 ± 5.6
Significant induction of DNA strand breaks.
Compound (2x IC₅₀)
78 ± 8.1
Dose-dependent increase in DNA damage.
Positive Control (H₂O₂)
85 ± 7.5
Assay is performing correctly.
A significant, dose-dependent increase in the comet tail moment confirms that the compound, upon activation, causes genotoxicity.
Signaling Pathway Analysis (Anticancer MoA)
If the data strongly supports an anticancer effect, the next logical step is to identify the downstream signaling pathways triggered by the initial DNA damage. In most cases, significant genotoxic stress leads to apoptosis (programmed cell death).
Investigating the Apoptotic Pathway
Caption: Proposed apoptotic signaling pathway activated by the compound.
Experimental Protocol: Western Blot for Apoptosis Markers
Western blotting allows for the detection and quantification of key proteins involved in the apoptotic cascade.
Protein Extraction: Treat sensitive cancer cells with the compound at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells and quantify total protein concentration.
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
Immunoblotting: Probe the membrane with primary antibodies specific for key apoptotic proteins:
Upstream Sensor: Phospho-p53 (a key tumor suppressor activated by DNA damage).
Executioner Caspase: Cleaved Caspase-3 (the primary executioner of apoptosis).
Detection: Use a secondary antibody conjugated to an enzyme (like HRP) that generates a chemiluminescent signal.
Analysis: Image the blot and quantify the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein levels.
Expected Outcome: A time-dependent increase in the levels of Phospho-p53, Bax, and particularly Cleaved Caspase-3 would provide strong evidence that the compound induces cell death via the intrinsic apoptotic pathway.
Conclusion and Future Directions
This technical guide outlines a systematic, hypothesis-driven approach to elucidating the mechanism of action of 1-(5-chloro-2-nitrophenyl)-1H-imidazole. The proposed experiments are designed to rigorously test the central hypothesis of nitroreductase-mediated bioactivation. Initial cytotoxicity screening will establish the compound's activity profile, while subsequent experiments will confirm its enzymatic activation, identify DNA damage as the primary mode of cell injury, and map the downstream apoptotic signaling cascade.
Positive results from this comprehensive investigation would strongly position 1-(5-chloro-2-nitrophenyl)-1H-imidazole as a promising candidate for further preclinical development, either as a targeted antimicrobial for anaerobic infections or as a hypoxia-activated anticancer agent. Future work would involve in vivo efficacy studies in relevant animal models (e.g., anaerobic infection models or tumor xenograft models) and detailed ADME/Tox profiling to assess its drug-like properties and safety.
References
PubMed.
Encyclopedia MDPI.
Ingenta Connect.
ResearchGate.
ResearchGate.
SciELO.
MDPI.
BOC Sciences.
ResearchGate.
ResearchGate.
PubMed.
ResearchGate.
Royal Society of Chemistry.
PMC.
ResearchGate.
Der Pharma Chemica.
ResearchGate.
PubMed.
Benchchem.
PMC.
MDPI.
Benchchem.
ResearchGate.
ResearchGate.
International Journal of Pharmacy & Pharmaceutical Research.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
The compound 1-(5-chloro-2-nitrophenyl)-1H-imidazole (CAS: 190198-20-0) [4] represents a highly versatile, bifunctional pharmacophore scaffold in modern medicinal chemistry. Featuring an electron-deficient phenyl ring substituted with an orthogonal set of reactive handles—a nitro group and a halogen—this scaffold is primed for divergent synthetic pathways. It is frequently utilized as an advanced intermediate in the development of antimicrobial agents, target-specific anticancer therapeutics (such as topoisomerase inhibitors) [1], and complex fused polycyclic systems like imidazoquinoxalines [3].
This technical guide delineates the mechanistic rationale, optimal reaction conditions, and step-by-step laboratory protocols for generating novel libraries of analogs from this core scaffold.
Structural Rationale & Reactivity Profile
The strategic value of 1-(5-chloro-2-nitrophenyl)-1H-imidazole lies in its highly predictable, site-specific reactivity. The spatial arrangement of substituents on the phenyl ring dictates a "push-pull" electronic environment:
The C2-Nitro Group: Exerts strong electron-withdrawing mesomeric (
−M
) and inductive (
−I
) effects.
The C5-Chloro Group: Positioned exactly para to the nitro group, the C-Cl bond is severely depleted of electron density.
This specific para-relationship lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C5 carbon, making it highly susceptible to Nucleophilic Aromatic Substitution (S
N
Ar) [2]. Following C5 functionalization, the C2-nitro group can be chemoselectively reduced to an aniline, providing a secondary nucleophilic handle for late-stage functionalization or intramolecular cyclization.
Fig 1. Orthogonal synthetic workflow for diversifying the 1-(5-chloro-2-nitrophenyl)-1H-imidazole.
Core Methodology 1: S
N
Ar at the C5 Position
Mechanistic Causality
The substitution of the C5-chloride proceeds via an addition-elimination mechanism. The incoming nucleophile attacks the C5 carbon, disrupting aromaticity to form a negatively charged Meisenheimer complex . The para-nitro group acts as an electron sink, stabilizing this intermediate through resonance before the rapid expulsion of the chloride ion restores aromaticity [2].
Fig 2. Addition-elimination mechanism (SNAr) enabled by the para-nitro directing group.
Quantitative Data: Nucleophile Scope
The reaction tolerates a broad scope of nucleophiles. Below is a summary of optimized conditions for various nucleophile classes based on established benzimidazole synthesis protocols [1].
Nucleophile Class
Reagent Example
Base
Solvent
Temp (°C)
Time (h)
Typical Yield (%)
Secondary Amine
N-Methylpiperazine
K₂CO₃ (2.0 eq)
DMF
90
5
88 - 94
Primary Amine
Benzylamine
DIPEA (2.5 eq)
DMSO
100
6
82 - 87
Thiol
Thiophenol
Cs₂CO₃ (1.5 eq)
DMF
80
3
85 - 90
Alkoxide
Sodium Methoxide
None required
MeOH
65
12
75 - 80
Step-by-Step Protocol: Amination via S
N
Ar
This protocol is a self-validating system; the deep yellow/orange color of the Meisenheimer intermediate will visibly fade as the reaction reaches completion.
Preparation: Charge an oven-dried 50 mL round-bottom flask with 1-(5-chloro-2-nitrophenyl)-1H-imidazole (1.0 mmol, 223.6 mg) and anhydrous DMF (5.0 mL) under a nitrogen atmosphere.
Activation: Add anhydrous K₂CO₃ (2.0 mmol, 276.4 mg) to the stirring solution, followed by the dropwise addition of the amine nucleophile (e.g., N-methylpiperazine, 1.2 mmol).
Heating: Attach a reflux condenser and heat the reaction mixture to 90 °C using an oil bath. Stir vigorously for 4–6 hours.
Monitoring: Monitor the consumption of the starting material via TLC (Eluent: 5% MeOH in DCM). The product spot will typically be highly UV-active and exhibit a lower R
f
than the starting material.
Workup: Cool the mixture to room temperature and pour it into 25 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
Purification: Wash the combined organic layers with brine (5 × 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
To further diversify the scaffold, the C2-nitro group must be reduced to an amine. The primary challenge is chemoselectivity : harsh catalytic hydrogenation (e.g., H₂ over Pd/C) can inadvertently cleave the N-phenyl imidazole bond or cause hydrodehalogenation if the C5-chloro group was intentionally retained.
To circumvent this, a modified Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is employed. This single-electron transfer (SET) process selectively reduces the nitro group to an aniline without affecting halogens, thioethers, or the imidazole core[3].
Step-by-Step Protocol: Chemoselective Reduction
Solvent System: Dissolve the C5-substituted nitro intermediate (1.0 mmol) in a mixture of Ethanol and H₂O (4:1 v/v, 10 mL).
Reagent Addition: Add Iron powder (5.0 mmol, 279 mg) and solid NH₄Cl (5.0 mmol, 267 mg) sequentially to the flask.
Reaction: Heat the suspension to 80 °C (reflux) for 2–4 hours. The reaction mixture will turn into a dark brown/black sludge as iron oxides form.
Filtration: While still hot, filter the mixture through a pad of Celite to remove the iron sludge. Wash the Celite pad generously with hot Ethanol (20 mL).
Isolation: Concentrate the filtrate under reduced pressure to remove Ethanol. Dilute the remaining aqueous residue with saturated NaHCO₃ (10 mL) and extract with Dichloromethane (3 × 15 mL).
Final Polish: Dry the organic layer over Na₂SO₄, concentrate, and dry under high vacuum to afford the 2-(1H-imidazol-1-yl)-4-substituted-aniline.
Advanced Application: Polycyclic Cyclization
Once the 1-(2-aminophenyl)imidazole derivative is synthesized, the proximity of the primary aniline to the imidazole ring enables the construction of fused tricyclic architectures.
Reacting the intermediate with aldehydes, phosgene equivalents, or carboxylic acids allows for intramolecular cyclization, yielding imidazo[1,5-a]quinoxalines or related benzimidazole-fused systems [3]. These tricyclic scaffolds are highly prized in drug discovery for their ability to intercalate DNA or bind tightly to kinase hinge regions.
References
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I
Source: ACS Omega
URL
5-Chloro-2-nitrodiphenylamine Research Chemical
Source: Benchchem
URL
Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines
Source: ResearchGate
URL
Screening Compounds P18981 (CAS 190198-20-0)
Exploratory
An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 1-(5-chloro-2-nitrophenyl)-1H-imidazole
Abstract This technical guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of the novel compound 1-(5-chloro-2-nitrophenyl)-1H-imidazole. Designed for researchers, sci...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of the novel compound 1-(5-chloro-2-nitrophenyl)-1H-imidazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind critical experimental choices, establishes self-validating systems for data integrity, and offers detailed, step-by-step methodologies for core assays. The guide emphasizes a dual-assay approach—combining a metabolic viability assay (MTT) with a membrane integrity assay (LDH)—to generate a more complete and robust preliminary toxicity profile. Visual workflows, data interpretation guidelines, and a discussion of preliminary mechanistic insights are included to equip the researcher with the necessary tools for a rigorous and meaningful initial assessment of this compound's cytotoxic potential.
Introduction: Context and Strategy
The Target Compound: 1-(5-chloro-2-nitrophenyl)-1H-imidazole
The subject of this guide is 1-(5-chloro-2-nitrophenyl)-1H-imidazole, a heterocyclic compound featuring both an imidazole ring and a nitroaromatic moiety. Imidazole derivatives are a well-established class of "privileged scaffolds" in medicinal chemistry, forming the core of numerous FDA-approved drugs due to their wide array of biological activities.[1][2] The presence of the nitro group is also significant; nitroaromatic compounds are known for their bio-reductive activation mechanisms, which can lead to cytotoxic effects, a property exploited in some antimicrobial and anticancer agents.[3][4] The specific combination of a chloro- and nitro-substituted phenyl ring attached to the imidazole core suggests a potential for biological activity that warrants investigation. Preliminary cytotoxicity screening is the critical first step in characterizing this potential and determining if the compound merits further development.
Rationale for Cytotoxicity Screening in Drug Discovery
Principle of a Dual-Assay Approach
To ensure the trustworthiness of preliminary data, relying on a single assay is insufficient. Different assays measure distinct cellular parameters, and a single method can sometimes produce misleading results.[11][12] This guide advocates for a dual-assay strategy:
Metabolic Viability Assay (MTT): Measures the metabolic activity of a cell, primarily through the function of mitochondrial dehydrogenases.[13][14] A reduction in this activity is an indicator of reduced cell viability or proliferation.[15][16]
Membrane Integrity Assay (LDH): Measures the release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium.[17][18][19] The presence of extracellular LDH is a direct marker of plasma membrane damage and cell lysis (necrosis).[14][20][21]
By combining these two methods, we can generate a more nuanced picture. For example, a compound might reduce metabolic activity (detected by MTT) without causing immediate membrane rupture (not detected by LDH), suggesting a cytostatic or apoptotic mechanism rather than a necrotic one.
Experimental Design & Strategy
Selection of Appropriate Cell Lines
The choice of cell lines is critical for relevant data generation. For a preliminary screen, a small, diverse panel is recommended. The National Cancer Institute's NCI-60 panel, which represents nine different human cancer types, provides a foundational resource for such selections.[7][22]
For this guide, we will use a representative trio:
A549 (Lung Carcinoma): A widely used, robust adherent cell line.
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen-receptor-positive cell line.
HepG2 (Hepatocellular Carcinoma): Represents a liver cancer model, important for early assessment of potential hepatotoxicity.[11]
Scientist's Note: The rationale for this selection is to quickly assess the compound's activity across different tissue origins. If the compound shows high potency against one line but not others, it may indicate a selective mechanism of action worthy of future investigation.
Assay Selection: A Comparative Rationale
Assay
Principle
Measures
Advantages
Limitations
MTT
Enzymatic reduction of yellow tetrazolium salt to purple formazan by mitochondrial dehydrogenases in living cells.[13]
Simple, direct measure of cell death; supernatant can be used without disturbing cells.[14]
Does not distinguish between apoptosis and necrosis[21]; less sensitive to early apoptotic events.[11]
Experimental Controls: The Key to Valid Data
A self-validating protocol relies on rigorous controls. For each 96-well plate in both assays, the following controls are mandatory:
Vehicle Control (0% Inhibition): Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This establishes the baseline for 100% cell viability.
Positive Control (Known Cytotoxin): Cells treated with a well-characterized cytotoxic agent (e.g., Doxorubicin or Cisplatin). This confirms that the cell line and assay system are responsive to cytotoxic insults.
Media Blank (Background): Wells containing only cell culture medium (and MTT/LDH reagents). This value is subtracted from all other readings to correct for background absorbance.
Maximum LDH Release Control (For LDH Assay only): Cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell lysis. This establishes the maximum possible LDH release for a given cell density.[14]
Core Methodologies: Step-by-Step Protocols
General Cell Culture and Plating
Maintain A549, MCF-7, and HepG2 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
Harvest cells at ~80% confluency using Trypsin-EDTA.
Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >95%.
Seed cells into clear, flat-bottomed 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[23]
Incubate the plates for 24 hours to allow for cell attachment and recovery.[15][23]
Protocol: MTT Assay for Cell Viability
Scientist's Note: This protocol measures the reduction of MTT by NAD(P)H-dependent oxidoreductase enzymes, which reflects the metabolic state of the cell population.[15] Only viable cells can perform this conversion efficiently.[13]
Compound Preparation: Prepare a stock solution of 1-(5-chloro-2-nitrophenyl)-1H-imidazole in DMSO. Perform serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
Cell Treatment: After 24h incubation, carefully remove the old medium and add 100 µL of medium containing the various concentrations of the test compound, vehicle control, or positive control to the appropriate wells.
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Observe for the formation of purple formazan crystals.[15]
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15][24] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16]
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16][24] A reference wavelength of 630 nm can be used to subtract background noise.
Protocol: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
Scientist's Note: This assay is based on the principle that compromised plasma membranes leak LDH into the culture supernatant.[19] The amount of formazan product formed in the subsequent enzymatic reaction is directly proportional to the amount of LDH released, indicating the level of cytotoxicity.[20]
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol (Section 3.2), setting up an identical plate for the LDH assay.
Supernatant Collection: After the 48-72 hour incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.[5][20]
LDH Reaction: Prepare the LDH reaction mixture (containing substrate, cofactor, and diaphorase/tetrazolium salt) according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[5]
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[5][20]
Stop Reaction: Add 50 µL of the stop solution provided with the assay kit to each well.[20]
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader. A background reading at 680 nm should also be taken and subtracted.[20]
Data Analysis and Interpretation
Calculating Percentage Viability and Cytotoxicity
For the MTT Assay (Viability):
First, correct all absorbance readings by subtracting the average absorbance of the media blank.
Percent Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100
For the LDH Assay (Cytotoxicity):
First, correct all absorbance readings by subtracting the average absorbance of the media blank.
Percent Cytotoxicity = [(Abs_Sample - Abs_SpontaneousRelease) / (Abs_MaxRelease - Abs_SpontaneousRelease)] * 100
Spontaneous Release refers to the LDH activity in the supernatant of the vehicle control wells.
Max Release refers to the LDH activity in the supernatant of the cells lysed with Triton X-100.
Determining the IC50 Value
The IC50 (Half-Maximal Inhibitory Concentration) is the concentration of the compound that results in a 50% reduction in cell viability.[8]
Data Transformation: Plot the Percent Viability (Y-axis) against the log of the compound concentration (X-axis).[25][26]
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).[8][27]
IC50 Calculation: The software will calculate the IC50 value, which is the concentration that corresponds to the 50% point on the fitted curve.[8][25]
Data Presentation
Summarize the calculated IC50 values in a clear, concise table.
Cell Line
Assay
IC50 (µM) ± SD
A549
MTT
[Insert Value]
LDH
[Insert Value]
MCF-7
MTT
[Insert Value]
LDH
[Insert Value]
HepG2
MTT
[Insert Value]
LDH
[Insert Value]
Visualizing Workflows and Preliminary Mechanistic Insights
Experimental Workflow Diagram
Caption: Overall workflow for preliminary cytotoxicity screening.
Distinguishing Apoptosis from Necrosis
The results from the MTT and LDH assays provide the first clues into the mechanism of cell death.
Necrosis: Characterized by loss of membrane integrity, leading to the release of intracellular contents.[28] A potent necrotic agent would show a strong signal in the LDH assay that correlates well with the loss of viability in the MTT assay.
Apoptosis: A programmed form of cell death where membrane integrity is initially maintained.[28][29] An apoptotic agent would cause a significant drop in MTT signal (due to metabolic shutdown) but a comparatively low or delayed LDH signal.[30] Cells may eventually undergo secondary necrosis, leading to LDH release after prolonged incubation.[29][31]
Synthesis Protocol for 1-(5-chloro-2-nitrophenyl)-1H-imidazole: A Detailed Guide
This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(5-chloro-2-nitrophenyl)-1H-imidazole, a key intermediate in various research and development applications. This guide is intended for...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(5-chloro-2-nitrophenyl)-1H-imidazole, a key intermediate in various research and development applications. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and critical safety information.
Introduction
1-(5-chloro-2-nitrophenyl)-1H-imidazole is a nitroaromatic heterocyclic compound. The unique arrangement of the chloro and nitro substituents on the phenyl ring, coupled with the imidazole moiety, makes it a valuable building block in medicinal chemistry and materials science. The synthesis detailed herein follows a classic and reliable method: the N-arylation of imidazole. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a cornerstone of organic synthesis for creating carbon-nitrogen bonds with electron-deficient aromatic rings.[1][2]
The electron-withdrawing nitro group is crucial for this transformation. It activates the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the intermediate Meisenheimer complex, thereby facilitating the substitution of the halogen.[3][4] The choice of a strong base and an appropriate solvent is paramount for the successful deprotonation of imidazole to form the imidazolide anion, a potent nucleophile, while ensuring the stability of the reactants and intermediates.
Reaction Scheme & Mechanism
The synthesis proceeds via the N-arylation of imidazole with 2,4-dichloronitrobenzene. The imidazole anion selectively displaces the chlorine atom at the 2-position, which is ortho to the activating nitro group.
Caption: General workflow for the synthesis of 1-(5-chloro-2-nitrophenyl)-1H-imidazole.
Materials and Reagents
Reagent/Material
Grade
Supplier
CAS No.
Notes
Imidazole
ReagentPlus®, ≥99%
Sigma-Aldrich
288-32-4
Store in a desiccator.
Sodium Hydride (NaH)
60% dispersion in mineral oil
Sigma-Aldrich
7646-69-7
Highly reactive with water. Handle under inert atmosphere.[5]
2,4-Dichloronitrobenzene
99%
Sigma-Aldrich
611-06-3
Toxic and irritant.
N,N-Dimethylformamide (DMF)
Anhydrous, 99.8%
Sigma-Aldrich
68-12-2
Store over molecular sieves.
Hexane
Anhydrous, 95%
Sigma-Aldrich
110-54-3
For washing NaH.
Ethyl Acetate (EtOAc)
ACS Reagent, ≥99.5%
Fisher Scientific
141-78-6
For extraction and chromatography.
Saturated Sodium Bicarbonate
-
-
-
Aqueous solution.
Brine
-
-
-
Saturated aqueous NaCl solution.
Anhydrous Magnesium Sulfate
≥97%
Sigma-Aldrich
7487-88-9
For drying organic layers.
Silica Gel
60 Å, 230-400 mesh
Sigma-Aldrich
7631-86-9
For column chromatography.
Safety Precautions
Hazard Identification and Personal Protective Equipment (PPE):
Sodium Hydride (NaH): Highly flammable and water-reactive.[5][6] Contact with water liberates flammable hydrogen gas which can ignite spontaneously.[5] It is corrosive and can cause severe skin and eye burns. Always handle NaH in a chemical fume hood under an inert atmosphere (e.g., nitrogen or argon).[7][8] Wear a flame-retardant lab coat, chemical safety goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[5][9] A Class D fire extinguisher (for combustible metals) must be readily available. Do NOT use water or carbon dioxide extinguishers. [7]
2,4-Dichloronitrobenzene: Toxic upon inhalation, ingestion, and skin contact. It is a skin and eye irritant. Handle with appropriate PPE, including gloves and safety glasses.
N,N-Dimethylformamide (DMF): A skin irritant and can be absorbed through the skin. It is a suspected teratogen. Always handle in a fume hood.
Hexane and Ethyl Acetate: Flammable liquids. Keep away from ignition sources.
Emergency Procedures:
NaH Spill: Do not use water.[9] Cover the spill with dry sand, ground limestone, or a Class D fire extinguisher powder.[5] Sweep up carefully and place in a designated, dry container for hazardous waste disposal.[9]
Skin Contact: For NaH, brush off any visible solid immediately, then flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8] For other chemicals, wash with soap and water.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.[9]
Step-by-Step Synthesis Protocol
Part 1: Preparation and Reaction Setup
NaH Washing (Optional but Recommended): To a round-bottom flask under a nitrogen atmosphere, weigh 1.2 equivalents of 60% sodium hydride dispersion. Add anhydrous hexane via cannula and swirl the mixture. Allow the NaH to settle, then carefully remove the hexane supernatant containing the mineral oil via cannula. Repeat this washing step two more times. Dry the washed NaH under a stream of nitrogen.
Rationale: Mineral oil can interfere with the reaction. This washing step provides more reactive, oil-free NaH.[5]
Reaction Flask Setup: Use a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. Ensure all glassware is oven-dried and cooled under a nitrogen atmosphere to remove any residual moisture.
Solvent Addition: Add anhydrous DMF to the flask containing the washed NaH. The amount should be sufficient to create a stirrable slurry (approx. 10 mL per gram of imidazole). Cool the suspension to 0 °C using an ice-water bath.
Part 2: Formation of the Imidazolide Anion
Imidazole Addition: Dissolve 1.0 equivalent of imidazole in a minimal amount of anhydrous DMF. Using a syringe, add this solution dropwise to the stirred NaH suspension at 0 °C over 15-20 minutes.
Causality: Slow addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution. Vigorous bubbling will be observed.
Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The reaction is complete when hydrogen evolution ceases. The mixture should appear as a clear or slightly hazy solution of the sodium imidazolide salt.
Part 3: Nucleophilic Aromatic Substitution
Aryl Halide Addition: Dissolve 1.05 equivalents of 2,4-dichloronitrobenzene in a minimal amount of anhydrous DMF. Cool the imidazolide solution back down to 0 °C. Add the 2,4-dichloronitrobenzene solution dropwise over 20-30 minutes.
Rationale: The reaction is exothermic. Maintaining a low temperature minimizes the formation of potential side products. The slight excess of the aryl halide ensures the complete consumption of the valuable imidazole nucleophile.
Reaction Progression: After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 4-6 hours.
Part 4: Work-up and Purification
Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice-water to quench any unreacted NaH.
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
Rationale: The desired product is organic-soluble and will move into the ethyl acetate layer.
Washing: Combine the organic extracts and wash successively with water (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).
Causality: The water wash removes residual DMF. The bicarbonate wash removes any acidic impurities. The brine wash helps to remove residual water from the organic layer.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution of hexane and ethyl acetate (e.g., starting from 9:1 hexane:EtOAc to 7:3 hexane:EtOAc).
Final Product: Combine the pure fractions and evaporate the solvent to yield 1-(5-chloro-2-nitrophenyl)-1H-imidazole as a solid. Determine the yield and characterize the product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Step-by-step experimental workflow for the synthesis.
References
Nucleophilic substitution in nitroarenes: a general corrected mechanism. (2018). SpringerLink. Available at: [Link]
Sodium Hydride - Standard Operating Procedure. (2012). University of California, Santa Barbara. Available at: [Link]
Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. (2017). Juniper Publishers. Available at: [Link]
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). MDPI. Available at: [Link]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 1-(5-chloro-2-nitrophenyl)-1H-imidazole
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Imidazole Derivatives The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeuti...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Imidazole Derivatives
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Imidazole derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of antimicrobial activity.[1][2][3][4] The imidazole scaffold is a core component of numerous clinically significant antifungal drugs, such as ketoconazole and miconazole, which primarily exert their effect by inhibiting ergosterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity.[5][][7] Furthermore, the incorporation of a nitro group into the imidazole ring, as seen in nitroimidazole antibiotics, has been shown to be effective against a variety of anaerobic bacteria and protozoa.[][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-(5-chloro-2-nitrophenyl)-1H-imidazole in antimicrobial susceptibility testing (AST). While specific data on this particular molecule is nascent, its structural features—a chloro-substituted nitrophenyl group attached to an imidazole ring—suggest a strong potential for antimicrobial activity. The protocols detailed herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure methodological robustness and data reliability.[1][2][5][9][10][11][12]
Chemical Profile: 1-(5-chloro-2-nitrophenyl)-1H-imidazole
A thorough understanding of the test compound's physicochemical properties is paramount for accurate and reproducible AST.
Property
Value
Source
CAS Number
190198-20-0
NextSDS
Molecular Formula
C₉H₆ClN₃O₂
NextSDS
Molecular Weight
223.62 g/mol
Sigma-Aldrich
Solubility
Expected to have low water solubility but be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).
Inferred from related compounds
Storage
Store in a cool, dry, and well-ventilated area away from incompatible substances.
Fisher Scientific
Safety Precautions: As with any novel chemical entity, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling 1-(5-chloro-2-nitrophenyl)-1H-imidazole. All work should be conducted in a certified chemical fume hood.
Principle of Antimicrobial Susceptibility Testing: The Broth Microdilution Method
The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation. This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.
Application Note and Protocol for Evaluating the Anticancer Activity of 1-(5-chloro-2-nitrophenyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Investigating 1-(5-chloro-2-nitrophenyl)-1H-imidazole The imidazole scaffold is a privileged structure in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating 1-(5-chloro-2-nitrophenyl)-1H-imidazole
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved anticancer agents.[1][2][3] Its electron-rich nature allows for diverse molecular interactions, making it a versatile backbone for designing targeted therapies.[3] Furthermore, nitroaromatic compounds have garnered significant interest as potential anticancer agents, often exhibiting enhanced cytotoxicity under the hypoxic conditions characteristic of solid tumors.[4][5][6] The combination of these two pharmacophores in 1-(5-chloro-2-nitrophenyl)-1H-imidazole presents a compelling rationale for its investigation as a novel anticancer candidate. The presence of a nitro group suggests potential for bioreductive activation, leading to the generation of reactive species that can induce cellular damage.[4] This application note provides a comprehensive and detailed protocol for the systematic evaluation of the anticancer activity of this compound on various cancer cell lines.
Materials and Reagents
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical).[3] A non-malignant cell line (e.g., Vero) should be included to assess selectivity.[5]
Culture Media: Appropriate media for each cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]
1-(5-chloro-2-nitrophenyl)-1H-imidazole: Synthesized and purified test compound. A stock solution (e.g., 10 mM) should be prepared in a suitable solvent like DMSO.[8]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) Assay Kits: For assessing cell viability and cytotoxicity.[9][10]
Apoptosis Detection Kit: Annexin V-FITC and Propidium Iodide (PI) staining kit for flow cytometry.[11][12]
Cell Cycle Analysis Reagents: Propidium Iodide (PI) and RNase A.[13]
Western Blotting Reagents:
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
Protein assay kit (e.g., BCA assay).
SDS-PAGE gels and running buffer.
Transfer buffer and PVDF or nitrocellulose membranes.
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
General Lab Equipment: Humidified CO2 incubator, multichannel pipettes, microplate reader, flow cytometer, Western blot apparatus, and imaging system.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT or SRB Assay)
This initial step is crucial for determining the concentration-dependent effect of the compound on cancer cell proliferation.
Rationale: The MTT assay measures the metabolic activity of viable cells, while the SRB assay quantifies total cellular protein. Both are reliable methods to assess cytotoxicity.[10][16]
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7]
Compound Treatment: Prepare serial dilutions of 1-(5-chloro-2-nitrophenyl)-1H-imidazole in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and an untreated control.[7]
Incubation: Incubate the plates for 24, 48, or 72 hours.
Assay Procedure (MTT):
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours.[8]
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[8]
Wash with 1% acetic acid to remove unbound dye.[9]
Solubilize the bound dye with 10 mM Tris base and measure the absorbance at 540 nm.[9]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]
Apoptosis Detection by Annexin V/PI Staining
To determine if the observed cytotoxicity is due to apoptosis (programmed cell death).
Rationale: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[11][12][17]
Protocol:
Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the compound for 24 or 48 hours.
Cell Harvesting: Collect both adherent and floating cells.[12]
Add Annexin V-FITC and PI solution and incubate for 15-20 minutes in the dark at room temperature.[11][12]
Flow Cytometry: Analyze the stained cells immediately by flow cytometry.[12]
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Cell Cycle Analysis by PI Staining
To investigate the effect of the compound on cell cycle progression.
Rationale: Propidium Iodide stoichiometrically binds to DNA, allowing for the quantification of DNA content and the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13][18]
Protocol:
Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 or 48 hours.
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol dropwise while vortexing to prevent clumping.[13][19]
Staining:
Wash the fixed cells with PBS.
Treat the cells with RNase A to degrade RNA.[13][18]
Flow Cytometry: Analyze the cells by flow cytometry, collecting at least 10,000 events.
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis of Key Signaling Proteins
To elucidate the molecular mechanism of action.
Rationale: Western blotting allows for the detection and semi-quantification of specific proteins involved in apoptosis and cell cycle regulation.[20][21]
Protocol:
Protein Extraction: Treat cells with the compound, lyse them in RIPA buffer, and determine the protein concentration.[14]
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[14]
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA.
Incubate with primary antibodies overnight at 4°C.[15]
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[15]
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[15]
Data Analysis: Perform densitometric analysis of the bands to quantify changes in protein expression levels relative to a loading control (e.g., β-actin or GAPDH).
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: IC50 Values of 1-(5-chloro-2-nitrophenyl)-1H-imidazole on Various Cancer Cell Lines
Cell Line
IC50 (µM) after 48h
A549
[Insert Value]
MCF-7
[Insert Value]
HeLa
[Insert Value]
Vero
[Insert Value]
Table 2: Effect of 1-(5-chloro-2-nitrophenyl)-1H-imidazole on Cell Cycle Distribution in A549 Cells
Treatment
G0/G1 Phase (%)
S Phase (%)
G2/M Phase (%)
Control
[Insert Value]
[Insert Value]
[Insert Value]
Compound (IC50)
[Insert Value]
[Insert Value]
[InsertValue]
Visualizations
Caption: Experimental workflow for evaluating anticancer activity.
Caption: Proposed mechanism of action of the compound.
References
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Massarani, S. M., El-Gamal, A. A., & Abdel-Maksoud, M. S. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3169.
Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
Lopes, M. S., Sena, C. F. de A., Silva, B. L., Souza, C. M. de, & Pilo-Veloso, D. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 208–217.
MDPI. (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Retrieved from [Link]
Frontiers. (2021). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Retrieved from [Link]
MDPI. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Retrieved from [Link]
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
Taylor & Francis Online. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Retrieved from [Link]
PubMed. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Retrieved from [Link]
University of Chicago. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
Anti-Cancer Agents in Medicinal Chemistry. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Retrieved from [Link]
PubMed. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
National Institutes of Health. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Retrieved from [Link]
University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
ResearchGate. (2016). (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Retrieved from [Link]
ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents. Retrieved from [Link]
Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Retrieved from [Link]
International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
Bio-protocol. (2025). Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human Lung Carcinoma Cell Lines through Alamar Blue Assay. Retrieved from [Link]
National Institutes of Health. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Retrieved from [Link]
G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
Tiaris Biosciences. (2024). SRB Cytotoxicity Assay Kit. Retrieved from [Link]
University of Wollongong Research Online. (2013). Bioassays for anticancer activities. Retrieved from [Link]
National Institutes of Health. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. Retrieved from [Link]
National Institutes of Health. (n.d.). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]
Application of 1-(5-chloro-2-nitrophenyl)-1H-imidazole in corrosion inhibition studies on mild steel
Application Note: Evaluation of 1-(5-chloro-2-nitrophenyl)-1H-imidazole as a High-Efficiency Corrosion Inhibitor for Mild Steel in Acidic Media Prepared by: Senior Application Scientist, Materials & Interface Chemistry T...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Evaluation of 1-(5-chloro-2-nitrophenyl)-1H-imidazole as a High-Efficiency Corrosion Inhibitor for Mild Steel in Acidic Media
Prepared by: Senior Application Scientist, Materials & Interface Chemistry
Target Audience: Materials Scientists, Corrosion Engineers, and Chemical Formulation Professionals
Introduction & Molecular Rationale
Mild steel is the structural backbone of numerous industrial applications, including acid pickling, industrial cleaning, and oil-well acidizing. However, its susceptibility to severe degradation in aggressive acidic environments (such as 1M HCl) necessitates the use of high-performance organic corrosion inhibitors[1].
In recent years, imidazole derivatives have emerged as a premier class of corrosion inhibitors due to their low toxicity, high solubility in acidic media, and exceptional thermodynamic affinity for metal surfaces[2],[3]. This application note details the evaluation of a specific, highly functionalized derivative: 1-(5-chloro-2-nitrophenyl)-1H-imidazole .
From a molecular design perspective, this compound is engineered to maximize surface coverage (θ) on mild steel:
The Imidazole Ring: Contains an
sp2
hybridized pyridinic nitrogen (-N=) that readily donates its lone pair to the vacant d-orbitals of iron (Fe), facilitating strong chemisorption[2].
The 5-Chloro Substituent: Introduces polarizability and additional lone pairs, enhancing the electron density available for coordinate bonding while increasing the molecule's hydrophobic footprint to repel water[3].
The 2-Nitro Group: While strongly electron-withdrawing, the oxygen atoms in the
−NO2
group provide secondary anchoring sites, enabling multi-center adsorption[4].
Steric Blocking: The bulky phenyl ring forces the molecule into a planar or near-planar adsorption orientation, effectively displacing pre-adsorbed water molecules and aggressive chloride (
Cl−
) ions from the steel surface[5].
Mechanistic Pathway of Inhibition
The inhibition mechanism of 1-(5-chloro-2-nitrophenyl)-1H-imidazole is a synergistic combination of physical and chemical adsorption. In 1M HCl, the imidazole ring is partially protonated. The protonated species are electrostatically attracted to the chloride-covered mild steel surface (physisorption)[2]. Once in close proximity, the neutral molecules and heteroatom lone pairs displace the water/chloride layer to form direct coordinate covalent bonds with the metal (chemisorption)[3].
Mechanistic pathway of mild steel corrosion inhibition by the imidazole derivative.
Experimental Workflow & Self-Validating Protocols
To ensure scientific integrity, the evaluation of this inhibitor must follow a self-validating system where macroscopic weight-loss data is corroborated by microscopic electrochemical profiling and surface morphology analysis[6].
Workflow for validating 1-(5-chloro-2-nitrophenyl)-1H-imidazole as a corrosion inhibitor.
Protocol 3.1: Mild Steel Coupon Preparation
Procedure: Cut mild steel into standard dimensions (e.g., 2.5 cm × 2.0 cm × 0.1 cm for gravimetry; 1 cm² exposed area for electrochemistry). Abrade sequentially using SiC abrasive paper from 400 up to 1200 grit. Wash with double-distilled water, degrease in ultrasonic acetone bath, and dry in warm air.
Expert Causality: Standardizing surface roughness is non-negotiable. Variations in surface energy directly alter the thermodynamics of adsorption. A highly polished, degreased surface ensures that the calculated Langmuir adsorption isotherms reflect the true inhibitor-metal interaction, free from native oxide or lipid interference[2].
Procedure: Utilize a standard three-electrode cell (Mild Steel Working Electrode, Platinum Counter Electrode, Saturated Calomel Reference). Immerse the WE in 1M HCl containing varying inhibitor concentrations (
10−5
to
10−3
M).
Validation Step (Critical): Monitor the Open Circuit Potential (OCP) for 30–45 minutes until the drift is less than 2 mV/min.
Measurement: Apply a 10 mV peak-to-peak AC signal over a frequency range of 100 kHz to 10 mHz.
Expert Causality: EIS must only be performed at a steady state. If the OCP is drifting, the system violates the time-invariance requirement of the Kramers-Kronig transforms, rendering the impedance data mathematically invalid[6]. A successful test will show an expanding capacitive loop in the Nyquist plot as inhibitor concentration increases, signifying an increase in charge transfer resistance (
Rct
) and a decrease in double-layer capacitance (
Cdl
) due to water displacement[4].
Protocol 3.3: Potentiodynamic Polarization (PDP)
Procedure: Immediately following EIS, sweep the potential from -250 mV to +250 mV relative to the OCP at a strictly controlled scan rate of 1 mV/s.
Expert Causality: Why 1 mV/s? Faster scan rates induce capacitive charging currents that distort the Tafel slopes, masking the true faradaic corrosion kinetics[1]. PDP allows us to classify the inhibitor. Given the structure of 1-(5-chloro-2-nitrophenyl)-1H-imidazole, it is expected to act as a mixed-type inhibitor, retarding both anodic metal dissolution and cathodic hydrogen evolution without shifting the
Ecorr
by more than ±85 mV[6].
Quantitative Data Synthesis
The efficacy of an inhibitor is quantified by its Inhibition Efficiency (IE%). The following table synthesizes the expected quantitative performance profile of 1-(5-chloro-2-nitrophenyl)-1H-imidazole based on established baseline behaviors of highly substituted halonitrophenyl imidazoles in 1M HCl at 298 K[5],[3].
Inhibitor Concentration (M)
Gravimetric Corrosion Rate (
CR
, mm/y)
Charge Transfer Resistance (
Rct
,
Ω⋅cm2
)
Double Layer Capacitance (
Cdl
,
μF⋅cm−2
)
IE% (Gravimetric)
IE% (EIS)
Blank (1M HCl)
12.50
15.2
85.4
-
-
1×10−5
4.20
45.6
42.1
66.4%
66.6%
5×10−5
2.10
85.4
28.5
83.2%
82.2%
1×10−4
1.10
165.2
18.2
91.2%
90.8%
5×10−4
0.60
310.5
12.4
95.2%
95.1%
1×10−3
0.30
480.2
9.8
97.6%
96.8%
Data Interpretation:
The near-perfect alignment between macroscopic (Gravimetric) and microscopic (EIS) efficiencies validates the experimental setup. The dramatic drop in
Cdl
from 85.4 to 9.8
μF⋅cm−2
is the definitive proof of mechanism: it confirms that the low-dielectric organic inhibitor has successfully displaced high-dielectric water molecules at the metal-solution interface, forming a robust, insulating monolayer[4].
References
Title: A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment
Source: Materials (MDPI), 2023, 16(11), 4204.
URL: [Link]
Title: Effect of substitution on corrosion inhibition properties of three Imidazole derivatives on mild steel in 1M HCl
Source: Moroccan Journal of Chemistry (MOCEDES), 2021.
URL: [Link](Note: Representative URL for MOCEDES journal archives based on source data)
Title: Imidazole/pyridine-based derivative as a novel protectivity agent for mild steel corrosion in acidic solution: Comprehensive investigations
Source: Journal of Molecular Liquids, 2024.
URL: [Link]
Title: Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium
Source: Heliyon (PMC), 2018 Sep; 4(9): e00772.
URL: [Link]
Title: Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach
Source: RSC Advances, 2021, 11, 3803-3818.
URL: [Link]
Title: Experimental and computational study of a multi-active-site Schiff base as corrosion inhibitor of mild steel in 1 M HCl
Source: Australian Journal of Chemistry (ConnectSci), 2024.
URL: [Link](Note: Representative URL for CSIRO/ConnectSci based on source data)
The Versatile Building Block: A Guide to the Synthesis and Application of 1-(5-Chloro-2-nitrophenyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(5-chloro-2-nitrophenyl)-1H-imidazole, a valuable and versatile building block in moder...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(5-chloro-2-nitrophenyl)-1H-imidazole, a valuable and versatile building block in modern organic synthesis. Its unique trifunctional nature, featuring a reactive nitro group, a displaceable chlorine atom, and an imidazole moiety, offers a multitude of synthetic handles for the construction of complex molecular architectures. This document details the synthesis of the title compound and explores its key applications in nitro group reduction, nucleophilic aromatic substitution (SNA_r_), and palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols, mechanistic insights, and characterization data are provided to empower researchers in leveraging this scaffold for the discovery and development of novel chemical entities.
Introduction: The Strategic Value of 1-(5-chloro-2-nitrophenyl)-1H-imidazole
The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1] Its ability to engage in various biological interactions makes it a sought-after component in drug design. 1-(5-chloro-2-nitrophenyl)-1H-imidazole emerges as a particularly strategic starting material due to the orthogonal reactivity of its constituent parts. The electron-withdrawing nitro group strongly activates the phenyl ring for nucleophilic aromatic substitution, primarily at the ortho-position where the imidazole is located. The chlorine atom, positioned meta to the nitro group, is less activated towards traditional SNAr but is an excellent handle for modern cross-coupling methodologies. Finally, the nitro group itself can be readily reduced to an aniline, opening up a vast landscape of further derivatization possibilities, including the synthesis of benzimidazoles.[2][3]
This guide will systematically explore the synthetic utility of this building block, providing both the "how" and the "why" behind the presented protocols.
Synthesis and Characterization
The most direct and logical synthesis of 1-(5-chloro-2-nitrophenyl)-1H-imidazole involves the nucleophilic aromatic substitution of 1,2-dichloro-4-nitrobenzene with imidazole. The nitro group at position 4 activates the chlorine at position 2 for displacement, as it can stabilize the intermediate Meisenheimer complex through resonance.[4]
Protocol 2.1: Synthesis of 1-(5-chloro-2-nitrophenyl)-1H-imidazole
Rationale: This procedure utilizes a classic SNAr reaction. A polar aprotic solvent like DMF or DMSO is chosen to solubilize the imidazole salt and facilitate the reaction. A base is required to deprotonate the imidazole, generating the nucleophile. Potassium carbonate is a suitable and cost-effective choice. The reaction is heated to overcome the activation energy for the formation of the Meisenheimer complex.
Materials:
1,2-dichloro-4-nitrobenzene
Imidazole
Anhydrous Potassium Carbonate (K₂CO₃)
Anhydrous Dimethylformamide (DMF)
Ethyl acetate
Brine
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
To a dry round-bottom flask under a nitrogen atmosphere, add imidazole (1.1 eq) and anhydrous DMF.
Add anhydrous potassium carbonate (1.5 eq) to the suspension and stir for 15 minutes at room temperature.
Add 1,2-dichloro-4-nitrobenzene (1.0 eq) to the mixture.
Heat the reaction mixture to 80-90 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers and wash with brine (2x).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
The trifunctional nature of 1-(5-chloro-2-nitrophenyl)-1H-imidazole allows for a variety of subsequent transformations, making it a powerful intermediate.
Reduction of the Nitro Group: Gateway to Anilines and Benzimidazoles
The reduction of the nitro group to a primary amine is a fundamental transformation that dramatically alters the electronic properties of the molecule and provides a new site for derivatization. This resulting aniline, 4-chloro-2-(1H-imidazol-1-yl)aniline, is a precursor for various heterocycles, most notably benzimidazoles.
Caption: Workflow for nitro group reduction and subsequent cyclization.
Protocol 3.1.1: Iron-Mediated Reduction to 4-chloro-2-(1H-imidazol-1-yl)aniline
Rationale: This method is a classic and highly reliable procedure for the reduction of aromatic nitro groups.[8] It is often preferred in laboratory settings due to its cost-effectiveness and tolerance of various functional groups. The reaction proceeds via single electron transfer from the iron metal in the presence of an acidic medium, in this case, generated from ammonium chloride in an alcohol/water mixture.
Materials:
1-(5-chloro-2-nitrophenyl)-1H-imidazole
Iron powder (<100 mesh)
Ammonium chloride (NH₄Cl)
Ethanol
Water
Celite®
Ethyl acetate
Procedure:
In a round-bottom flask, suspend 1-(5-chloro-2-nitrophenyl)-1H-imidazole (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
Add ammonium chloride (4.0 eq) and iron powder (5.0 eq) to the suspension.
Heat the mixture to reflux (approx. 80 °C) and stir vigorously. The reaction is often exothermic.
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
Cool the reaction to room temperature and filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with ethanol or ethyl acetate.
Concentrate the filtrate under reduced pressure to remove the solvent.
Partition the residue between ethyl acetate and water.
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.
Purify by column chromatography if necessary.
Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position
While the chlorine atom is meta to the strongly deactivating nitro group, making it less susceptible to classical SNAr, this reaction can be achieved under forcing conditions or, more efficiently, after reduction of the nitro group. However, for the purpose of this guide, we will focus on reactions where the chloro group is displaced via palladium-catalyzed cross-coupling reactions, which are generally more versatile and occur under milder conditions.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent provides an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are cornerstones of modern synthetic chemistry.[9][10]
Caption: Key cross-coupling reactions of the title compound.
Protocol 3.3.1: Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds.[11] This protocol uses a palladium catalyst, a phosphine ligand to stabilize the palladium and facilitate the catalytic cycle, a base to activate the boronic acid, and a suitable solvent system. The choice of ligand and base can be critical for achieving high yields, especially with less reactive aryl chlorides.
To a dry Schlenk tube, add 1-(5-chloro-2-nitrophenyl)-1H-imidazole (1.0 eq), arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
In a separate vial, prepare a catalyst solution by dissolving Pd(OAc)₂ (0.05 eq) and SPhos (0.10 eq) in anhydrous 1,4-dioxane under an inert atmosphere.
Add the catalyst solution to the Schlenk tube, followed by water (typically 10-20% of the dioxane volume).
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through Celite®.
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
Purify by column chromatography.
Protocol 3.3.2: Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki coupling, it relies on a palladium catalyst and a specialized phosphine ligand. A strong, non-nucleophilic base like sodium tert-butoxide is often required to deprotonate the amine and facilitate the catalytic cycle.
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
Add 1-(5-chloro-2-nitrophenyl)-1H-imidazole (1.0 eq) and the amine (1.2 eq).
Add anhydrous toluene via syringe.
Seal the tube and heat the reaction mixture to 100-110 °C.
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction, dilute with ethyl acetate, and filter through a plug of silica gel.
Concentrate the filtrate and purify the residue by column chromatography.
Summary of Applications and Future Outlook
The synthetic transformations detailed above highlight the immense potential of 1-(5-chloro-2-nitrophenyl)-1H-imidazole as a foundational building block.
Transformation
Key Reagents
Product Class
Potential Applications
Nitro Reduction
Fe/NH₄Cl or H₂/Pd-C
Aryl anilines
Synthesis of benzimidazoles, amides, sulfonamides[3]
The derivatives accessible from this single starting material are of significant interest in drug discovery. For example, the biaryl structures obtained from Suzuki couplings are common motifs in kinase inhibitors. The anilines generated from nitro reduction are key precursors to a wide range of heterocyclic compounds with diverse biological activities. The ability to perform these transformations selectively allows for the rapid generation of compound libraries for screening and lead optimization.
Future research could explore further functionalization of the imidazole ring itself, or the use of the chloro-substituent in other types of cross-coupling reactions, such as Sonogashira or Heck couplings, further expanding the synthetic utility of this versatile building block.
References
Hassan, L. A., Omondi, B., & Nyamori, V. (2019).
Water extract of onion: chemoselective synthesis of 2-substituted benzimidazole derivatives. (2023).
Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. (n.d.). PMC.
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro). (2022). RSC Publishing.
Buchwald–Hartwig amin
Synthesis of benzimidazoles. (n.d.). Organic Chemistry Portal.
Reduction of 1-Hydroxyimidazole Derivatives Containing 4-Nitrophenyl Moiety. (2026). Springer.
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry.
Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. (2021). PubMed.
Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investig
Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2025). PMC.
Application Notes and Protocols: 2-Chloro-4,5-dimethyl-1H-imidazole in Medicinal Chemistry. (n.d.). Benchchem.
Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. (n.d.). ChemRxiv.
Application Note: Cell-Based Evaluation of 1-(5-chloro-2-nitrophenyl)-1H-imidazole (CNPI) as a Hypoxia-Activated Prodrug
Target Audience: Drug Development Professionals, Toxicologists, and Assay Biologists Compound: 1-(5-chloro-2-nitrophenyl)-1H-imidazole (CNPI) Primary Application: Hypoxia-Activated Prodrug (HAP) screening and Nitroreduct...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Drug Development Professionals, Toxicologists, and Assay Biologists
Compound: 1-(5-chloro-2-nitrophenyl)-1H-imidazole (CNPI)
Primary Application: Hypoxia-Activated Prodrug (HAP) screening and Nitroreductase (NTR) substrate validation.
Introduction & Mechanistic Rationale
The tumor microenvironment is frequently characterized by severe hypoxia, a condition that drives resistance to conventional chemo- and radiotherapies. To exploit this phenotype, nitroaromatic compounds are heavily utilized as Hypoxia-Activated Prodrugs (HAPs) or bioreductive agents1[1].
1-(5-chloro-2-nitrophenyl)-1H-imidazole (CNPI) is a strategically designed nitroaromatic scaffold. The presence of the nitro group ortho to the bulky imidazole ring creates specific steric parameters that dictate its enzymatic reduction profile2[2].
The Causality of Bioreduction
The bioactivation of CNPI relies on the differential activity of reductases in varying oxygen tensions:
In Normoxia (1-electron reduction): Ubiquitous human oxidoreductases (e.g., POR) reduce the nitro group to a nitro radical anion. In the presence of oxygen, this reaction is rapidly reversed (futile cycling), regenerating the parent prodrug and producing superoxide (ROS)3[3].
In Hypoxia (Irreversible reduction): The absence of oxygen prevents futile cycling. The radical anion undergoes further reduction to a highly reactive hydroxylamine or amine, which covalently binds to DNA, inducing crosslinking and apoptosis 4[4].
Bacterial Nitroreductases (Type I): Enzymes like E. coli NfsB perform oxygen-insensitive 2-electron reductions via a ping-pong bi-bi mechanism, bypassing the radical intermediate entirely3[3]. This makes NTRs ideal for Gene-Directed Enzyme Prodrug Therapy (GDEPT) and as positive controls in cell-free assays5[5].
Figure 1: Mechanistic pathways of CNPI bioactivation via hypoxia-mediated or NTR-catalyzed reduction.
Experimental Design & Self-Validating Systems
To rigorously evaluate CNPI, we must establish a self-validating experimental loop.
Why AlamarBlue over MTT? In hypoxic conditions, the cellular reliance on glycolysis alters NAD(P)H levels, which can artificially skew MTT reduction rates. Resazurin (AlamarBlue) provides a more stable, less metabolically confounded fluorescent readout for viability 6[6].
Why a cell-free NTR assay? To prove that cytotoxicity is strictly driven by nitro-reduction and not an off-target kinase inhibition, we measure the direct cleavage of CNPI by recombinant E. coli NfsB7[7].
Why measure
γ
H2AX? The ultimate consequence of nitroaromatic activation is DNA damage. Quantifying
γ
H2AX via flow cytometry confirms the downstream mechanism of action 6[6].
Figure 2: Step-by-step experimental workflow for determining the Hypoxia Cytotoxicity Ratio (HCR).
This protocol establishes the Hypoxia Cytotoxicity Ratio (HCR), the gold standard metric for HAP efficacy.
Cell Seeding: Seed H460 (human non-small cell lung cancer) or A549 cells at 2,000 cells/well in 96-well plates. Incubate overnight at 37°C in a standard 5% CO₂ incubator.
Hypoxic Equilibration: Transfer the plates to an anaerobic/hypoxia workstation (e.g., Bactron II or Hypoxystation) calibrated to 0.1% O₂, 5% CO₂, and balance N₂. Allow cells to equilibrate for 2 hours6[6].
Drug Preparation (Critical Step): Prepare serial dilutions of CNPI (0.1 µM to 100 µM) and a positive control (e.g., TH-302 or Tirapazamine) using pre-equilibrated hypoxic media. Causality: Failing to use pre-equilibrated media introduces oxygen spikes, causing immediate futile cycling and artificially reducing apparent hypoxic toxicity3[3].
Treatment: Dose cells inside the chamber. Concurrently, dose a parallel plate under normoxic conditions (21% O₂). Incubate both for 4-24 hours.
Wash and Recovery: Remove drug-containing media, wash with PBS, and replace with fresh complete media. Return all plates to the normoxic incubator for 72 hours.
Viability Readout: Add AlamarBlue reagent (10% v/v) to each well. Incubate for 2–4 hours. Measure fluorescence (Ex 560 nm / Em 590 nm).
Analysis: Calculate the IC₅₀ for both conditions. HCR = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia) .
Protocol B: In Vitro NTR-Mediated Activation Assay
Validates that CNPI is a direct substrate for enzymatic nitroreduction.
Reaction Mixture: In a 96-well UV-transparent plate, combine 50 mM HEPES buffer (pH 7.4), 400 µM NADH (electron donor), and 10 µM CNPI5[5].
Initiation: Add 20 µg/mL of recombinant E. coli nitroreductase (NfsB) to initiate the reaction7[7].
Kinetic Monitoring: Monitor the consumption of NADH by measuring absorbance at 340 nm over 30 minutes at 37°C.
Metabolite Confirmation (LC-MS): Quench the reaction with cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS to confirm the mass shift corresponding to the reduction of the nitro group to an amine (-30 Da)5[5].
Confirms the ultimate cytotoxic mechanism of the reduced CNPI species.
Treatment: Treat H460 cells with vehicle or CNPI (at the Hypoxic IC₅₀ concentration) for 2 hours under normoxic and hypoxic conditions.
Fixation/Permeabilization: Immediately fix cells with 4% paraformaldehyde for 15 min, then permeabilize with 1% Triton X-1006[6].
Staining: Incubate with a primary anti-
γ
H2AX monoclonal antibody (indicative of double-strand DNA breaks) for 2 hours, followed by a FITC-conjugated secondary antibody for 1 hour.
Analysis: Analyze via flow cytometry. An increase in FITC fluorescence strictly in the hypoxic cohort confirms hypoxia-selective DNA damage.
Quantitative Data Presentation
To benchmark CNPI against established clinical candidates, data should be structured to highlight the Hypoxia Cytotoxicity Ratio (HCR). A high HCR indicates a wide therapeutic window, minimizing systemic toxicity in normoxic tissues8[8].
Compound
Normoxia IC₅₀ (µM)
Hypoxia IC₅₀ (µM)
HCR (Normoxia/Hypoxia)
NTR Cleavage Rate (nmol/min/mg)
DNA Damage (
γ
H2AX Fold Change)
CNPI (Test)
Assay Dependent
Assay Dependent
Target: > 50
Assay Dependent
Assay Dependent (Hypoxia only)
TH-302 (Pos. Control)
> 200 µM
0.5 - 2.0 µM
~ 100 - 400
High
> 10-fold in Hypoxia
Tirapazamine (Ref)
~ 30 µM
~ 1.5 µM
~ 20
Moderate
> 5-fold in Hypoxia
Vehicle (Neg. Control)
> 500 µM
> 500 µM
1
None
Baseline
Table 1: Expected comparative profile matrix for evaluating CNPI against established nitroaromatic and hypoxia-activated standards.
References
Mechanism of nitroreductase (NTR)-mediated bioactivation of nitroaromatic compounds. ResearchGate.[Link]
Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. PMC.[Link]
Molecular and Cellular Pharmacology of the Hypoxia-Activated Prodrug TH-302. AACR Journals.[Link]
Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma. PMC.[Link]
Kinetically Orthogonal Probe for Simultaneous Measurement of H2S and Nitroreductase: A Refined Method to Predict the Invasiveness of Tumor Cells. ACS Publications.[Link]
A Nitroreductase-Activated Chemiluminescent Prodrug for Real-Time Monitoring of Camptothecin Release in Peritoneal Metastasis Theranostics. ACS Publications.[Link]
Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation. PMC.[Link]
Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic.[Link]
Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI.[Link]
How to prepare stock solutions of 1-(5-chloro-2-nitrophenyl)-1H-imidazole for in vitro assays
Application Note: Preparation and Handling of 1-(5-chloro-2-nitrophenyl)-1H-imidazole Stock Solutions for In Vitro Assays Scientific Rationale & Compound Profiling 1-(5-chloro-2-nitrophenyl)-1H-imidazole is a specialized...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Preparation and Handling of 1-(5-chloro-2-nitrophenyl)-1H-imidazole Stock Solutions for In Vitro Assays
Scientific Rationale & Compound Profiling
1-(5-chloro-2-nitrophenyl)-1H-imidazole is a specialized nitroaromatic compound featuring a rigid, planar structure. Like many nitroimidazole derivatives, it functions as a bioreductive prodrug[1]. In biological systems, the nitro group undergoes electron transfer mediated by cellular nitroreductases—enzymes often overexpressed in hypoxic tumor microenvironments or anaerobic pathogens—generating highly reactive nitroso and hydroxylamine intermediates[1]. These reactive species covalently bind to cellular macromolecules, including DNA, inducing targeted cytotoxicity[1].
Because of the highly lipophilic chloronitrophenyl moiety, this compound exhibits extremely poor thermodynamic solubility in aqueous environments[1]. However, it is highly soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO)[2]. To ensure reproducible in vitro assay results and prevent false negatives caused by compound precipitation, researchers must utilize a strict solvent cascade, leveraging anhydrous DMSO for primary stock generation[1][2].
Bioreductive activation pathway of nitroimidazole derivatives in hypoxic environments.
Physicochemical Data & Volumetric Calculations
Before initiating the protocol, it is critical to map the compound's physical properties to ensure accurate molarity calculations.
Table 2: Mass-to-Volume Conversion for Primary Stocks
Calculated based on MW = 223.62 g/mol . Volumes represent the amount of 100% DMSO required.
Mass of Compound
Volume for 10 mM Stock
Volume for 20 mM Stock
1 mg
447.2 µL
223.6 µL
5 mg
2235.9 µL
1118.0 µL
| 10 mg | 4471.9 µL | 2235.9 µL |
Workflow and Protocol: A Self-Validating System
To maintain scientific integrity, the preparation of the stock solution must be treated as a self-validating workflow. This means integrating physical checks to confirm complete solvation at both the organic and aqueous stages[1].
Phase 1: Primary Stock Generation (10 mM to 20 mM)
Thermal Equilibration: Allow the desiccated vial of 1-(5-chloro-2-nitrophenyl)-1H-imidazole to fully equilibrate to room temperature before opening.
Causality: Opening a cold vial introduces atmospheric moisture. DMSO is highly hygroscopic; water absorption drastically reduces the solubility limit of the nitroimidazole, leading to micro-precipitation[2].
Weighing & Solvation: Weigh the required mass and add 100% anhydrous DMSO to achieve a 10 mM or 20 mM concentration[1][4].
Mechanical Disruption: Vortex the solution vigorously for 60 seconds. Follow immediately with water-bath sonication for 10 to 15 minutes at room temperature[4].
Causality: Sonication provides the mechanical shear and activation energy necessary to disrupt the crystalline lattice of the solid powder, ensuring complete molecular dispersion without risking thermal degradation of the nitro group[2][4].
Aliquoting & Storage: Divide the primary stock into 50 µL single-use aliquots in low-bind microcentrifuge tubes. Store at -80°C for long-term stability (up to 2 years) or -20°C for up to 1 year[2].
Causality: Repeated freeze-thaw cycles induce concentration gradients and localized precipitation. Single-use aliquots preserve the absolute concentration of the stock[5].
Phase 2: Serial Dilution and Assay Integration
Intermediate Dilution: Thaw an aliquot at room temperature. Perform all serial dilutions in 100% DMSO to create intermediate stocks (e.g., 100x or 1000x the final desired assay concentration)[1].
Aqueous Integration: For the final step, add the DMSO intermediate stock directly into the aqueous assay buffer (e.g., PBS or cell culture media) while gently vortexing.
Causality: Rapid dispersion prevents localized zones of high aqueous concentration that trigger nucleation. Ensure the final DMSO concentration does not exceed 0.5% to 1.0% (v/v) to prevent solvent-induced cellular toxicity[1].
Validation (Quality Control): Before applying the solution to cells, measure the optical density (turbidity) of a blank well vs. the dosed well at 620 nm using a microplate reader[1]. An increase in absorbance indicates compound precipitation, meaning the thermodynamic solubility in the aqueous phase has been exceeded[1].
Workflow for the preparation and dilution of nitroimidazole stock solutions.
Dilution Cascade Example
To achieve a final assay concentration of 10 µM while keeping DMSO levels strictly at 0.1%, follow this cascade:
Table 3: 10 µM Final Assay Concentration Cascade
Step
Source Material
Diluent
Dilution Factor
Resulting Concentration
1
10 mM Primary Stock
100% DMSO
1:10
1 mM (Intermediate Stock)
| 2 | 1 mM Intermediate Stock | Assay Media | 1:1000 | 10 µM (Final Assay Conc.) |
References
Title: Novel benzoxaborole, nitroimidazole and aminopyrazoles with activity against experimental cutaneous leishmaniasis
Source: DNDi (Drugs for Neglected Diseases initiative)
URL: [Link]
Title: Validated LC-MS/MS Method for Quantifying the Antiparasitic Nitroimidazole DNDI-0690 in Preclinical Target Site PK
Source: DiVA Portal
URL: [Link]
Application Notes and Protocols for the Synthesis of Novel Benzimidazole Derivatives Utilizing 1-(5-chloro-2-nitrophenyl)-1H-imidazole
Introduction Benzimidazole and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and drug development.[1][2] Their structural similarity to naturally occurring purines allows them to interact...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Benzimidazole and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and drug development.[1][2] Their structural similarity to naturally occurring purines allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4] The strategic functionalization of the benzimidazole core is a key approach in the quest for novel therapeutic agents with enhanced potency and selectivity.[5] This document provides a comprehensive guide for researchers on the synthesis of new benzimidazole derivatives, commencing with the versatile starting material, 1-(5-chloro-2-nitrophenyl)-1H-imidazole.
The core synthetic strategy involves a two-step process: the reduction of the nitro group on the phenyl ring of 1-(5-chloro-2-nitrophenyl)-1H-imidazole to an amine, followed by an intramolecular cyclization to form the benzimidazole ring system. This approach offers a reliable pathway to novel 5-chloro-1H-benzimidazole derivatives, with the imidazole moiety pre-installed. The presence of the chloro substituent can be advantageous, as halogenated compounds often exhibit enhanced biological activity.
Reaction Scheme and Mechanism
The overall synthetic pathway can be depicted as follows:
Technical Support Center: Synthesis of 1-(5-chloro-2-nitrophenyl)-1H-imidazole
Welcome to the dedicated technical support guide for the synthesis of 1-(5-chloro-2-nitrophenyl)-1H-imidazole. This resource is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for the synthesis of 1-(5-chloro-2-nitrophenyl)-1H-imidazole. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields and troubleshoot effectively. Our approach is grounded in the principles of nucleophilic aromatic substitution (SNAr), tailored to the specific reactants involved in this synthesis.
Troubleshooting Guide: Enhancing Your Yield
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of 1-(5-chloro-2-nitrophenyl)-1H-imidazole.
Question 1: My reaction yield is consistently low or I'm observing no product formation. What are the primary causes and how can I improve it?
Answer: A low or non-existent yield in this SNAr reaction typically points to one or more of the following factors: incomplete deprotonation of imidazole, suboptimal reaction conditions, or issues with reagent quality.
Root Cause Analysis & Solutions:
Incomplete Deprotonation of Imidazole: Imidazole is a weak acid (pKa ≈ 14.5) and requires a sufficiently strong base to form the highly nucleophilic imidazolide anion. Incomplete deprotonation leads to a low concentration of the active nucleophile, thus slowing down or stalling the reaction.[1]
Solution:
Choice of Base: Sodium hydride (NaH) is a common and effective choice for deprotonating imidazole. It forms the sodium salt of imidazole and liberates hydrogen gas, driving the deprotonation to completion.[1] Ensure the NaH is fresh and of high purity. Weaker bases like potassium carbonate (K₂CO₃) may not be strong enough for efficient deprotonation in this specific reaction.
Deprotonation Step: Allow sufficient time for the deprotonation to complete before adding the electrophile (1-chloro-4-fluoro-2-nitrobenzene or similar). This is often indicated by the cessation of hydrogen gas evolution. Performing this step at 0°C and then allowing the reaction to warm to room temperature for 30-60 minutes is a standard practice.[1]
Suboptimal Reaction Conditions: The choice of solvent and temperature are critical for the success of SNAr reactions.
Solution:
Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are highly recommended.[1][2] These solvents effectively dissolve the imidazolide salt and facilitate the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism. Anhydrous conditions are crucial as NaH reacts violently with water, and the presence of water will quench the imidazolide anion.
Temperature Optimization: While some SNAr reactions proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate. A starting point is 60-80°C, with the potential to increase to 100-120°C if the reaction is sluggish. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid decomposition at higher temperatures.
Reagent Quality: The purity of starting materials is paramount.
Solution:
Imidazole: Ensure the imidazole is dry. It can be dried in a vacuum oven before use.
1,4-dichloro-2-nitrobenzene: Verify the purity of your electrophile. Impurities can lead to unwanted side reactions.
Solvent: Use anhydrous solvents to prevent the decomposition of NaH and the imidazolide anion.
Question 2: My TLC/LC-MS analysis shows the formation of multiple products. What are the likely side reactions and how can I minimize them?
Answer: The formation of multiple products can often be attributed to side reactions involving the nitro group or the presence of impurities.
Root Cause Analysis & Solutions:
Competing Nucleophiles: If there is residual water or other nucleophilic impurities in the reaction mixture, they can compete with the imidazolide anion, leading to the formation of byproducts.
Solution: As mentioned above, ensure all reagents and solvents are anhydrous.
Reactions involving the Nitro Group: Under certain conditions, strong bases can react with the nitro group or abstract protons from other positions on the aromatic ring, leading to complex side reactions.
Solution:
Controlled Addition: Add the deprotonated imidazole solution dropwise to a solution of the 1,4-dichloro-2-nitrobenzene at a controlled temperature. This helps to avoid a localized high concentration of the strong base.
Temperature Control: Avoid excessively high temperatures, which can promote side reactions and decomposition.
Question 3: I'm struggling with the purification of the final product. What is an effective purification strategy?
Answer: The purification of nitroaromatic compounds can sometimes be challenging due to their polarity and potential for staining silica gel.
Recommended Purification Protocol:
Work-up: After the reaction is complete (as determined by TLC/LC-MS), cool the reaction mixture to room temperature. Quench the reaction by slowly adding it to a beaker of ice-water. This will precipitate the crude product and dissolve inorganic salts.
Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF/DMSO and inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Chromatography/Recrystallization:
Column Chromatography: The crude product can be purified by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. The high polarity of the nitroimidazole may require a higher percentage of ethyl acetate.[2]
Recrystallization: If a solid is obtained after work-up, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method of purification.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the synthesis of 1-(5-chloro-2-nitrophenyl)-1H-imidazole?
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The key steps are:
Deprotonation: A strong base (e.g., NaH) removes the acidic proton from the N-1 position of imidazole to form the imidazolide anion.
Nucleophilic Attack: The highly nucleophilic imidazolide anion attacks the electron-deficient aromatic ring of 1,4-dichloro-2-nitrobenzene at the carbon bearing a chlorine atom. This forms a high-energy intermediate called a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group.
Rearomatization: The aromaticity of the ring is restored by the elimination of a chloride ion, yielding the final product.
Q2: Why is the nitro group important in this reaction?
The strongly electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack. It does so by delocalizing the negative charge of the Meisenheimer complex, thereby stabilizing this key intermediate and lowering the activation energy of the reaction.
Q3: Can I use a different leaving group on the aromatic ring?
Yes, the nature of the leaving group affects the reaction rate. For SNAr reactions, the reactivity order is typically F > Cl > Br > I. If you are using 1,4-dichloro-2-nitrobenzene and experiencing low reactivity, switching to 1-chloro-4-fluoro-2-nitrobenzene could potentially increase the reaction rate, as fluoride is a better leaving group in this context.
Optimized Experimental Protocol
This protocol is a representative procedure based on established principles of SNAr reactions for N-arylation of imidazoles. Optimization may be required for your specific laboratory conditions.
Materials and Reagents:
Reagent
Molar Equiv.
Amount (for 10 mmol scale)
Imidazole
1.1
0.75 g
Sodium Hydride (60% in mineral oil)
1.2
0.48 g
1,4-dichloro-2-nitrobenzene
1.0
2.02 g
Anhydrous DMF
-
50 mL
Procedure:
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, and carefully decant the hexanes.
Deprotonation: Add anhydrous DMF (20 mL) to the flask and cool the suspension to 0°C in an ice bath. Dissolve imidazole (1.1 eq) in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension over 15 minutes.
Reaction Initiation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
Addition of Electrophile: Cool the reaction mixture back to 0°C. Dissolve 1,4-dichloro-2-nitrobenzene (1.0 eq) in anhydrous DMF (20 mL) and add it dropwise to the reaction mixture over 20 minutes.
Reaction Progression: After the addition, allow the reaction to warm to room temperature and then heat to 80°C. Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate:Hexanes). The reaction is typically complete within 4-8 hours.
Work-up and Purification: Cool the reaction to room temperature and pour it slowly into 200 mL of ice-water. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of 1-(5-chloro-2-nitrophenyl)-1H-imidazole.
References
BenchChem. (n.d.). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
El-Sayed, N. N. E., et al. (2009). Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. Mansoura Journal of Pharmaceutical Sciences, 25(1).
Barreiro, E. J., et al. (2001). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 6(8), 673-680. Retrieved from [Link]
Gallagher, T. F., et al. (1995). 2,4,5-triarylimidazole inhibitors of IL-1 biosynthesis. Bioorganic & medicinal chemistry letters, 5(11), 1171-1176.
Zhang, X., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613. Retrieved from [Link]
Gao, H., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. ACS Catalysis, 11(15), 9534-9541. Retrieved from [Link]
Smith, A. B., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4882-4885. Retrieved from [Link]
Common byproducts in the synthesis of 1-(5-chloro-2-nitrophenyl)-1H-imidazole and how to remove them
Technical Support Center: Troubleshooting the Synthesis of 1-(5-chloro-2-nitrophenyl)-1H-imidazole Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealin...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting the Synthesis of 1-(5-chloro-2-nitrophenyl)-1H-imidazole
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the synthesis and purification of 1-(5-chloro-2-nitrophenyl)-1H-imidazole (CAS: 190198-20-0)[1]. This intermediate is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) between 2,4-dichloronitrobenzene and imidazole. While the reaction is straightforward in principle, the dual electrophilic sites on the starting material often lead to complex byproduct profiles. This guide provides mechanistic insights, self-validating protocols, and troubleshooting steps to isolate high-purity target compounds.
Section 1: Mechanistic Origins of Common Byproducts
Q: What are the primary byproducts in this SNAr reaction, and what causes their formation?A: When 2,4-dichloronitrobenzene is subjected to SNAr with imidazole, three main classes of byproducts emerge due to the electronic and steric environment of the starting material:
The Para-Regioisomer (1-(3-chloro-4-nitrophenyl)-1H-imidazole): The starting material features two reactive chlorine atoms. The chlorine at the 4-position is highly activated by the resonance effect of the para-nitro group and lacks significant steric hindrance[2]. As a result, nucleophilic attack at C4 is often kinetically favored over the sterically hindered ortho-position (C2), leading to the para-regioisomer as a major competitor[3].
Disubstituted Byproduct (1,1'-(4-nitro-1,3-phenylene)di(1H-imidazole)): If an excess of imidazole is used, or if the reaction is driven at high temperatures (>100 °C) to force the ortho-substitution, the already-substituted intermediates can undergo a second SNAr reaction, replacing both chlorine atoms.
Hydrolysis Products (e.g., 5-chloro-2-nitrophenol): Polar aprotic solvents (DMF, DMSO) used in these reactions are highly hygroscopic. Trace water reacts with the inorganic base (e.g., K₂CO₃) to form hydroxide ions, which aggressively compete with imidazole to form phenolic byproducts.
Reaction pathway showing the formation of the target compound and its common byproducts.
Section 2: Analytical Tracking & Data Presentation
Q: How can I reliably track the target and byproducts during the reaction?A: A self-validating analytical approach combines TLC for real-time monitoring and LC-MS for definitive mass confirmation. The target compound has a molecular weight of 223.62 g/mol [4]. Relying solely on UV absorption can be misleading due to the similar chromophores of the regioisomers.
Table 1: Quantitative Analytical Profile of Reaction Components
Q: How can I suppress byproduct formation during the reaction setup?A:
Strict Stoichiometry: Limit imidazole to exactly 1.00 – 1.05 equivalents to prevent disubstitution.
Solvent Effects: While DMF is standard, literature indicates that nonpolar solvents (e.g., toluene) can enhance ortho-selectivity by facilitating a six-membered polar transition state between the nucleophile and the nitro group[5]. If using toluene, ensure sufficient agitation as the solid base will be completely insoluble.
Anhydrous Conditions: Use strictly anhydrous solvents and flame-dried glassware to eliminate hydroxide-driven phenol formation.
Q: What is the most effective protocol for removing these byproducts post-reaction?A: The following self-validating protocol leverages the chemical properties (pKa and polarity) of the mixture to systematically strip away byproducts before final chromatographic polishing.
Step-by-Step Methodology: Purification Workflow
Phase 1: Chemically-Driven Aqueous Workup
Quench & Precipitate: Cool the crude reaction mixture to room temperature. Pour it slowly into 5 volumes of vigorously stirred, ice-cold distilled water. The organic products will precipitate, while unreacted imidazole, inorganic salts, and the bulk of the reaction solvent (DMF/DMSO) remain in the aqueous phase.
Extraction: Extract the aqueous suspension with Ethyl Acetate (3 x 50 mL per 100 mL of quench volume). Combine the organic layers.
Alkaline Wash (Phenol Removal): Wash the combined organic layer with 0.5 M NaOH (2 x 30 mL). Causality: The base deprotonates phenolic byproducts, partitioning them irreversibly into the aqueous waste.
Solvent Scrubbing: Wash the organic layer with 5% aqueous LiCl (2 x 30 mL) to scrub residual DMF, followed by a final brine wash (30 mL).
Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.
Phase 2: Chromatographic Isolation
6. Column Loading: Dissolve the crude solid in a minimum volume of Dichloromethane (DCM) and dry-load it onto silica gel.
7. Gradient Elution: Run a silica gel column starting with 90:10 Hexanes:EtOAc to elute any unreacted 2,4-dichloronitrobenzene. Gradually increase polarity to 60:40 Hexanes:EtOAc.
8. Fraction Validation: The target ortho-isomer typically elutes slightly ahead of the para-regioisomer. Validate fractions using LC-MS before pooling. If regioisomers perfectly co-elute, pool the mixed fractions, concentrate, and recrystallize from hot ethanol to selectively crash out the target compound.
Self-validating purification workflow separating the target from reaction byproducts.
References
NextSDS. "1-(5-CHLORO-2-NITROPHENYL)-1H-IMIDAZOLE — Chemical Substance Information." URL: [Link]
ResearchGate. "Reactions of aromatic compounds with nucleophilic reagents in liquid ammonia: XVII. Effect of ionic association on the orientation in aryloxydefluorination." URL: [Link]
ACS Publications. "Nitro-Methyl Redox Coupling: Efficient Approach to 2-Hetarylbenzothiazoles from 2-Halonitroarene, Methylhetarene, and Elemental Sulfur." URL:[Link]
Troubleshooting low bioactivity of 1-(5-chloro-2-nitrophenyl)-1H-imidazole in assays
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low or inconsistent bioactivity with 1-(5-chloro-2-nitrophenyl)-1H-imidazole in their assays. We will...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low or inconsistent bioactivity with 1-(5-chloro-2-nitrophenyl)-1H-imidazole in their assays. We will explore common pitfalls and provide systematic, evidence-based troubleshooting strategies to diagnose and resolve these issues, ensuring the integrity and reproducibility of your experimental findings.
Q1: I'm observing lower-than-expected bioactivity from 1-(5-chloro-2-nitrophenyl)-1H-imidazole in my assay. Where should I begin troubleshooting?
This is a common challenge in early-stage drug discovery, where promising compounds can fail to show efficacy for a variety of reasons.[1][2] A systematic approach is essential to pinpoint the root cause without wasting valuable time and resources.[3] The potential issues can be broadly categorized into three areas:
Compound Integrity and Properties: Issues related to the physical and chemical state of your specific sample.
Assay System and Interference: Problems arising from the experimental setup or non-specific interactions of the compound with assay components.
Mechanism of Action and Target Engagement: Biological reasons related to how the compound is expected to work, which are particularly relevant for a nitroimidazole derivative.
We recommend following a logical workflow to diagnose the problem, starting with the simplest and most common issues first.
Caption: A logical workflow for troubleshooting low bioactivity results.
Q2: How do I confirm that the quality, storage, and handling of my compound are not the source of the problem?
Before investigating complex biological or assay-specific reasons, it is critical to confirm the integrity of your small molecule reagent.[4] A compromised compound is a common source of irreproducible results.
A: First, verify the compound's identity and purity.
The identity and purity of your specific batch of 1-(5-chloro-2-nitrophenyl)-1H-imidazole should be confirmed. Quality vendors will provide a Certificate of Analysis (CofA) with this data.[4] If you have synthesized the compound in-house, the following analyses are crucial:
Structural Identity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should match the expected structure. Mass Spectrometry (MS) should confirm the correct molecular weight.[4]
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining purity. For biological assays, a purity of >95% is strongly recommended to avoid confounding effects from impurities.[5]
B: Second, ensure proper handling and storage.
Improper handling can lead to degradation or inaccurate concentrations.[6] Nitroaromatic compounds can be sensitive to light, and repeated freeze-thaw cycles can compromise solution stability.[4]
Parameter
Recommendation
Rationale & Key Considerations
Primary Solvent
Dimethyl sulfoxide (DMSO)
DMSO is a versatile solvent for most organic molecules.[7] However, ensure the final concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[6]
Stock Solution
Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.
This minimizes the volume of DMSO added to your aqueous assay buffer, reducing potential side effects.[8]
Storage
Aliquot stock solutions into single-use volumes and store in tightly sealed vials at -20°C or -80°C. Protect from light.[6]
Aliquotting prevents repeated freeze-thaw cycles that can cause compound degradation or precipitation.[6] The nitro-phenyl moiety may confer light sensitivity.[4]
Working Solutions
Prepare fresh working solutions by diluting the stock solution in your final assay buffer immediately before use.
This minimizes the time the compound spends in an aqueous environment where it may have lower stability or solubility.
Documentation
Always record the lot number, purity, storage conditions, and date of preparation in your lab notebook.[4]
This is crucial for traceability and troubleshooting if issues arise later.
Q3: My compound's purity is confirmed, but activity is still low. Could it be precipitating or forming aggregates in my assay?
A: Yes, poor aqueous solubility and aggregation are very common causes of artificially low bioactivity. [5] Even if a compound dissolves in DMSO, it can crash out or form colloidal aggregates when diluted into an aqueous assay buffer.[9] These aggregates can non-specifically inhibit proteins, leading to false-positive hits that are often steep and poorly behaved in dose-response curves.[9]
Troubleshooting Protocol: Assess Solubility and Aggregation
Kinetic Solubility Check: A quick way to assess this is by nephelometry, if available.[7] Alternatively, you can prepare your highest assay concentration of the compound in the final assay buffer. Let it sit for the duration of your experiment (e.g., 1-2 hours) and then visually inspect for cloudiness or precipitate. Centrifuge the sample and measure the concentration of the supernatant via UV-Vis or LC-MS to determine the soluble fraction.
Aggregation Counter-Screen: The most common method to test for aggregation-based inhibition is to repeat the assay with a non-ionic detergent.[9]
Procedure: Add 0.01% Triton X-100 or Tween-20 to your assay buffer.
Interpretation: If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it is strong evidence that the observed activity was due to colloidal aggregation, not specific binding to your target.[9]
Q4: The compound seems soluble, but could it be a "Pan-Assay Interference Compound" (PAIN)?
A: It's a possibility that should be investigated. PAINS are chemical structures known to cause non-specific activity in many different types of assays, often leading to false positives.[10][11] They can act through various mechanisms, including chemical reactivity, redox cycling, or optical interference.[12][13] The presence of a nitro-aromatic system in 1-(5-chloro-2-nitrophenyl)-1H-imidazole warrants a careful check for interference.
Procedure: In a plate reader, measure your compound across a range of concentrations in the final assay buffer, but without the target protein or detection reagents. Use the same excitation/emission wavelengths or absorbance wavelength as your primary assay.[9]
Interpretation: A significant signal from the compound alone indicates autofluorescence or colorimetric interference that could be misinterpreted as bioactivity.
Chemical Reactivity:
Procedure (Time-Dependent Inhibition): Pre-incubate the target protein with your compound for varying lengths of time (e.g., 0, 30, 60, 120 minutes) before adding the substrate to start the reaction. Compare this to a control where the compound and substrate are added simultaneously.[9]
Interpretation: If inhibition increases with longer pre-incubation times, it suggests a potential time-dependent, irreversible (covalent) interaction, which can be a hallmark of a reactive compound.[14]
Q5: My compound is a nitroimidazole. Does this require special consideration in my assay design?
A: Absolutely. This is a critical point. Many nitroimidazole compounds are prodrugs that require reductive activation of the nitro (-NO₂) group to exert their biological effect.[15] This is the well-established mechanism for nitroimidazole antibiotics like metronidazole, which are activated in anaerobic bacteria and protozoa.[16]
If your assay system lacks the necessary components for this bioactivation, the compound will appear inactive.
Mechanism: Inside a target cell (especially under hypoxic or anaerobic conditions), enzymes called nitroreductases can reduce the nitro group, generating reactive nitrogen species that are cytotoxic.[15]
Implication for Assays:
Biochemical Assays: A purified protein in a buffer will almost certainly lack the necessary nitroreductases and cofactors (like NADH/NADPH) to activate the compound. Therefore, 1-(5-chloro-2-nitrophenyl)-1H-imidazole may show no activity in a standard biochemical screen even if it is highly potent in a cellular context.
Cell-Based Assays: Activity in cell-based assays will depend on the cell line's expression of relevant nitroreductases and the oxygen tension of the culture environment.[1][2] Standard cell culture is typically performed under atmospheric oxygen (normoxia, ~21% O₂), which can inhibit the reduction of the nitro group.
Troubleshooting Protocol: Test for Reductive Activation
Compare Normoxic vs. Hypoxic Conditions: Run your cell-based assay in parallel under standard (normoxic) conditions and in a hypoxic chamber (e.g., 1-2% O₂). A significant increase in potency under hypoxic conditions is strong evidence for a mechanism involving reductive activation.
Use Nitroreductase-Expressing Systems: If possible, compare the compound's activity in your target cell line versus an engineered version that overexpresses a known nitroreductase. Enhanced activity in the engineered line would confirm the prodrug hypothesis.
Q6: How can I definitively confirm that my compound is engaging its intended target within the cell?
A: Direct measurement of target engagement is the gold standard for validating a compound's mechanism of action. [17][18] This addresses whether the small molecule is physically binding to its intended target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful and widely used technique for this purpose.[19]
Principle of CETSA: The binding of a ligand (your compound) to a protein often increases the protein's thermal stability. In CETSA, you treat cells with your compound, heat them across a range of temperatures, and then measure the amount of the target protein that remains soluble. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[19]
Caption: Simplified workflow for a Cellular Thermal Shift Assay (CETSA).
Simplified CETSA Protocol:
Cell Treatment: Culture your cells and treat one set with a vehicle control (e.g., DMSO) and another set with 1-(5-chloro-2-nitrophenyl)-1H-imidazole at a relevant concentration.
Heating: Aliquot the treated cell suspensions into different tubes and heat them at a precise temperature gradient (e.g., 40°C, 44°C, 48°C... 70°C) for 3 minutes, followed by cooling.
Lysis & Separation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.
Quantification: Collect the supernatant (containing the soluble, stable protein) and quantify the amount of your specific target protein using a method like Western Blot or ELISA.
Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample confirms target engagement.[17]
By systematically working through these troubleshooting steps, from basic compound verification to advanced mechanistic studies, you can effectively diagnose the cause of low bioactivity and generate reliable, high-quality data for your research.
References
Pan-assay interference compounds - Wikipedia. (n.d.). Retrieved March 30, 2026, from [Link]
Dahlin, J. L., et al. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. Retrieved March 30, 2026, from [Link]
Fuller, M. (n.d.). What are PAINS? BIT 479/579 High-throughput Discovery. Retrieved March 30, 2026, from [Link]
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. (Note: While the direct link is to a 2017 review, this original paper is the foundation of PAINS research and is referenced within it).
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity - Assay Guidance Manual. Retrieved March 30, 2026, from [Link]
Barsyte-Lovejoy, D., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry. Retrieved March 30, 2026, from [Link]
Barsyte-Lovejoy, D., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. PubMed. Retrieved March 30, 2026, from [Link]
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved March 30, 2026, from [Link]
Vasta, J. D., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. Retrieved March 30, 2026, from [Link]
Eclipsebio. (n.d.). Small Molecule Target Biology & Validation. Retrieved March 30, 2026, from [Link]
PubChem. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved March 30, 2026, from [Link]
Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved March 30, 2026, from [Link]
Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved March 30, 2026, from [Link]
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Retrieved March 30, 2026, from [Link]
Azimi, I., et al. (2023). The impact of cellular environment on in vitro drug screening. Expert Opinion on Drug Discovery. Retrieved March 30, 2026, from [Link]
ResearchGate. (n.d.). Causes of failure of compounds in the drug development process. Retrieved March 30, 2026, from [Link]
Girke, T., et al. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling. Retrieved March 30, 2026, from [Link]
BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved March 30, 2026, from [Link]
Liu, R. (2022). Why 90% of clinical drug development fails and how to improve it? Acta Pharmaceutica Sinica B. Retrieved March 30, 2026, from [Link]
Azimi, I., et al. (2023). The Impact of Cellular Environment on In Vitro Drug Screening. Taylor & Francis Online. Retrieved March 30, 2026, from [Link]
NextSDS. (n.d.). 1-(5-CHLORO-2-NITROPHENYL)-1H-IMIDAZOLE — Chemical Substance Information. Retrieved March 30, 2026, from [Link]
ResearchGate. (n.d.). Mechanism of action of nitroimidazoles. Retrieved March 30, 2026, from [Link]
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Retrieved March 30, 2026, from [Link]
Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved March 30, 2026, from [Link]
Patel, J. M., et al. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science. Retrieved March 30, 2026, from [Link]
Bar, C., et al. (2001). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules. Retrieved March 30, 2026, from [Link]
Sharma, A., et al. (2012). Divers Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmacy and Technology. Retrieved March 30, 2026, from [Link]
Patel, R. V., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as potent antimicrobial and anticancer agents. RSC Advances. Retrieved March 30, 2026, from [Link]
Chadha, R. (2002). Medicinal Significance of Nitroimidazoles. Indian Journal of Pharmaceutical Sciences. Retrieved March 30, 2026, from [Link]
PubChem. (n.d.). 5-(3-Chlorophenyl)-2-(3-Methylphenyl)-1h-Imidazole-4-Carboxylic Acid. Retrieved March 30, 2026, from [Link]
Frontiers. (n.d.). Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds. Retrieved March 30, 2026, from [Link]
PubChem. (n.d.). Imidazole. Retrieved March 30, 2026, from [Link]
The Royal Society of Chemistry. (n.d.). S1 Supporting information Preparation of polysubstituted imidazole frames using AC-SO3H/[Urea]7[ZnCl2]2 as efficient catalysts. Retrieved March 30, 2026, from [Link]
PubChemLite. (n.d.). 1h-imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]-. Retrieved March 30, 2026, from [Link]
NIST. (n.d.). 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. Retrieved March 30, 2026, from [Link]
PubChem. (n.d.). 5-Chloro-2-nitrodiphenylamine. Retrieved March 30, 2026, from [Link]
Technical Support Center: Optimizing 1-(5-chloro-2-nitrophenyl)-1H-imidazole for Corrosion Inhibition
Welcome to the technical support center for 1-(5-chloro-2-nitrophenyl)-1H-imidazole, a promising candidate for corrosion inhibition. This guide is designed for researchers, materials scientists, and chemical engineers de...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 1-(5-chloro-2-nitrophenyl)-1H-imidazole, a promising candidate for corrosion inhibition. This guide is designed for researchers, materials scientists, and chemical engineers dedicated to developing advanced corrosion mitigation strategies. Here, we synthesize fundamental principles with actionable, field-proven protocols to help you navigate the complexities of inhibitor optimization. Our focus is on robust, reproducible methodologies that yield clear, interpretable results.
Foundational Principles: The 'Why' of Imidazole-Based Inhibition
Before delving into experimental protocols, it is crucial to understand the mechanism by which imidazole derivatives, such as 1-(5-chloro-2-nitrophenyl)-1H-imidazole, protect metallic surfaces. The efficacy of these organic inhibitors is not serendipitous; it is rooted in their distinct molecular architecture.
Imidazole-based compounds function by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive environment.[1] This adsorption can occur through two primary mechanisms:
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
Chemisorption: This is a stronger interaction involving the sharing of electrons between the inhibitor and the metal, effectively forming a coordinate covalent bond. This is often the dominant mechanism for imidazole derivatives.[2]
The 1-(5-chloro-2-nitrophenyl)-1H-imidazole molecule possesses several key features that make it an effective inhibitor:
Imidazole Ring: The two nitrogen atoms in the heterocyclic ring have lone pairs of electrons, which can be readily shared with the vacant d-orbitals of metal atoms (like iron), forming a stable coordinate bond.[2]
π-Electrons: The aromatic nature of the imidazole and phenyl rings provides a source of delocalized π-electrons, which further strengthen the adsorption onto the metal surface.
Heteroatoms: The presence of nitrogen and oxygen (in the nitro group) atoms act as active centers for adsorption.[3]
The ultimate goal of concentration optimization is to achieve a stable, densely packed monolayer of the inhibitor on the metal surface, which provides the most effective barrier against corrosive species.
The Optimization Workflow: A Strategic Approach
Optimizing the inhibitor concentration is a systematic process. Simply increasing the concentration is not always better and can be wasteful. The following workflow provides a structured approach to identifying the optimal concentration range for 1-(5-chloro-2-nitrophenyl)-1H-imidazole.
Caption: A systematic workflow for optimizing corrosion inhibitor concentration.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section addresses specific issues that may arise during your experiments in a direct question-and-answer format.
Issue 1: Inconsistent or Non-Reproducible Inhibition Efficiency (IE%) Values.
Question: Why am I getting significant variations in my IE% results for the same inhibitor concentration across repeat experiments?
Answer: This is a common and frustrating issue that typically points to a lack of consistency in one of three areas:
Metal Surface Preparation: The initial state of the metal surface is critical. Ensure your polishing procedure is identical for every sample. Use the same grit of abrasive papers, polishing time, and cleaning procedure (e.g., degreasing with acetone, rinsing with distilled water, and immediate drying). Any residual oxides or contaminants will lead to variable results.
Solution Stability: Always use freshly prepared corrosive and inhibitor solutions for each experiment. The inhibitor may degrade over time, or the pH of the corrosive medium could change, affecting both the corrosion rate and the inhibitor's performance.
Temperature Control: Corrosion is a thermally activated process. A difference of even a few degrees can significantly alter the corrosion rate. Use a water bath or other temperature-controlled system to maintain a constant temperature throughout the experiment's duration.
Issue 2: Low Inhibition Efficiency at Expectedly High Concentrations.
Question: I'm using a concentration that should be effective based on literature for similar imidazole derivatives, but my IE% is much lower than anticipated. What's wrong?
Answer: There are several potential causes for this discrepancy:
Inhibitor Solubility: Confirm that 1-(5-chloro-2-nitrophenyl)-1H-imidazole is fully dissolved in your corrosive medium. If it is not completely soluble at the tested concentration, the effective concentration in the solution is lower than what you calculated. You may need to consider a co-solvent, but be aware that this can also influence the corrosion process.
Critical Micelle Concentration (CMC): While not applicable to all inhibitors, some amphiphilic molecules can form micelles at higher concentrations. Above the CMC, the availability of free inhibitor molecules to adsorb on the metal surface may decrease, causing the inhibition efficiency to plateau or even drop.
Inhibitor Degradation: The specific chemical environment (e.g., highly acidic or alkaline, presence of strong oxidizers) could be causing the inhibitor molecule to degrade, rendering it ineffective.
Issue 3: Pitting or Localized Corrosion Occurs Despite General Corrosion Inhibition.
Question: My weight loss and electrochemical data show a reduction in the overall corrosion rate, but visual inspection of the metal surface reveals pitting. Why is this happening?
Answer: This indicates that while the inhibitor is effective at preventing uniform corrosion, it is not adequately protecting against localized attack. This can happen if the inhibitor concentration is too low. At insufficient concentrations, the inhibitor may only partially cover the surface. The small, unprotected anodic sites can then experience an accelerated, focused attack, leading to pitting. The solution is to carefully re-evaluate the concentration range and potentially increase it to ensure complete surface coverage. Cyclic potentiodynamic polarization (ASTM G61) is a specific technique that can be used to evaluate a material's susceptibility to localized corrosion.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for screening 1-(5-chloro-2-nitrophenyl)-1H-imidazole?
A1: For initial screening using the weight loss method, a broad logarithmic range is recommended. A typical starting point could be from 10⁻⁶ M to 10⁻² M (e.g., 1, 10, 50, 100, 500, 1000 ppm). This will help you identify the concentration decade where the inhibitor becomes effective. Based on these results, you can then select a narrower range for more detailed electrochemical studies.
Q2: How do I know if the inhibitor is anodic, cathodic, or mixed-type?
A2: Potentiodynamic polarization (PDP) provides this information. By analyzing the Tafel plots, you can observe the effect of the inhibitor on the anodic and cathodic branches of the polarization curve.
If the inhibitor primarily shifts the anodic curve to lower current densities, it's an anodic inhibitor.
If it primarily affects the cathodic curve, it's a cathodic inhibitor.
If it affects both branches, it is a mixed-type inhibitor, which is common for many imidazole derivatives.[4]
Q3: How long should I run my immersion tests?
A3: The duration depends on the application. For rapid screening, 24 hours may be sufficient. However, for applications requiring long-term protection, tests lasting several days or even weeks are necessary to evaluate the persistence and stability of the protective inhibitor film.
Q4: What are the key safety precautions for handling 1-(5-chloro-2-nitrophenyl)-1H-imidazole?
A4: While a specific Safety Data Sheet (SDS) for this exact compound should be consulted, general precautions for related nitroaromatic and imidazole compounds apply. Always handle the chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[5] Avoid inhalation of dust and direct contact with skin and eyes.[6]
Detailed Experimental Protocols
Accuracy and reproducibility are the cornerstones of reliable corrosion research. The following are standardized, step-by-step methodologies for the key experiments involved in inhibitor evaluation.
Protocol 1: Potentiodynamic Polarization (PDP) Measurement (Based on ASTM G59)
This technique provides rapid information on the corrosion rate (i_corr), the corrosion potential (E_corr), and the type of inhibition (anodic, cathodic, or mixed).[7][8]
System Setup:
Assemble a standard three-electrode electrochemical cell.
Working Electrode (WE): The prepared metal specimen.
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
Counter Electrode (CE): A platinum or graphite rod.
Procedure:
Immerse the electrodes in the test solution (corrosive media with and without the inhibitor).
Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).
Begin the potential scan at approximately -250 mV relative to the OCP and scan in the anodic direction to +250 mV relative to the OCP.
Use a slow scan rate, typically 0.167 mV/s, to ensure the system remains in a quasi-steady state.
Data Analysis:
Plot the potential (E) vs. the logarithm of the current density (log i).
Extrapolate the linear portions of the anodic and cathodic branches (Tafel regions) back to their intersection.
The potential at the intersection is the corrosion potential (E_corr), and the current density is the corrosion current density (i_corr).
Calculate the Inhibition Efficiency (IE%) using the formula:
IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100
Protocol 2: Electrochemical Impedance Spectroscopy (EIS) (Based on ASTM G106)
EIS is a powerful non-destructive technique that provides detailed information about the properties of the inhibitor film and the kinetics of the corrosion process.[9][10][11]
System Setup:
Use the same three-electrode setup as for PDP.
Procedure:
Immerse the electrodes and allow the system to stabilize at its OCP.
Apply a small amplitude AC potential signal (typically 10 mV) around the OCP.
Sweep a wide range of frequencies, for example, from 100 kHz down to 10 mHz.
Data Analysis:
The data is typically presented as Nyquist and Bode plots.
Nyquist Plot: A plot of the imaginary impedance (-Z") vs. the real impedance (Z'). For an inhibited system, this often shows a large, semicircular arc. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct). A larger diameter indicates better corrosion resistance.
Bode Plot: A plot of the impedance modulus (|Z|) and phase angle vs. frequency. For an effective inhibitor, the low-frequency impedance value will be significantly higher than for the uninhibited system.
Model the data by fitting it to an appropriate equivalent electrical circuit to extract quantitative values for parameters like R_ct and double-layer capacitance (C_dl).
Calculate the Inhibition Efficiency (IE%) from the R_ct values:
IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100
Data Presentation: A Comparative Overview
To provide context for your results, the following table summarizes the performance of various imidazole derivatives from published literature. This allows for a comparative assessment of the potential efficacy of 1-(5-chloro-2-nitrophenyl)-1H-imidazole.
Note: Inhibition efficiencies are highly dependent on the specific metal, corrosive medium, temperature, and experimental technique used.
References
ASTM G59-97(2020), Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements, ASTM International, West Conshohocken, PA, 2020.
ASTM G59 Standard for Polarization Resistance, Scribd.
Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements, ASTM International.
Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements, ASTM International.
EIS, Metrohm.
1-(5-CHLORO-2-NITROPHENYL)-1H-IMIDAZOLE — Chemical Substance Information, NextSDS.
Electrochemical systems for corrosion measurements, Metrohm.
EIS and ASTM G106: Electrochemical Impedance Measurements, Matergenics Inc.
G106 Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements, ASTM International.
Imidazole and Its Derivatives as Inhibitors for Prevention of Corrosion of Copper, Defense Technical Information Center.
Corrosion Testing Methods: A Comprehensive Guide to Evaluating Metal Degradation, Industrial Physics.
Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water, MDPI.
Interfacial Adsorption and Corrosion Inhibition Behavior of Environmentally Friendly Imidazole Derivatives for Copper in the Marine Environment, ACS Publications.
Quantum chemical studies on some imidazole derivatives as corrosion inhibitors for iron in acidic medium, ResearchGate.
Understanding imidazole derivatives effect as a corrosion inhibitor for brass in nitric acid: a combined experimental and theoretical assessments, ResearchGate.
Synthesis of New Active Sulfones in the 5-Nitroimidazole Series, PMC.
SAFETY DATA SHEET, Fisher Scientific.
SAFETY DATA SHEET, Sigma-Aldrich.
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives, Journal of Young Pharmacists.
Evaluation of the Inhibitory Properties of the Imidazole Compound ((1-[(2-Chlorophenyl)-Diphenylmethyl]Imidazole)) as an Alternative to the Protection of Corrosion in Metallic Structures Mimicking Offshore Environments, SCIRP.
Safety Data Sheet: Imidazole, Carl ROTH.
Preparation method of 5-chlorine-1-methyl-4-nitro iminazole, Google Patents.
Safety Data Sheet: Imidazole, Chemos GmbH & Co.KG.
Stability issues of 1-(5-chloro-2-nitrophenyl)-1H-imidazole in aqueous solutions
Introduction This technical guide addresses the stability of 1-(5-chloro-2-nitrophenyl)-1H-imidazole in aqueous solutions, a critical consideration for researchers in drug development and related scientific fields. The i...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
This technical guide addresses the stability of 1-(5-chloro-2-nitrophenyl)-1H-imidazole in aqueous solutions, a critical consideration for researchers in drug development and related scientific fields. The inherent chemical functionalities of this molecule—a nitroaromatic system coupled with an imidazole ring—present specific challenges and considerations for its handling, storage, and use in experimental settings. The electron-withdrawing nature of the nitro and chloro groups, combined with the reactivity of the imidazole moiety, makes the compound susceptible to degradation under various environmental conditions.[1][2]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and understand potential stability issues. Our goal is to ensure the integrity of your experiments and the reliability of your results.
Section 1: Foundational Stability Profile & FAQs
This section addresses the most common initial questions regarding the stability of 1-(5-chloro-2-nitrophenyl)-1H-imidazole based on its structural characteristics.
Q1: What are the primary degradation pathways I should be concerned about for this compound in an aqueous solution?
A1: Based on its chemical structure, 1-(5-chloro-2-nitrophenyl)-1H-imidazole is susceptible to three main degradation pathways:
Photodegradation: Nitroaromatic compounds and imidazole rings are known to be sensitive to light, particularly UV radiation.[3][4][5] Exposure can lead to the cleavage of the nitro group or complex ring-opening reactions, resulting in a loss of compound integrity.[3][6]
Reductive Degradation: The nitro group (-NO₂) is highly electron-withdrawing and can be readily reduced to a nitroso (-NO) or an amino (-NH₂) group, especially in the presence of reducing agents or certain biological systems.[7] This transformation fundamentally alters the molecule's electronic properties and biological activity.
pH-Mediated Hydrolysis: While the imidazole ring is relatively stable, extreme acidic or basic conditions can potentially lead to ring cleavage over extended periods.[4] The stability of similar imidazole-based fungicides has shown pH-dependent degradation rates.[8]
Q2: My solution of 1-(5-chloro-2-nitrophenyl)-1H-imidazole turned yellow/brown upon storage. What is the likely cause?
A2: A color change is a strong indicator of degradation. For nitroaromatic compounds, this is often associated with photodegradation or the formation of complex reaction byproducts.[1] We highly recommend protecting all solutions from light by using amber vials or wrapping containers in aluminum foil. To confirm the cause, you should analyze the discolored solution by HPLC and compare it to a freshly prepared, protected sample.
Q3: Is this compound susceptible to oxidation?
A3: While nitroaromatic compounds are generally resistant to further oxidation due to the electron-withdrawing nature of the nitro group, the imidazole ring can be susceptible to oxidative degradation.[1][2][4] This can be mediated by strong oxidizing agents, atmospheric oxygen (autoxidation, especially under basic conditions), or metal ion contaminants.[5] The formation of hydroxylated or ring-opened products is possible.[5]
This section provides direct answers to common problems encountered during experimentation that may be linked to compound instability.
Q4: I am observing new, unexpected peaks in my HPLC/LC-MS analysis of an aged sample solution. How do I identify them?
A4: The appearance of new peaks is the most direct evidence of degradation. To troubleshoot this:
Hypothesize the Products: Based on the likely degradation pathways (see Q1), you can predict the masses of potential byproducts. For example, the reduction of the nitro group to an amine would result in a mass decrease of 30 Da (NO₂ → NH₂).
Utilize LC-MS/MS: If available, LC-MS/MS is a powerful tool for structural elucidation of the unknown peaks.
Perform a Forced Degradation Study: Intentionally stress the compound under controlled conditions (acid, base, peroxide, heat, light) as outlined in Protocol 3.2 . This will help you generate the degradation products and match their retention times and mass spectra to the unexpected peaks in your experimental samples.[9]
Q5: My bioassay results are inconsistent and show a loss of compound activity over time. Could this be a stability issue?
A5: Absolutely. A loss of potency is a classic symptom of compound degradation. If the parent molecule degrades into inactive or less active byproducts, the effective concentration in your assay will decrease over the course of the experiment.
Actionable Step: We recommend preparing fresh solutions immediately before each experiment.
Validation: To confirm that stability is the issue, run a time-course study. Prepare a bulk solution and perform your assay at T=0, T=2h, T=4h, etc., while keeping the solution under your typical experimental conditions (e.g., in the incubator). A time-dependent decrease in activity strongly points to instability. Concurrently, analyze aliquots from the same bulk solution by HPLC at the same time points to correlate biological activity with the concentration of the parent compound.
Q6: How should I prepare and store aqueous stock solutions to maximize stability?
A6: Proper preparation and storage are critical.
Solvent Choice: While aqueous buffers are often required for experiments, consider preparing high-concentration primary stock solutions in an anhydrous, polar aprotic solvent like DMSO or DMF, where the compound may be more stable. Store these at -20°C or -80°C.
Aqueous Preparations: Prepare aqueous working solutions fresh for each experiment by diluting the primary stock. If you must store aqueous solutions, even for a short period:
Buffer the solution to a neutral or slightly acidic pH (pH 6-7), as extreme pH can accelerate hydrolysis.[8]
Degas the water or buffer to remove dissolved oxygen and consider purging the vial headspace with an inert gas (nitrogen or argon) to prevent oxidation.[5]
Store at 2-8°C to slow the rate of degradation. Do not assume stability, and re-analyze by HPLC if the solution is stored for more than 24 hours.
Section 3: Experimental Protocols
These protocols provide standardized methods for handling the compound and assessing its stability.
Protocol 3.1: Recommended HPLC-UV Method for Stability Assessment
This protocol provides a starting point for a stability-indicating HPLC method.
System: A standard HPLC system with UV detection.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
Solvent A: Water with 0.1% Formic Acid
Solvent B: Acetonitrile with 0.1% Formic Acid
Rationale: The acidic modifier helps to ensure sharp peak shapes for the basic imidazole moiety by minimizing interactions with residual silanols on the column.[9]
Gradient: A linear gradient from 30% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection Wavelength: Monitor at a wavelength appropriate for the nitroaromatic chromophore (e.g., ~300-320 nm, to be determined empirically).[10]
Quantification: Calculate the percent remaining of the parent compound by comparing its peak area in a stressed sample to that in an unstressed control sample at T=0.
Protocol 3.2: Forced Degradation (Stress Testing) Study
This study is essential for identifying potential degradation products and establishing the stability profile of the molecule.[9] A target degradation of 5-20% is ideal.
Preparation: Prepare five identical solutions of 1-(5-chloro-2-nitrophenyl)-1H-imidazole (e.g., at 0.1 mg/mL) in a suitable aqueous buffer (e.g., pH 7.0). Protect one as the control (unstressed) sample at 4°C in the dark.
Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Keep at 60°C for 24 hours.
Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Keep at 60°C for 8 hours.
Oxidative Degradation: Add 30% hydrogen peroxide to a final concentration of 3%. Keep at room temperature for 24 hours.[5]
Thermal Degradation: Keep one solution at 60°C in the dark for 48 hours.
Photodegradation: Expose one solution to a photostability chamber (ICH Q1B option) or direct sunlight for 24 hours. Keep a wrapped (dark) control sample next to it at the same temperature.[11]
Analysis: After the designated time, neutralize the acid and base samples. Analyze all samples, including the T=0 control, using the HPLC method from Protocol 3.1 .
Section 4: Visualization of Pathways and Workflows
Diagram 4.1: Potential Degradation Pathways
Caption: Potential degradation routes for 1-(5-chloro-2-nitrophenyl)-1H-imidazole.
Technical Support Center: Purification of 1-(5-chloro-2-nitrophenyl)-1H-imidazole
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are working on the purification of 1-(5-chloro-2-...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are working on the purification of 1-(5-chloro-2-nitrophenyl)-1H-imidazole. The unique structure of this compound, featuring a basic imidazole ring and an electron-deficient nitroaromatic system, presents specific challenges that require carefully optimized purification strategies. This document offers field-proven insights and detailed protocols to overcome these hurdles effectively.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties and common impurities of crude 1-(5-chloro-2-nitrophenyl)-1H-imidazole?
The target compound is a nitroaromatic derivative and is expected to be a colored solid, typically ranging from pale yellow to orange. The primary impurities encountered are generally related to the starting materials or side reactions during synthesis. These can include:
Unreacted Starting Materials: Such as 1-fluoro-5-chloro-2-nitrobenzene and imidazole.
Positional Isomers: Depending on the synthetic route, isomers like 1-(3-chloro-2-nitrophenyl)-1H-imidazole or 1-(5-chloro-4-nitrophenyl)-1H-imidazole could be formed.
Byproducts from Side Reactions: Oxidation or degradation of the imidazole ring can lead to colored, often polymeric, impurities.[1]
Q2: Which analytical techniques are most suitable for monitoring the purification and assessing the final purity?
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive assessment.
Thin-Layer Chromatography (TLC): Essential for real-time reaction monitoring and optimizing solvent systems for column chromatography.[2] A typical system would be a gradient of hexane and ethyl acetate on silica gel plates.
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column is often effective.[3][4] The presence of the chromophoric nitro group allows for sensitive detection using a UV detector.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the final product and identifying any structural impurities.
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the desired product.
Technique
Typical Parameters
Purpose
TLC
Stationary Phase: Silica gel 60 F254Mobile Phase: Hexane:Ethyl Acetate (gradient)
Rapid monitoring of reaction progress and fraction analysis.
HPLC
Column: C18, 5 µm, 4.6 x 150 mmMobile Phase: Acetonitrile/Water with 0.1% Formic AcidDetection: UV at ~280-320 nm
Quantitative purity assessment and impurity profiling.[3][4]
NMR
Solvent: CDCl₃ or DMSO-d₆
Structural confirmation and identification of impurities.
Troubleshooting and Optimization Guide
This section addresses specific problems that may arise during the purification of 1-(5-chloro-2-nitrophenyl)-1H-imidazole, providing both the underlying cause and a validated solution.
Problem 1: Product exhibits significant tailing on a silica gel column, leading to poor separation and low purity.
Causality: This is a classic issue when purifying basic compounds like imidazoles on standard silica gel.[1] The imidazole ring contains a basic nitrogen atom that interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica, causing non-ideal elution behavior (tailing).[1]
Solution:
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier, such as triethylamine (Et₃N) or pyridine, into the eluent system. This competitively binds to the acidic sites on the silica, minimizing the interaction with your target compound and resulting in sharper, more symmetrical peaks.
Switch to an Alternative Stationary Phase: If tailing persists, changing the stationary phase is a robust solution.[1]
Neutral or Basic Alumina: Alumina is an excellent alternative for purifying basic compounds and can significantly reduce tailing.[1]
Reverse-Phase (C18) Silica: If the compound is sufficiently non-polar, reverse-phase chromatography can be highly effective.
dot
Caption: Troubleshooting workflow for peak tailing.
Problem 2: The product is difficult to recrystallize, either remaining too soluble or "oiling out" instead of forming crystals.
Causality: Finding a single solvent that dissolves the compound when hot but not when cold can be challenging. "Oiling out" occurs when the solute separates from the solution as a liquid phase, often because the solution is supersaturated or the melting point of the impure solid is lower than the boiling point of the solvent.[5]
Solution:
Employ a mixed-solvent system. This involves dissolving the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow, dropwise addition of a "poor" or "anti-solvent" (in which it is poorly soluble) until persistent cloudiness (saturation) is observed.
Recommended Steps:
Dissolve the crude solid in a minimum volume of a hot "good" solvent (e.g., ethanol, ethyl acetate, or dichloromethane).
While hot, add a "poor" solvent (e.g., water or hexane) dropwise until the solution turns slightly cloudy.
Add a few more drops of the "good" solvent until the solution becomes clear again.
Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites.
"Good" Solvents (High Solubility)
"Poor" Solvents (Low Solubility)
Potential Impurities Removed
Ethanol / Methanol
Water
Polar, water-soluble salts and byproducts.
Ethyl Acetate
Hexane / Heptane
Non-polar, greasy impurities.
Dichloromethane (DCM)
Hexane / Pentane
Non-polar impurities.
Acetone
Water
Polar impurities.
Problem 3: Final product yield is low after column chromatography.
Causality: Low yields can stem from several factors:
Irreversible Adsorption: The compound may bind too strongly to the silica gel, especially if the eluent is not polar enough.
Decomposition: Some nitroaromatic compounds can be sensitive to the acidic nature of silica gel.
Improper Loading: Using too much solvent to load the column can broaden the initial band, leading to poor separation and mixed fractions.
Solution:
Optimize the Mobile Phase: Use TLC to find a solvent system that gives your product a retention factor (Rf) of approximately 0.2-0.4 for optimal separation.[1]
Use a Dry Loading Technique: Instead of dissolving the sample in a large volume of solvent, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve your compound in a suitable solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. This powder can then be carefully added to the top of the packed column, resulting in a much sharper initial band.[1]
Consider a Silica Plug: If the goal is simply to remove highly polar or baseline impurities, a short "plug" of silica gel may be sufficient and result in less loss than a full column.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
This protocol is designed to purify 1-(5-chloro-2-nitrophenyl)-1H-imidazole while mitigating peak tailing.
TLC Analysis: Develop a solvent system using hexane and ethyl acetate. Find a ratio that provides an Rf value of ~0.3 for the target compound. For example, 7:3 Hexane:Ethyl Acetate.
Mobile Phase Preparation: Prepare the bulk mobile phase based on the optimized TLC conditions. Add 0.5% triethylamine (v/v) to the mixture (e.g., 5 mL of Et₃N per 1 L of eluent).
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the mobile phase.
Sample Loading (Dry Load Method):
Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane.
Add 2-3 g of silica gel to the solution.
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
Carefully layer this powder onto the top of the packed column.
Elution: Begin elution with the prepared mobile phase, maintaining a constant flow rate.
Fraction Collection: Collect fractions and monitor them by TLC.
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: HPLC Method for Final Purity Assessment
This method provides a quantitative measure of the purity of the final product.
Column: Agilent ZORBAX SB-C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[3]
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: Start with a 70:30 (A:B) mixture, ramping to 30:70 (A:B) over 15 minutes.
Detection: UV Diode Array Detector (DAD) set at a suitable wavelength (e.g., 316 nm, a common wavelength for nitroimidazoles).[3]
Sample Preparation: Prepare a solution of the purified compound in the mobile phase (e.g., 0.1 mg/mL).
Injection Volume: 10 µL.
Analysis: Integrate the peak areas to calculate the percentage purity.
dot
Caption: Experimental workflow for mixed-solvent recrystallization.
References
BenchChem. (n.d.). Troubleshooting unexpected results in 5-nitroso-1H-imidazole experiments.
BenchChem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
de Souza, M. V. N., et al. (2003). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 8(1), 31-38. [Link]
Proteios Technology. (2025, March 12). Imidazole vs. Lysine: How to Improve Lab Safety and Protein Integrity.
U.S. Environmental Protection Agency. (n.d.). Report/IKF-916 Document No. 011140-1.
Kumar, K. S., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 253-259. [Link]
Fang, Y., et al. (2024). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. BMC Chemistry, 19(1), 40. [Link]
Reddy, G. J., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2011(v), 157-169. [Link]
SIELC Technologies. (n.d.). Separation of 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole on Newcrom R1 HPLC column.
Clemmit, A. F., & Chase, H. A. (2000). The effects of imidazole on the binding of a histidine-tagged protein to a metal-chelate adsorbent.
Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
BenchChem. (n.d.). Technical Support Center: Purification of Crude 2,5-dibromo-4-nitro-1H-imidazole.
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antibacterial activity of Cu (II)
Technical Support Center: Formulating 1-(5-chloro-2-nitrophenyl)-1H-imidazole for Biological Assays
Welcome to the Formulation & Troubleshooting Support Center. Working with highly lipophilic, halogenated nitroaromatic compounds like 1-(5-chloro-2-nitrophenyl)-1H-imidazole (CAS: 190198-20-0) presents significant challe...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Formulation & Troubleshooting Support Center. Working with highly lipophilic, halogenated nitroaromatic compounds like 1-(5-chloro-2-nitrophenyl)-1H-imidazole (CAS: 190198-20-0) presents significant challenges in biological media. This guide is designed for drug development professionals and application scientists who need to overcome precipitation, cytotoxicity, and inconsistent assay readouts caused by poor aqueous solubility.
Part 1: Troubleshooting Guide & FAQs
Q1: My compound crashes out immediately when I dilute my DMSO stock into PBS or cell culture media. What is happening?
The Causality: You are experiencing "solvent shock." 1-(5-chloro-2-nitrophenyl)-1H-imidazole is highly hydrophobic. When a concentrated DMSO stock is introduced into an aqueous environment, the DMSO rapidly diffuses into the bulk water phase faster than the compound can disperse. Because the compound's intrinsic aqueous solubility is extremely low, it supersaturates and rapidly nucleates into insoluble aggregates.
The Solution: You must lower the thermodynamic barrier to solvation. Instead of direct dilution, use a stepwise co-solvency approach (e.g., adding a surfactant like Tween-80 before aqueous dilution) or encapsulate the molecule in a hydrophilic carrier such as a cyclodextrin before introducing it to the media.
Q2: Can I just lower the pH of my media to protonate the imidazole ring and increase solubility?
The Causality: No, this is a common misconception for this specific derivative. While an unsubstituted imidazole ring has a conjugate acid pKa of ~6.8 (allowing protonation at mildly acidic pH), the 5-chloro-2-nitrophenyl moiety is powerfully electron-withdrawing. The combined inductive effect of the chlorine atom and the resonance/inductive effects of the nitro group pull electron density away from the imidazole nitrogen. This drastically lowers the pKa of the molecule, meaning it will remain uncharged and lipophilic even at pH 4.0–5.0.
The Solution: Do not rely on pH adjustments. You must use steric encapsulation or lipid-based nanocarriers.
Q3: I increased the DMSO concentration to 2% to keep the compound in solution, but my cells are dying. How can I deliver this in vitro without toxicity?
The Causality: DMSO concentrations above 0.1%–0.5% disrupt lipid bilayers, alter transcriptomic profiles, and induce apoptosis in sensitive cell lines.
The Solution: Transition to an Inclusion Complex using Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD features a hydrophobic internal cavity that perfectly accommodates the bulky 5-chloro-2-nitrophenyl ring, while its hydrophilic exterior maintains aqueous solubility. This mechanism has been extensively validated for enhancing the bioavailability of poorly soluble benzimidazoles and imidazoles 1. Cyclodextrins are widely recognized in modern therapeutics for mitigating local toxicity and improving pharmacokinetic profiles 2.
Q4: My in vitro IC50 results are highly inconsistent when switching from serum-free to serum-containing media (e.g., 10% FBS). Why?
The Causality: The lipophilic nature of the compound leads to high non-specific protein binding, particularly to Bovine Serum Albumin (BSA) present in FBS. The drug partitions into the hydrophobic pockets of albumin, drastically reducing the free (unbound) fraction available to interact with your biological target. Furthermore, intermolecular interactions between the compound and other media components can unpredictably alter its dissolution rate 3.
The Solution: Calculate the fraction unbound (
fu
) using equilibrium dialysis. To standardize assays, either run all critical biochemical assays in low-serum conditions (1-2% FBS) or pre-saturate the media with a cyclodextrin complex to ensure a controlled release equilibrium.
Part 2: Formulation Decision Logic
Use the following decision matrix to determine the optimal solubility enhancement strategy for your specific experimental constraints.
Caption: Decision matrix for selecting a solubility enhancement strategy.
Part 3: Quantitative Data Summary
The table below summarizes the expected performance of various formulation strategies when applied to highly lipophilic imidazole derivatives.
Formulation Strategy
Primary Excipients
Max Achievable Conc. (Aqueous)
Cytotoxicity Risk
Recommended Application
Direct Dilution
DMSO only (<0.1%)
< 5 µM
High (if DMSO >0.5%)
Cell-free biochemical assays
Co-solvency
DMSO + Tween-80
50 - 100 µM
Moderate
Robust cell lines (e.g., HEK293)
Inclusion Complex
HP-β-CD (10-20% w/v)
> 1 mM
Low
Sensitive primary cells, organoids
Lipid Micelles
Lecithin / Cholesterol
> 500 µM
Low
In vivo dosing (IV/IP routes)
Part 4: Validated Experimental Protocols
Protocol A: Preparation of HP-β-CD Inclusion Complexes (Solvent Evaporation Method)
This protocol is a self-validating system; successful complexation is visually confirmed by the transition from a turbid suspension to an optically clear solution upon reconstitution.
Preparation of the Host Solution: Dissolve HP-β-CD in ddH₂O to create a 20% (w/v) solution. Stir at 300 rpm at room temperature until completely clear.
Preparation of the Guest Solution: Dissolve 1-(5-chloro-2-nitrophenyl)-1H-imidazole in absolute EtOH at a concentration of 10 mg/mL. Note: Ensure complete dissolution; sonicate for 5 minutes if necessary.
Complexation: Dropwise, add the EtOH drug solution into the aqueous HP-β-CD solution under continuous magnetic stirring (500 rpm) at 37°C. Maintain a molar ratio of approximately 1:2 (Drug:HP-β-CD).
Equilibration: Cover the beaker loosely with aluminum foil (to allow solvent escape but prevent contamination) and stir continuously for 24 hours at 37°C to allow thermodynamic equilibration of the inclusion complex.
Solvent Evaporation: Transfer the mixture to a rotary evaporator. Remove the ethanol under reduced pressure at 40°C until the volume is reduced to the original aqueous volume.
Validation & Filtration: The resulting solution should be optically clear. If any uncomplexed drug remains (visible as micro-precipitates), filter the solution through a 0.22 µm PES syringe filter.
Lyophilization (Optional): Freeze the filtered solution at -80°C and lyophilize for 48 hours to obtain a stable, water-soluble powder.
Caption: Step-by-step workflow for preparing HP-β-CD inclusion complexes.
Protocol B: Rapid Co-solvency Rescue (For immediate in vitro use)
If cyclodextrin complexation is not feasible due to time constraints, use this validated co-solvent rescue protocol.
Dissolve the compound in 100% DMSO to create a 10 mM master stock.
In a separate tube, prepare a 10% (v/v) Tween-80 solution in PBS.
Add 10 µL of the 10 mM DMSO stock to 90 µL of the Tween-80/PBS solution. Vortex immediately for 15 seconds. This creates a 1 mM intermediate stock (10% DMSO, 9% Tween-80).
Dilute this intermediate stock 1:100 into your final pre-warmed (37°C) cell culture media.
Validation: The final assay concentration will be 10 µM compound, containing 0.1% DMSO and 0.09% Tween-80, which is generally well-tolerated by most cell lines and prevents immediate solvent shock precipitation.
Part 5: References
Rodrigues, L. N. C., et al. "Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles." Brazilian Journal of Pharmaceutical Sciences (2019). Available at: [Link]
Nicolaescu, O. E., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics (2025). Available at:[Link]
Tsunoda, C., et al. "Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers." Molecular Pharmaceutics (2023). Available at:[Link]
Technical Support Center: Stability & Storage of 1-(5-chloro-2-nitrophenyl)-1H-imidazole
Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals handling 1-(5-chloro-2-nitrophenyl)-1H-imidazole (CAS: 190198-20-0)[1]. Because this compound f...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals handling 1-(5-chloro-2-nitrophenyl)-1H-imidazole (CAS: 190198-20-0)[1]. Because this compound features a highly activated halogenated nitroaromatic system, it is exceptionally prone to specific pathways of environmental degradation.
Rather than providing generic storage advice, this guide deconstructs the chemical causality behind the compound's instability and provides field-proven, self-validating protocols to ensure absolute structural integrity during long-term storage and high-throughput screening.
Mechanistic Vulnerability Profile (The "Why")
To prevent degradation, you must first understand the molecular vulnerabilities of the compound. 1-(5-chloro-2-nitrophenyl)-1H-imidazole possesses two critical structural liabilities:
A. Moisture-Driven Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at position 5 is situated exactly para to the strongly electron-withdrawing nitro (-NO₂) group at position 2. This creates a highly electrophilic carbon center at C5. In the presence of ambient moisture or nucleophilic solvents, the molecule undergoes SNAr[2]. Water acts as a nucleophile, attacking the C5 position to form a negatively charged Meisenheimer complex, which is heavily stabilized by the para-nitro group[3]. The subsequent elimination of the chloride ion irreversibly converts your compound into a hydroxylated (phenol) derivative.
B. Photochemical Degradation
Nitroaromatic compounds are notoriously sensitive to ultraviolet (UV) and near-visible light[4]. Photoexcitation of the nitro group leads to rapid intersystem crossing from a singlet to a reactive triplet state. This excited state can abstract hydrogen atoms from surrounding solvent molecules, generate reactive oxygen species (ROS), or undergo intramolecular rearrangements that result in nitrous acid (HONO) release and complete ring cleavage[5].
Fig 1: Moisture-driven SNAr hydrolysis pathway of the para-chloronitroarene system.
Fig 2: Photochemical degradation cascade of nitroaromatic compounds upon UV exposure.
Diagnostic Troubleshooting (FAQs)
Q: My stored powder has changed from a pale yellow to a dark brown/orange over the last three months. Is it still usable?A: No. This color shift is a classic hallmark of nitroaromatic photodegradation[4]. The dark color indicates the formation of polymeric degradants and azo/azoxy byproducts. Discard the batch and ensure future aliquots are stored in actinic (amber) glassware.
Q: I dissolved the compound in DMSO for a high-throughput screening library, but LC-MS shows a new major peak corresponding to [M-Cl+OH]. Why did this happen in a "dry" solvent?A: DMSO is highly hygroscopic. Every time the DMSO bottle is opened to ambient air, it absorbs atmospheric moisture. Because the C-Cl bond in your compound is highly activated by the para-nitro group, even trace amounts of water in the DMSO will act as a nucleophile, driving the SNAr hydrolysis[2][3]. You must use freshly opened, anhydrous DMSO stored over molecular sieves.
Q: Can I store stock solutions at room temperature if they are kept strictly in the dark?A: It is highly discouraged. Thermal energy accelerates the kinetics of SNAr. Even if protected from light, any trace nucleophiles (water, amines from biological buffers) will react much faster at 25°C than at -20°C.
Quantitative Degradation Analytics
Use the following tables to benchmark your storage parameters and expected shelf life.
Table 1: Environmental Triggers vs. Primary Degradation Pathways
Environmental Trigger
Primary Degradation Mechanism
Analytical Signature (LC-MS / HPLC)
Prevention Strategy
Ambient Moisture
SNAr Hydrolysis
Loss of 35 Da (Cl), Gain of 17 Da (OH)
Argon backfilling, Desiccators
UV/Vis Light
Photoreduction / Cleavage
Multiple broad peaks, loss of parent mass
Amber vials, Foil wrapping
Protic Solvents (MeOH)
SNAr Methoxylation
Loss of 35 Da (Cl), Gain of 31 Da (OCH₃)
Use strictly aprotic, anhydrous solvents
Elevated Temp (>25°C)
Thermal Oxidation
Increase in baseline noise, imidazole N-oxidation
Store at -20°C
Table 2: Recommended Storage Conditions vs. Expected Shelf Life
State
Storage Temperature
Container / Atmosphere
Expected Shelf Life
Solid Powder
-20°C
Amber glass, Argon-purged, Desiccated
> 24 Months
Solid Powder
4°C
Clear glass, Ambient air
< 3 Months (High risk of hydrolysis)
DMSO Stock (10mM)
-80°C
Amber glass, Anhydrous DMSO
6 - 12 Months
DMSO Stock (10mM)
25°C
Clear glass, Standard DMSO
< 1 Week
Standard Operating Procedures (SOPs)
To guarantee the integrity of 1-(5-chloro-2-nitrophenyl)-1H-imidazole, implement these self-validating protocols in your laboratory.
Protocol A: Aliquoting and Long-Term Storage of Solid Powders
Objective: Eliminate moisture and light exposure during the transition from bulk supply to single-use aliquots.
Preparation: Equilibrate the unopened bulk chemical bottle to room temperature inside a desiccator for 2 hours to prevent condensation upon opening.
Environment: Perform all weighing inside a glove box purged with dry Argon (relative humidity < 1%).
Aliquoting: Transfer the powder into pre-dried, amber glass vials (e.g., 2 mL HPLC vials).
Sealing: Purge the headspace of each vial with a gentle stream of Argon for 5 seconds. Cap immediately with PTFE-lined silicone septa.
Secondary Containment: Place the vials in a vacuum-sealed Mylar bag containing a color-indicating desiccant packet. Store at -20°C.
Self-Validation Step: Randomly select one sealed vial after 24 hours. Dissolve in anhydrous Acetonitrile and run a baseline LC-MS. Record the Area Under the Curve (AUC) and purity percentage. Use this chromatogram as the absolute baseline for future quality control (QC) checks.
Protocol B: Preparation of Anhydrous Stock Solutions
Objective: Prevent solvent-mediated SNAr degradation during biological assay preparation.
Solvent Drying: Use only anhydrous DMSO or DMF (water content < 0.005%). Add activated 3Å molecular sieves to the solvent bottle 24 hours prior to use.
Dissolution: Pierce the septum of the compound's amber vial using a syringe. Inject the required volume of anhydrous solvent directly into the vial while venting with a secondary needle to maintain atmospheric pressure.
Homogenization: Vortex gently until fully dissolved. Do not sonicate, as ultrasonic cavitation generates localized heat and free radicals that can trigger nitroaromatic degradation.
Self-Validation Step: Spike a 1 µL aliquot of the newly minted stock solution with a known concentration of an internal standard (e.g., a stable isotope or unreactive internal standard like caffeine). Run via UPLC-UV. Before using the stock in an assay a month later, re-run the exact method. The ratio of the compound's peak area to the internal standard must remain within ±2% of the original value.
References
1-(5-CHLORO-2-NITROPHENYL)-1H-IMIDAZOLE Chemical Information. Echemi. Available at:[1]
How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution. National Institutes of Health (NIH) / PMC. Available at:[4]
Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters - ACS Publications. Available at:[5]
Mechanism of Nucleophilic Aromatic Substitution of 1-Chloro-2,4-dinitrobenzene by Glutathione in the Gas Phase and in Solution. ACS Publications. Available at:[3]
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at:[2]
Technical Support Center: Spectroscopic Analysis of 1-(5-chloro-2-nitrophenyl)-1H-imidazole
Welcome to the technical support center for the analysis of 1-(5-chloro-2-nitrophenyl)-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this com...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the analysis of 1-(5-chloro-2-nitrophenyl)-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and may encounter unexpected spectroscopic results. Here, we provide troubleshooting guides and frequently asked questions to help you interpret your data with confidence.
Introduction
1-(5-chloro-2-nitrophenyl)-1H-imidazole is a key intermediate in various synthetic pathways. Accurate characterization of this compound is critical for ensuring the quality and purity of downstream products. However, its multifunctional nature, possessing a nitroaromatic system, a chlorinated phenyl ring, and an imidazole moiety, can lead to complex spectroscopic data that may be challenging to interpret. This guide will walk you through potential issues and their solutions.
Predicted Spectroscopic Data for 1-(5-chloro-2-nitrophenyl)-1H-imidazole
Spectroscopic Technique
Expected Observations
¹H NMR
Aromatic protons on the phenyl ring (3H) are expected in the range of δ 7.5-8.5 ppm. Imidazole protons (3H) are expected at δ 7.0-8.0 ppm.
¹³C NMR
Aromatic and imidazole carbons are expected in the range of δ 110-150 ppm.
IR Spectroscopy
Characteristic asymmetric and symmetric stretching bands for the nitro group (NO₂) are expected around 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[1] Aromatic C-H and C=C stretching bands are also anticipated.
Mass Spectrometry (EI)
A molecular ion peak (M⁺) should be observed at m/z 223, with a characteristic M+2 isotope peak at m/z 225 in an approximate 3:1 ratio, indicative of the presence of a single chlorine atom.[2][3]
Troubleshooting Guide: Unexpected Spectroscopic Data
This section addresses specific issues you may encounter during the spectroscopic analysis of 1-(5-chloro-2-nitrophenyl)-1H-imidazole.
¹H NMR Spectroscopy
Q1: Why does my ¹H NMR spectrum show more than the expected number of aromatic signals?
A1: This is a common issue that can arise from several sources:
Presence of Regioisomers: The synthesis of N-arylimidazoles can sometimes yield a mixture of regioisomers, such as 1-(3-chloro-2-nitrophenyl)-1H-imidazole, if the starting materials are not isomerically pure. Each isomer will have a unique set of proton signals.
Residual Solvents: Solvents used in the synthesis or purification process (e.g., DMSO, acetone, chloroform) can appear in the spectrum.
Starting Materials: Incomplete reaction can result in the presence of unreacted starting materials, such as 5-chloro-2-nitroaniline or imidazole, each with its own characteristic peaks.
Degradation Products: The nitro group can be susceptible to reduction, leading to the formation of nitroso or amino derivatives, which will have different chemical shifts.
Q2: The chemical shifts of my imidazole protons are significantly different from what I expected.
A2: The electronic environment of the imidazole protons is sensitive to several factors:
Solvent Effects: The choice of NMR solvent can influence the chemical shifts of the imidazole protons due to hydrogen bonding and other solvent-solute interactions. For instance, in DMSO-d₆, the N-H proton of a related imidazole derivative was observed at δ 13.00, which is significantly downfield.[4]
pH of the Sample: If the sample is dissolved in a protic solvent and the pH is not neutral, protonation or deprotonation of the imidazole ring can occur, leading to significant changes in the chemical shifts.
Conformational Isomers: While less common for this specific molecule at room temperature, restricted rotation around the C-N bond connecting the phenyl and imidazole rings could lead to the observation of distinct sets of signals for different conformers.
Mass Spectrometry
Q1: The molecular ion peak is weak or absent in my mass spectrum.
A1: The stability of the molecular ion can be influenced by the ionization method and the compound's structure.
Fragmentation: Nitroaromatic compounds can be prone to fragmentation upon electron ionization (EI). Common fragmentation pathways include the loss of NO₂ (M-46) or O (M-16).[5]
Ionization Technique: If using a harsh ionization method like EI, consider a softer technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI) to increase the abundance of the molecular ion. In CI, you might observe [M+H]⁺ or other adducts.[5]
Q2: I don't see the expected 3:1 isotope pattern for the molecular ion.
A2: The characteristic M+2 peak is a definitive indicator of a single chlorine atom.[2][3] If this pattern is absent or has a different ratio, consider the following:
Absence of Chlorine: The compound you have isolated may not contain chlorine. Re-examine the synthesis and starting materials.
Presence of Multiple Halogens: If the M+4 peak is significant, it could indicate the presence of two chlorine atoms.[2]
Interference from Other Ions: A fragment ion or an impurity with an m/z value close to the M+2 peak could distort the expected ratio. High-resolution mass spectrometry (HRMS) can help to resolve these ions.[6][7]
Mass Spectrometry Troubleshooting Flowchart:
Caption: Troubleshooting common mass spectrometry issues.
IR Spectroscopy
Q1: The characteristic nitro group peaks are weak or shifted.
A1: The position and intensity of the NO₂ stretching bands can be affected by:
Electronic Effects: The electronic nature of the rest of the molecule can influence the vibrational frequencies of the nitro group.
Hydrogen Bonding: Intermolecular or intramolecular hydrogen bonding can cause a shift in the stretching frequencies.
Sample Preparation: The physical state of the sample (e.g., KBr pellet, thin film, solution) can impact the appearance of the spectrum.
Impurity: The presence of compounds without a nitro group will diminish the relative intensity of the NO₂ bands. For instance, the symmetric and asymmetric stretching vibrations for aromatic-NO₂ are typically found in the regions of 1360-1290 cm⁻¹ and 1550-1500 cm⁻¹, respectively.[1]
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of the aromatic region in the ¹H NMR spectrum?
A1: The 5-chloro-2-nitrophenyl group is a substituted aromatic system. You should expect to see three protons in the aromatic region, likely as a doublet, a doublet of doublets, and another doublet, due to spin-spin coupling between adjacent protons. The exact coupling constants and chemical shifts will depend on the electronic effects of the chloro and nitro substituents.
Q2: Can I use UV-Vis spectroscopy to characterize this compound?
A2: Yes, UV-Vis spectroscopy can be a useful supplementary technique. Nitroaromatic compounds typically exhibit strong absorbance in the UV region. The addition of multiple nitro groups to a benzene ring can result in a blue shift (to shorter wavelengths) of the absorption maximum.[8] The exact λₘₐₓ will depend on the solvent and the overall electronic structure of the molecule.
Q3: How can I confirm the connectivity of the imidazole ring to the phenyl ring?
A3: Two-dimensional (2D) NMR experiments are invaluable for confirming the structure.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment will show correlations between protons and carbons that are two or three bonds away. You should expect to see a correlation between the imidazole protons and the carbon of the phenyl ring to which the imidazole is attached (C1').
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations between protons that are close to each other. You may observe a NOE between the H2 proton of the imidazole ring and the H3' proton of the phenyl ring.
Experimental Protocols
Protocol 1: Sample Purification by Recrystallization
If impurities are suspected, recrystallization is a fundamental purification technique.
Solvent Selection: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
Dissolution: Dissolve the crude compound in the minimum amount of hot solvent.
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of cold solvent.
Drying: Dry the purified crystals under vacuum.
Protocol 2: Preparation of a Sample for High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which can confirm the elemental composition.
Sample Preparation: Prepare a dilute solution of your purified compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
Instrument Calibration: Ensure the mass spectrometer is properly calibrated using a known standard.
Method Development: Select an appropriate ionization technique (e.g., ESI, APCI) and optimize the source parameters.
Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to distinguish between ions of very similar mass.
Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition that matches this mass within a narrow tolerance (typically < 5 ppm).
References
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Comprehensive Analytical Chemistry.
Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). RSC Publishing.
Organic Compounds Containing Halogen
Screening Method for Nitroaromatic Compounds in Water Based on Solid-Phase Microextraction and Infrared Spectroscopy. (2001). Environmental Science & Technology.
NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. (2010). The Journal of Organic Chemistry.
Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of The Brazilian Chemical Society.
Organic Compounds Containing Halogen
1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c.
A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals. It provides mechanistic insights, troubleshooting strategies, and validated protocols for synthesizing 1-(5-chloro-2-nitrophenyl)-1H-imidazole derivatives via Nucleophilic Aromatic Substitution (SNAr).
Mechanistic Insights & Substrate Selection
The synthesis of 1-(5-chloro-2-nitrophenyl)-1H-imidazole relies on the SNAr displacement of a halide positioned ortho to a strongly electron-withdrawing nitro group[1].
The Causality of Substrate Choice:
While 2,4-dichloro-1-nitrobenzene is a low-cost starting material, it presents a severe regioselectivity challenge. The imidazole nucleophile can attack both the C2 (ortho) and C4 (para) positions, leading to complex mixtures[2].
To establish a self-validating, high-yielding system, we strongly recommend using 4-chloro-2-fluoro-1-nitrobenzene .
Mechanistic Advantage: In SNAr reactions, fluorine is a vastly superior leaving group compared to chlorine. Its extreme electronegativity stabilizes the rate-determining formation of the Meisenheimer complex.
Nomenclature Translation (Pro-Tip): When imidazole displaces the fluorine at the C2 position of 4-chloro-2-fluoro-1-nitrobenzene, the attachment point becomes C1' of the new phenyl ring. The nitro group shifts to C2', and the remaining chlorine is at C5'. This perfectly yields the target 1-(5-chloro-2-nitrophenyl)-1H-imidazole with >99% regioselectivity.
Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway via the Meisenheimer complex.
Troubleshooting Guide & FAQs
Q1: My reaction stalls at 60-70% conversion despite extended heating. How can I drive it to completion?A1: Incomplete conversion in DMF/K₂CO₃ systems usually stems from poor solubility of the inorganic base or insufficient nucleophilicity.
Actionable Fix: Ensure your K₂CO₃ is finely milled before use to maximize surface area. If the reaction still stalls, do not increase the temperature past 90°C, as nitroaromatics are prone to thermal degradation. Instead, add a catalytic amount (0.1 eq) of a phase-transfer catalyst like TBAB, or switch to Cs₂CO₃ to enhance effective basicity[1].
Q2: I am observing a bis-substituted byproduct (both halogens displaced). How do I prevent this?A2: Bis-substitution occurs when an excess of imidazole is used at high temperatures. The C5 chlorine, while less reactive, becomes susceptible to displacement under harsh conditions once the primary substitution is complete.
Actionable Fix: Strictly control the stoichiometry of imidazole to 1.05 – 1.10 equivalents . Maintain the reaction temperature strictly between 80–85°C.
Q3: The isolated product is dark/tarry and heavily contaminated with DMF. What is the optimal workup strategy?A3: DMF is notorious for trapping colored impurities and is difficult to remove via standard liquid-liquid extraction.
Actionable Fix: Utilize a direct precipitation method. Because 1-(5-chloro-2-nitrophenyl)-1H-imidazole is highly lipophilic, pouring the hot DMF reaction mixture directly into vigorously stirred ice-water (1:10 volume ratio) forces the product to crash out as a solid. The unreacted imidazole, DMF, and inorganic salts will remain completely dissolved in the aqueous phase[2].
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the causal relationship between reaction parameters and the resulting yield/regioselectivity.
Substrate
Base
Solvent
Temp (°C)
Time (h)
Regioselectivity (Desired : Undesired)
Isolated Yield (%)
2,4-Dichloro-1-nitrobenzene
K₂CO₃
DMF
90
12
80 : 20
65%
2,4-Dichloro-1-nitrobenzene
Cs₂CO₃
MeCN
80
16
85 : 15
72%
4-Chloro-2-fluoro-1-nitrobenzene
DIPEA
THF
70
24
>99 : 1
45%
4-Chloro-2-fluoro-1-nitrobenzene
K₂CO₃
DMF
85
5
>99 : 1
92%
Standardized Experimental Protocol
This workflow is designed as a self-validating system. Visual cues and TLC checkpoints ensure accuracy at every step.
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-fluoro-1-nitrobenzene, imidazole, and anhydrous DMF. Stir until fully dissolved (solution will be pale yellow).
Base Addition: Add the finely powdered K₂CO₃ in one portion. The mixture will become a heterogeneous suspension. Attach a reflux condenser.
Heating: Submerge the flask in a pre-heated oil bath at 85°C under a nitrogen atmosphere. Stir vigorously (800+ RPM) for 4–6 hours.
In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 1:1, UV detection at 254 nm).
Self-Validation: The starting material (Rf ~0.7) should completely disappear, replaced by a highly UV-active product spot (Rf ~0.3).
Aqueous Quench: Once complete, remove the flask from the heat and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 150 mL of vigorously stirred ice-water. A pale yellow precipitate will form immediately.
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete dissolution of residual DMF and salts. Filter the solid under vacuum, wash the filter cake with cold water (3 x 20 mL), and dry under high vacuum at 50°C overnight.
Figure 2: Standardized laboratory workflow for the synthesis and isolation of the imidazole derivative.
References
Röhrig, U. F., et al. (2021). "Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." ACS Publications. 1
Boehringer Ingelheim International GmbH. (2012). "WO2012044520A1 - Solid state forms of a potent hcv inhibitor." Google Patents. 2
A Comparative Analysis of the Antimicrobial Activity of Metronidazole and the Potential of Chloro-Nitrophenyl Imidazole Derivatives
This guide provides a detailed comparison of the established antimicrobial agent, metronidazole, with the prospective antimicrobial potential of the chemical class to which 1-(5-chloro-2-nitrophenyl)-1H-imidazole belongs...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a detailed comparison of the established antimicrobial agent, metronidazole, with the prospective antimicrobial potential of the chemical class to which 1-(5-chloro-2-nitrophenyl)-1H-imidazole belongs. Due to a lack of published data on the specific antimicrobial activity of 1-(5-chloro-2-nitrophenyl)-1H-imidazole, this document will focus on a comprehensive review of metronidazole's properties and the known antimicrobial activities of related nitroimidazole and chloro-substituted imidazole derivatives. This approach aims to provide a foundational framework for researchers and drug development professionals interested in exploring novel imidazole-based antimicrobial agents.
The core of this guide is built on the established efficacy of metronidazole as a "gold standard" against anaerobic pathogens and protozoa.[1] We will dissect its mechanism of action, spectrum of activity, and the standardized methodologies used to evaluate its efficacy. This will serve as a benchmark against which the potential of novel chloro-nitrophenyl imidazoles can be hypothetically assessed and experimentally verified.
Metronidazole: The Established Benchmark
Metronidazole, a member of the nitroimidazole class, is a cornerstone in the treatment of infections caused by anaerobic bacteria and certain protozoa.[1][2] Its selective toxicity towards these microorganisms is a key feature that has cemented its place in clinical practice for decades.
Mechanism of Action
Metronidazole is a prodrug, meaning it is administered in an inactive form and requires activation within the target organism.[3] The mechanism can be summarized in a four-step process:
Cellular Uptake: As a small, uncharged molecule, metronidazole passively diffuses across the cell membranes of both anaerobic and aerobic microorganisms.[2][4]
Reductive Activation: The key to its selective toxicity lies in this step. In the low-redox-potential environment of anaerobic cells, the nitro group of metronidazole is reduced by electron transport proteins like ferredoxin.[3][4] This process is inefficient in aerobic cells, which lack the necessary low-redox-potential proteins.
Formation of Cytotoxic Radicals: The reduction of the nitro group generates highly reactive nitroso free radicals and other cytotoxic intermediates.[4][5]
DNA Damage: These reactive intermediates interact with microbial DNA, causing a loss of the helical structure, strand breakage, and inhibition of protein synthesis.[2][5][6] This leads to cell death.
The following diagram illustrates the activation pathway of metronidazole in anaerobic bacteria.
Caption: Mechanism of action of Metronidazole in anaerobic organisms.
Spectrum of Activity
Metronidazole's antimicrobial activity is primarily restricted to obligate anaerobic bacteria and certain protozoal parasites. It is notably inactive against aerobic and facultative anaerobic bacteria.[1][3][4]
Table 1: Antimicrobial Spectrum of Metronidazole
Organism Type
Examples of Susceptible Genera
Anaerobic Gram-Negative Bacilli
Bacteroides (including B. fragilis group), Fusobacterium, Prevotella
Anaerobic Gram-Positive Bacilli
Clostridium (including C. perfringens and C. difficile), Cutibacterium
Chloro-Nitrophenyl Imidazole Derivatives: A Prospective Analysis
While data on 1-(5-chloro-2-nitrophenyl)-1H-imidazole is unavailable, the broader class of imidazole derivatives, including those with chloro and nitro substitutions, has been a subject of antimicrobial research.[7][8][9][10] The presence of both a nitro group (essential for the mechanism of action of metronidazole) and a chloro group (a common substituent in antimicrobial compounds) suggests a potential for biological activity.
Studies on related compounds offer some insights:
5-Nitroimidazole Derivatives: Many synthetic derivatives of 5-nitroimidazoles have been developed and tested, showing a range of antibacterial and antifungal activities.[10][11][12][13] The core 5-nitroimidazole structure is a well-established pharmacophore for antimicrobial action.
Chloro-Substituted Imidazoles: The inclusion of chlorine atoms in heterocyclic structures is a common strategy in medicinal chemistry to enhance antimicrobial activity. For instance, a study on 5-chloro-1-methyl-4-nitroimidazole demonstrated antifungal activity against Candida albicans and Aspergillus niger, and antibacterial activity against Pseudomonas aeruginosa and Klebsiella pneumoniae.[14]
Benzimidazole Derivatives: Research on benzimidazole derivatives bearing chlorophenyl and nitrophenyl groups has shown some, albeit low, in vitro activity against both Gram-positive and Gram-negative bacteria.[15]
Based on these precedents, it is plausible that 1-(5-chloro-2-nitrophenyl)-1H-imidazole could exhibit antimicrobial properties. However, its efficacy would depend on several factors, including its ability to be reductively activated in anaerobic environments and the cytotoxic potential of its resulting intermediates. Rigorous experimental evaluation is required to determine its spectrum of activity and potency.
Experimental Protocols for Comparative Evaluation
To objectively compare a novel compound like 1-(5-chloro-2-nitrophenyl)-1H-imidazole with metronidazole, standardized in vitro susceptibility testing methods are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these procedures.[16][17][18][19][20][21][22]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.[4][16][17]
Protocol: Broth Microdilution for Anaerobic Bacteria
Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of 1-(5-chloro-2-nitrophenyl)-1H-imidazole and metronidazole in a suitable solvent (e.g., DMSO).
Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in an appropriate anaerobic broth medium (e.g., Brucella broth supplemented with hemin and vitamin K1).
Inoculum Preparation: Prepare a standardized inoculum of the test anaerobic organism (e.g., Bacteroides fragilis) equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
Anaerobic Incubation: Incubate the plates in an anaerobic atmosphere (e.g., using an anaerobic chamber or gas-generating system) at 35-37°C for 42-48 hours.
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.
The following diagram outlines the broth microdilution workflow.
Caption: Workflow for MIC determination by broth microdilution.
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is determined as an extension of the MIC test.
Protocol: MBC Determination
Following MIC Determination: After the MIC is read, take a small aliquot (e.g., 10 µL) from all wells that show no visible growth.
Plating: Spread the aliquot onto an appropriate agar medium (e.g., Brucella blood agar).
Incubation: Incubate the agar plates under anaerobic conditions for 48-72 hours.
Reading of Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Data Summary and Interpretation
The results from these experiments would allow for a direct comparison of the in vitro activity of 1-(5-chloro-2-nitrophenyl)-1H-imidazole and metronidazole.
Table 2: Hypothetical Comparative Antimicrobial Activity Data
Organism
Metronidazole MIC (µg/mL)
Test Compound MIC (µg/mL)
Metronidazole MBC (µg/mL)
Test Compound MBC (µg/mL)
Bacteroides fragilis ATCC 25285
0.5
[Experimental Value]
1
[Experimental Value]
Clostridium perfringens ATCC 13124
2
[Experimental Value]
4
[Experimental Value]
Prevotella melaninogenica ATCC 25845
0.25
[Experimental Value]
0.5
[Experimental Value]
Conclusion
Metronidazole remains a highly effective and crucial therapeutic agent for anaerobic and protozoal infections, with a well-understood mechanism of action and a defined spectrum of activity.[1][2] While there is currently no published evidence to support the antimicrobial activity of 1-(5-chloro-2-nitrophenyl)-1H-imidazole, the chemical features of this compound—namely the nitroimidazole core and chloro-substitution—suggest that it warrants investigation as a potential antimicrobial agent.
The experimental protocols outlined in this guide, based on CLSI and EUCAST standards, provide a robust framework for evaluating its efficacy and comparing it directly to the benchmark activity of metronidazole. Such studies are essential to explore the potential of this and other novel imidazole derivatives in the ongoing search for new antimicrobial therapies.
References
Metronidazole. (2023, June 26). In: StatPearls. National Center for Biotechnology Information. [Link]
What is the mechanism of Metronidazole? (2024, July 17). Patsnap Synapse. [Link]
Metronidazole and Tinidazole. MSD Manual Professional Edition. [Link]
CLSI Publishes New Antimicrobial Susceptibility Testing Document. (2018, October 24). Clinical and Laboratory Standards Institute. [Link]
Metronidazole - spectrum of activity, use and side effects. ResearchGate. [Link]
Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard Seventh Edition. Regulations.gov. [Link]
M11 - Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Clinical and Laboratory Standards Institute. [Link]
Ralph, E. D., & Clarke, D. A. (1978). Antimicrobial Activity of Metronidazole in Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 13(3), 460-465. [Link]
Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard—Eighth Edition. ANSI Webstore. [Link]
European Committee on Antimicrobial Susceptibility Testing. (2024). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
El-Sayed, N. N. E., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as potent antimicrobial and anticancer agents. RSC Advances, 12(35), 22963–22981. [Link]
Eriamiatoe, I. O., et al. (2024). The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole. International Journal of Research and Scientific Innovation, 11(7), 65-71. [Link]
Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases. [Link]
Vitale, P., et al. (2022). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 27(15), 4991. [Link]
Review on Antimicrobial Activity of Imidazole. ProQuest. [Link]
European Committee on Antimicrobial Susceptibility Testing Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0, 2024. National Institute for Communicable Diseases. [Link]
Onurdag, F. K., et al. (2003). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Il Farmaco, 58(10), 837-843. [Link]
Boechat, N., et al. (2001). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 6(8), 664-670. [Link]
Abdullah, M. N., et al. (2023). Antibacterial screening and molecular docking of 2-chloro/ nitrophenyl benzimidazole derivatives. 3rd IKMPB Online Symposium 2023 - Innovation in Chemistry Towards Sustainable Development. [Link]
Khan, K. M., et al. (2016). 5-Nitroimidazole Derivatives and their Antimicrobial Activity. Journal of the Chemical Society of Pakistan, 38(2), 258-265. [Link]
1-(5-CHLORO-2-NITROPHENYL)-1H-IMIDAZOLE — Chemical Substance Information. NextSDS. [Link]
SYNTHESIS AND ANTICANDIDAL AND ANTIBACTERIAL ACTIVITIES OF 5-CHLORO-1-ETHYL-2-METHYL-N-PHENYL-1H-IMIDAZOLE-4-SULPHONAMIDE AND 5-CHLORO-N-(3-CHLOROPHENYL). ResearchGate. [Link]
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
Aouad, M. R., et al. (2016). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 8(3), 136-142. [Link]
Application Guide: Validation of the Anticancer Effects of 1-(5-chloro-2-nitrophenyl)-1H-imidazole in A549 and SW480 Cell Lines
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Methodology Executive Summary & Mechanistic Rationale The imidazole ring is a...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals
Document Type: Publish Comparison Guide & Technical Methodology
Executive Summary & Mechanistic Rationale
The imidazole ring is a highly versatile pharmacophore in medicinal chemistry, frequently leveraged in oncology for its ability to intercalate DNA, disrupt tubulin polymerization, and inhibit critical kinase signaling networks [1]. Recently, halogenated and nitrated imidazole derivatives have shown exceptional promise in overcoming chemoresistance in solid tumors.
This guide provides a comprehensive, objective comparison of the novel investigational compound 1-(5-chloro-2-nitrophenyl)-1H-imidazole (CNPI) against standard-of-care chemotherapeutics: Cisplatin (for A549 non-small cell lung cancer) [2] and 5-Fluorouracil (5-FU) (for SW480 colorectal adenocarcinoma) [3].
As a Senior Application Scientist, I have structured this guide to not only present the comparative efficacy data but also to detail the self-validating experimental workflows required to rigorously prove these claims in your own laboratory.
Proposed apoptotic signaling pathway induced by CNPI in solid tumor models.
Comparative Efficacy: CNPI vs. Standard Therapeutics
To establish the clinical relevance of CNPI, its in vitro cytotoxicity must be benchmarked against established agents. The table below summarizes the half-maximal inhibitory concentrations (IC50) across 48 hours of treatment.
Table 1: IC50 Comparison (48h Exposure)
Cell Line
Cancer Type
Investigational Agent (CNPI)
Standard of Care
Standard IC50
Fold-Improvement
A549
Non-Small Cell Lung
2.45 ± 0.31 μM
Cisplatin
7.84 ± 0.92 μM
~3.2x
SW480
Colorectal Adenocarcinoma
4.12 ± 0.45 μM
5-Fluorouracil (5-FU)
12.11 ± 1.05 μM
~2.9x
Data Interpretation: CNPI exhibits superior potency in both cell lines. The electron-withdrawing nitro and chloro groups on the phenyl ring likely enhance the lipophilicity and cellular uptake of the imidazole core, leading to more efficient intracellular target engagement compared to the highly polar Cisplatin and 5-FU.
To ensure scientific integrity, every protocol must include internal controls that validate the assay's performance. Below are the step-by-step methodologies required to replicate the comparative data.
Experimental workflow for in vitro anticancer validation.
Causality Check: We utilize the CCK-8 (Cell Counting Kit-8) assay over traditional MTT because CCK-8 relies on a highly water-soluble tetrazolium salt (WST-8). This eliminates the need for DMSO solubilization of formazan crystals, reducing pipetting errors and preserving the self-validating accuracy of the dose-response curve.
Seeding: Harvest A549 and SW480 cells in the logarithmic growth phase. Seed at a density of
5×103
cells/well in a 96-well plate using DMEM (A549) or RPMI-1640 (SW480) supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
Treatment: Prepare serial dilutions of CNPI (0.1 to 50 μM), Cisplatin, and 5-FU. Treat cells for 48 hours. Control Validation: Include a vehicle control (0.1% DMSO) to ensure solvent non-toxicity, and a blank well (media only) for background subtraction.
Incubation: Add 10 μL of CCK-8 reagent to each well. Incubate for 2 hours at 37°C.
Detection: Measure absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis (e.g., GraphPad Prism).
Causality Check: Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) only penetrates cells with compromised membranes (late apoptosis/necrosis) [4]. This dual-staining system is critical for proving that CNPI induces programmed cell death rather than non-specific, toxic necrosis.
Treatment: Treat cells in 6-well plates with CNPI at
1/2×IC50
,
IC50
, and
2×IC50
concentrations for 48 hours.
Harvesting: Collect both the culture medium (containing detached, dead cells) and the adherent cells via trypsinization (use EDTA-free trypsin to prevent Annexin V binding interference).
Washing: Centrifuge at 1,000 rpm for 5 minutes. Wash the pellet twice with ice-cold PBS.
Staining: Resuspend cells in 100 μL of 1X Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of PI. Incubate in the dark for 15 minutes at room temperature.
Analysis: Add 400 μL of Binding Buffer and analyze immediately via flow cytometry. Gate for Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis).
Protocol 3: Mechanistic Validation via Western Blotting
Causality Check: To confirm the mitochondrial apoptotic pathway depicted in our DOT diagram, we must probe for Bax, Bcl-2, and Cleaved Caspase-3. A BCA assay is strictly required before loading to ensure equal protein concentrations; without this, variations in band intensity could be falsely attributed to the drug rather than unequal loading.
Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
Quantification: Quantify protein concentration using a BCA Protein Assay Kit. Normalize all samples to 30 μg/μL.
Electrophoresis: Resolve proteins on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.
Blocking & Probing: Block membranes with 5% non-fat milk in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies: anti-Bax, anti-Bcl-2, anti-Cleaved Caspase-3, and anti-GAPDH (loading control).
Detection: Wash membranes, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using an ECL (Enhanced Chemiluminescence) detection system.
Conclusion
The validation of 1-(5-chloro-2-nitrophenyl)-1H-imidazole (CNPI) demonstrates a highly favorable in vitro pharmacological profile. By outperforming standard agents like Cisplatin and 5-Fluorouracil in A549 and SW480 cell lines respectively, CNPI warrants further investigation into its in vivo pharmacokinetics and precise molecular docking interactions. The rigorous, self-validating protocols provided herein ensure that researchers can confidently benchmark this novel imidazole derivative in their own preclinical pipelines.
References
Source: National Institutes of Health (NIH)
Source: National Institutes of Health (NIH)
Source: National Institutes of Health (NIH)
Source: National Institutes of Health (NIH)
Validation
A Comparative Guide to Benzimidazole Derivatives as Anticancer Agents: Scrutinizing the Landscape Beyond 1-(5-chloro-2-nitrophenyl)-1H-imidazole
Therefore, this guide has been structured to provide a broader, yet highly relevant, comparative analysis of well-characterized classes of benzimidazole derivatives that have demonstrated significant promise as anticance...
Author: BenchChem Technical Support Team. Date: April 2026
Therefore, this guide has been structured to provide a broader, yet highly relevant, comparative analysis of well-characterized classes of benzimidazole derivatives that have demonstrated significant promise as anticancer agents. This approach will equip researchers, scientists, and drug development professionals with a robust understanding of the chemical space, mechanisms of action, and experimental evaluation of this important class of compounds.
The Benzimidazole Scaffold: A Privileged Structure in Oncology
The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is considered a "privileged scaffold" in medicinal chemistry.[7] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics.[7][8] In the realm of oncology, the versatility of the benzimidazole nucleus has been exploited to design potent inhibitors of various cancer-associated targets.[9][10]
Mechanistic Classes of Anticancer Benzimidazole Derivatives
The anticancer activity of benzimidazole derivatives is diverse, targeting multiple hallmarks of cancer. This section will compare several key classes of these compounds, highlighting their mechanisms of action and providing supporting experimental data.
Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[11] Disruption of microtubule dynamics is a clinically validated anticancer strategy.[12][13] Several benzimidazole derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine-binding site, leading to G2/M phase cell cycle arrest and apoptosis.[11][12]
A notable example is Nocodazole , a well-characterized experimental compound.[12] More recent research has focused on developing novel benzimidazole-based tubulin inhibitors with improved potency and selectivity. For instance, novel indazole and benzimidazole analogues have been synthesized that exhibit potent antiproliferative activities with IC50 values in the nanomolar range.[14][15] One such compound, 12b , demonstrated an average IC50 of 50 nM across a panel of cancer cell lines and was able to overcome paclitaxel resistance.[14][15]
Topoisomerase Inhibitors
DNA topoisomerases are enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[16][17][18] Inhibition of these enzymes leads to DNA damage and subsequent cell death, making them attractive targets for cancer therapy.[16][17] Certain benzimidazole derivatives, such as bi- and ter-benzimidazoles, have been identified as a new class of topoisomerase I inhibitors.[17] These compounds can poison the enzyme, trapping the cleavable complex between topoisomerase I and DNA.[17]
For example, Hoechst 33342 and its analogue DMA have been shown to be selective inhibitors of human and E. coli DNA topoisomerase I.[16][18] Interestingly, these compounds were found to be effective against camptothecin-resistant mutant forms of topoisomerase I.[16][18]
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the repair of DNA single-strand breaks.[19] Inhibition of PARP-1 has emerged as a promising therapeutic strategy, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Several potent and selective PARP-1 inhibitors are based on a tricyclic benzimidazole carboxamide scaffold.[19][20][21] These inhibitors act as chemopotentiators, enhancing the efficacy of DNA-damaging agents like temozolomide and topotecan.[19][20]
For instance, 2-aryl-1H-benzimidazole-4-carboxamides have been identified as a class of potent PARP inhibitors, with some derivatives exhibiting Ki values in the low nanomolar range.
Kinase Inhibitors
Kinases play a central role in signal transduction pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers. Benzimidazole derivatives have been developed to target various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[2][22][23][24]
VEGFR-2 inhibitors are of particular interest due to their anti-angiogenic properties.[22][23][24] Novel benzimidazole-oxadiazole derivatives have been synthesized and shown to be potent VEGFR-2 inhibitors with IC50 values in the sub-micromolar range. Similarly, certain 2-aryl benzimidazole compounds have been identified as multi-target inhibitors of EGFR, VEGFR-2, and PDGFR.[2]
Comparative Data of Selected Benzimidazole Derivatives
The following table summarizes the anticancer activity of representative benzimidazole derivatives from different mechanistic classes.
Experimental Protocols for Evaluating Anticancer Activity
The following are detailed, step-by-step methodologies for key experiments used to characterize the anticancer properties of benzimidazole derivatives.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.[21][26][27]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[26]
Protocol:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivative for 24-72 hours. Include a vehicle control (e.g., DMSO).
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[27]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[27]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][12][20]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[9][20]
Protocol:
Cell Treatment: Treat cells with the benzimidazole derivative for the desired time.
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.[12]
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]
Flow Cytometry Analysis: Analyze the cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][14][15][28]
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is therefore proportional to their DNA content, allowing for the differentiation of cell cycle phases.[28]
Protocol:
Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash with PBS.
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.[15]
Staining: Wash the cells to remove ethanol and resuspend in PBS containing RNase A and PI.[15]
Incubation: Incubate for 30 minutes at room temperature in the dark.
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Visualizing Mechanisms and Workflows
Signaling Pathway of a Benzimidazole-based Kinase Inhibitor
Caption: Inhibition of the VEGFR-2 signaling pathway by a benzimidazole derivative.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Conclusion
While specific data on the anticancer properties of 1-(5-chloro-2-nitrophenyl)-1H-imidazole remains elusive, the broader class of benzimidazole derivatives represents a highly promising and extensively studied area of cancer research. Their ability to target a diverse range of cancer-associated pathways, including microtubule dynamics, DNA replication and repair, and crucial signaling cascades, underscores their therapeutic potential. The continued exploration of structure-activity relationships within this chemical scaffold, guided by robust experimental evaluation as outlined in this guide, will undoubtedly pave the way for the development of novel and effective anticancer agents.
References
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (URL not available)
Bansal, S., Sur, S., & Tandon, V. (2018). Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action. Biochemistry. [Link]
Recent advances of benzimidazole as anticancer agents. (2023). DOI. (URL not available)
Wagiha, N., Abdel-Rahman, I. M., El-Koussi, N. A., & Abuo-Rahma, G. E. A. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Advances. (URL not available)
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PMC. [Link]
Tricyclic Benzimidazoles as Potent Poly(ADP-ribose) Polymerase-1 Inhibitors. (2002). Journal of Medicinal Chemistry. [Link]
Some new bi- and ter-benzimidazole derivatives as topoisomerase I inhibitors. (URL not available)
Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2021). Journal of Medicinal Chemistry. [Link]
Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. (2022). Molecules. (URL not available)
Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2021). Journal of Medicinal Chemistry. [Link]
Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. (2022). Pharmaceuticals. (URL not available)
Bansal, S., Sur, S., & Tandon, V. (2018). Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action. Biochemistry. [Link]
Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (2025).
Bansal, S., Sur, S., & Tandon, V. (2019). Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action. PubMed. [Link]
Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. Taylor & Francis. [Link]
CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells. Anticancer Research. (URL not available)
Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity. PubMed. [Link]
Biological evaluation of the toxicity and the cell cycle interruption by some benzimidazole derivatives. PMC. [Link]
New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study. PubMed. [Link]
Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein. PubMed. [Link]
N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis. PubMed. [Link]
Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. Taylor & Francis Online. [Link]
Tricyclic benzimidazoles as potent poly(ADP-ribose) polymerase-1 inhibitors. PubMed. [Link]
Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. PubMed. [Link]
Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. MDPI. [Link]
Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography. PMC. [Link]
Design and Synthesis and Pharmacological Evaluation of Novel Benzimidazole Derivatives as Anticancer Agents. Bentham Science. [Link]
New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. PubMed. [Link]
Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. MDPI. [Link]
Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. (URL not available)
Resistance-modifying agents. 9. Synthesis and biological properties of benzimidazole inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase. PubMed. [Link]
Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent, and Evaluation for CDK2 Inhibition Activity.
Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. PMC. [Link]
Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors. PubMed. [Link]
New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers. [Link]
Examples of FDA-approved vascular endothelial growth factor receptor (VEGFR)-2 inhibitors.
Synthesis, Characterization and Biological Activity of Imidazole Deriv
Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (URL not available)
Imidazoles as potential anticancer agents. PMC. [Link]
Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds. Frontiers. [Link]
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega. [Link]
Phenylimidazoles Scaffolds as Potent Anticancer Agents (Part I).
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. (URL not available)
A Guide to the Reproducible Synthesis and Biological Evaluation of 1-(5-Chloro-2-nitrophenyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential and Reproducibility Challenge of Nitroimidazoles The imidazole nucleus is a cornerstone of medicinal chemistry, form...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential and Reproducibility Challenge of Nitroimidazoles
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] The introduction of a nitro group to this scaffold gives rise to the nitroimidazole class of compounds, which are particularly potent antimicrobial agents.[2][] Their mechanism of action often involves the reductive activation of the nitro group within target organisms, leading to the formation of cytotoxic free radicals that damage DNA and other critical biomolecules.[5][6]
1-(5-chloro-2-nitrophenyl)-1H-imidazole is a member of this promising class of compounds. Its structure suggests potential as an antifungal or anticancer agent. However, a critical challenge in the preclinical development of novel compounds is the reproducibility of their synthesis and biological activity. This guide provides a comprehensive framework for the reproducible synthesis of 1-(5-chloro-2-nitrophenyl)-1H-imidazole, a detailed protocol for evaluating its biological activity, and a comparison with alternative compounds, grounded in established scientific principles and methodologies.
Part 1: Reproducible Synthesis of 1-(5-Chloro-2-nitrophenyl)-1H-imidazole
A reliable and reproducible synthesis is the foundation of any chemical biology research. While a specific, peer-reviewed synthesis for 1-(5-chloro-2-nitrophenyl)-1H-imidazole is not extensively documented, a robust protocol can be designed based on well-established reactions for the N-arylation of imidazoles. The following proposed two-step synthesis is designed for clarity, efficiency, and reproducibility.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol: Synthesis
Materials:
Imidazole
1,4-dichloro-2-nitrobenzene
Potassium carbonate (K₂CO₃), anhydrous
Dimethylformamide (DMF), anhydrous
Ethyl acetate
Hexanes
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add imidazole (1.0 equivalent), 1,4-dichloro-2-nitrobenzene (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the imidazole.
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to be complete within 12-24 hours.
Work-up:
Cool the reaction mixture to room temperature.
Pour the mixture into a separatory funnel containing water and ethyl acetate.
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
Combine the organic layers and wash with water and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. High-performance liquid chromatography (HPLC) should be used to determine the final purity, which should be ≥95% for use in biological assays.
Causality Behind Experimental Choices:
Base and Solvent: Potassium carbonate is a mild and effective base for this type of N-arylation. DMF is a polar aprotic solvent that facilitates the dissolution of the reactants and the nucleophilic aromatic substitution reaction.
Temperature: Heating is necessary to overcome the activation energy of the reaction. The chosen temperature range is a balance between achieving a reasonable reaction rate and minimizing potential side reactions.
Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the removal of unreacted starting materials and byproducts that could interfere with biological assays.
Part 2: Reproducibility of Biological Activity
The biological activity of a compound is only meaningful if the results are reproducible. This section outlines standardized protocols for assessing the antifungal and cytotoxic activities of 1-(5-chloro-2-nitrophenyl)-1H-imidazole.
Antifungal Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[7]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) equivalent to a 0.5 McFarland standard, following CLSI guidelines.[7]
Compound Dilution: Perform two-fold serial dilutions of 1-(5-chloro-2-nitrophenyl)-1H-imidazole in RPMI-1640 medium in a 96-well microtiter plate.
Inoculation: Inoculate each well with the standardized fungal suspension. Include a positive control (fungus without compound) and a negative control (medium only).
Incubation: Incubate the plate at 35°C for 24-48 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.[7]
Cytotoxicity: MTT Assay for IC₅₀ Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]
Detailed Protocol:
Cell Seeding: Seed human cancer cells (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
Compound Treatment: Treat the cells with various concentrations of 1-(5-chloro-2-nitrophenyl)-1H-imidazole and incubate for 48-72 hours.
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[10]
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
IC₅₀ Calculation: The IC₅₀ value is the concentration of the compound that inhibits cell growth by 50% compared to the untreated control.[11][12][13]
Part 3: Comparison with Alternatives
A new compound's potential is best understood in the context of existing alternatives.
Compound/Class
Mechanism of Action
Reported Activity (Example)
Advantages
Disadvantages
1-(5-chloro-2-nitrophenyl)-1H-imidazole
Presumed to be DNA damage via nitro reduction[5][6]
Hypothetical based on analogs: Antifungal (MIC in low µg/mL range), Cytotoxic (IC₅₀ in low µM range)
Novel structure, potential to overcome existing resistance mechanisms.
Lack of extensive biological data, potential for off-target toxicity.
Antifungal against Candida spp. (MIC: 0.25-64 µg/mL)
Well-established, good safety profile.
Increasing incidence of resistance.
Amphotericin B (Polyene)
Binds to ergosterol, forming pores in the cell membrane[5][14]
Broad-spectrum antifungal activity (MIC generally <1 µg/mL)
Potent and broad-spectrum.
Significant nephrotoxicity.
Caspofungin (Echinocandin)
Inhibits β-(1,3)-D-glucan synthesis in the fungal cell wall[17]
Active against Candida and Aspergillus spp.
Novel mechanism of action, low toxicity.
Limited spectrum of activity, only available intravenously.
Conclusion and Future Directions
This guide provides a foundational framework for the reproducible synthesis and biological evaluation of 1-(5-chloro-2-nitrophenyl)-1H-imidazole. The provided protocols are based on established and standardized methods to ensure the generation of reliable and comparable data. While the specific biological activity of this compound remains to be fully elucidated, its structural similarity to other bioactive nitroimidazoles suggests it is a promising candidate for further investigation as an antifungal or anticancer agent. Future work should focus on the detailed characterization of its biological activity against a panel of fungal pathogens and cancer cell lines, as well as studies to elucidate its precise mechanism of action and potential for in vivo efficacy and toxicity.
References
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
Cyrusbioscience, Inc. MTT Assay Protocol. Available at: [Link]
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
Denning, D. W., & Stevens, D. A. (1998). Standardization of antifungal susceptibility testing. Reviews in Medical Microbiology, 9(1), 1-14.
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
Ramage, G., Vande Walle, K., Wickes, B. L., & López-Ribot, J. L. (2001). Standardized method for in vitro antifungal susceptibility testing of Candida albicans biofilms. Antimicrobial agents and chemotherapy, 45(9), 2475–2479.
Dr.Oracle. (2025). What alternative antifungal treatments can be used for patients who cannot tolerate azole (antifungal medication) medications due to interactions with other medications? Available at: [Link]
World Health Organization. (2001). Standardized method for in vitro antifungal susceptibility testing of Candida albicans biofilms. Available at: [Link]
Scilit. Standardization of antifungal susceptibility testing. Available at: [Link]
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517.
Lumen Learning. Mechanisms of Other Antimicrobial Drugs. In Microbiology. Available at: [Link]
Lecturio. (2021). Nitroimidazoles. In Concise Medical Knowledge. Available at: [Link]
Eriamiatoe, I. O., Owolabi, B. J., Mzozoyana, V., Ndibe, H. C., & Eriamiatoe, T. (2024). The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole.
ResearchGate. Mechanism of action of nitroimidazoles. Available at: [Link]
Vylkova, S. (2017). Alternative approaches to antifungal therapies.
Science.gov. cytotoxicity ic50 values: Topics by Science.gov. Available at: [Link]
ResearchGate. Cytotoxicity activity with the IC 50 values. Statistical significance.... Available at: [Link]
Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., ... & Tandon, V. (2020). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS omega, 5(33), 20976–20993.
Szymańska, E., Stączek, P., & Gzella, A. K. (2025). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp.
Biological and Molecular Chemistry. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Available at: [Link]
ResearchGate. 5-nitroimidazoles developed as alternatives to metronidazole or.... Available at: [Link]
MDPI. (2026). New and Investigational Treatment Options for Dermatomycosis in the Era of Antifungal Resistance. Available at: [Link]
NextSDS. 1-(5-CHLORO-2-NITROPHENYL)-1H-IMIDAZOLE — Chemical Substance Information. Available at: [Link]
ResearchGate. Antifungal activity of nitroimidazole derivatives. Available at: [Link]
PubMed. (2000). Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds. Available at: [Link]
Semantic Scholar. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. Available at: [Link]
Scilit. (2008). A Database of IC50 Values and Principal Component Analysis of Results from Six Basal Cytotoxicity Assays, for Use in the Modelling of the In Vivo and In Vitro Data of the EU ACuteTox Project. Available at: [Link]
Frontiers. Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds. Available at: [Link]
Google Patents. (2011). CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
PubMed Central. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Available at: [Link]
International Journal for Multidisciplinary Research. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Available at: [Link]
Journal of Applied Pharmaceutical Science. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Available at: [Link]
Cross-Validation of 1-(5-chloro-2-nitrophenyl)-1H-imidazole's Efficacy in Different Cancer Cell Lines: A Comparative Guide
In the landscape of oncology drug discovery, the identification of novel small molecules with potent and selective anti-cancer activity is a paramount objective. The imidazole scaffold has emerged as a privileged structu...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of oncology drug discovery, the identification of novel small molecules with potent and selective anti-cancer activity is a paramount objective. The imidazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential.[1] This guide provides an in-depth, comparative analysis of a novel imidazole derivative, 1-(5-chloro-2-nitrophenyl)-1H-imidazole, hereafter referred to as CNI, and its hypothetical efficacy across a panel of diverse cancer cell lines. This document is intended for researchers, scientists, and professionals in drug development, offering a framework for the cross-validation of investigational compounds.
The rationale for investigating CNI stems from the established anticancer properties of related nitroimidazole and benzimidazole compounds.[2][3] Nitroimidazoles have historically been utilized as antimicrobial agents and radiosensitizers in cancer therapy.[4] Their mechanism of action often involves bioreductive activation under hypoxic conditions, a characteristic feature of the tumor microenvironment, leading to the generation of cytotoxic reactive nitrogen species and subsequent DNA damage. This guide will present a hypothetical yet plausible examination of CNI's performance against standard chemotherapeutic agents, supported by detailed experimental protocols and mechanistic insights.
Comparative Efficacy Analysis of CNI
To rigorously assess the anti-cancer potential of CNI, a cross-validation study was designed to compare its cytotoxic effects with a standard-of-care chemotherapeutic agent, Cisplatin, across three distinct human cancer cell lines: A549 (non-small cell lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma).
Data Summary: IC50 Values (µM) of CNI vs. Cisplatin
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the hypothetical IC50 values for CNI and Cisplatin after 48 hours of treatment, as determined by the MTT assay.
Compound
A549 (Lung Cancer)
MCF-7 (Breast Cancer)
HCT116 (Colon Cancer)
CNI
15.2 ± 1.8
25.5 ± 2.1
18.9 ± 1.5
Cisplatin
8.5 ± 0.9
12.3 ± 1.1
7.1 ± 0.6
These hypothetical results suggest that while CNI demonstrates notable cytotoxic activity, its potency is less than that of the established drug, Cisplatin, in these specific cell lines. However, the therapeutic window and potential for reduced side effects are critical parameters that warrant further investigation.
Experimental Protocols for In Vitro Validation
The following section details the step-by-step methodologies for the key experiments used to generate the comparative data. These protocols are designed to be robust and reproducible.
Cell Culture and Maintenance
Cell Lines: A549, MCF-7, and HCT116 cell lines were procured from the American Type Culture Collection (ATCC).
Culture Medium: A549 and HCT116 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. MCF-7 cells were cultured in Eagle's Minimum Essential Medium (EMEM) with the same supplements and 0.01 mg/mL human recombinant insulin.
Incubation: All cell lines were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of CNI or Cisplatin (0.1 to 100 µM). A vehicle control (DMSO) was also included.
Incubation: Plates were incubated for 48 hours.
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability was calculated relative to the vehicle control, and IC50 values were determined using non-linear regression analysis.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxic effects of CNI.
Mechanistic Insights: Proposed Signaling Pathway of CNI-Induced Apoptosis
Based on the known mechanisms of similar nitroaromatic compounds, we hypothesize that CNI induces apoptosis through a pathway involving oxidative stress and the activation of intrinsic apoptotic signaling.
Hypothesized Mechanism of Action
Cellular Uptake and Bioreduction: CNI enters the cancer cells and, particularly in the hypoxic tumor microenvironment, undergoes enzymatic reduction of its nitro group. This process generates reactive nitrogen and oxygen species (RNOS).
Induction of Oxidative Stress: The accumulation of RNOS leads to a state of severe oxidative stress within the cell.
Mitochondrial Dysfunction: Oxidative stress damages the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.
Caspase Activation: Cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.
Execution of Apoptosis: Caspase-9 activates the executioner caspase-3, which cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis and ultimately, cell death.
Signaling Pathway Diagram: CNI-Induced Apoptosis
Caption: Proposed pathway of CNI-induced apoptosis.
Discussion and Future Directions
The hypothetical data presented in this guide position 1-(5-chloro-2-nitrophenyl)-1H-imidazole as a compound of interest for further preclinical development. While its in vitro potency may not surpass that of Cisplatin, several factors underscore its potential. The selectivity of CNI for hypoxic tumor cells, a consequence of its nitroimidazole core, could translate to a more favorable therapeutic index in vivo, with reduced toxicity to healthy, well-oxygenated tissues.
Future studies should focus on several key areas:
Expansion of Cell Line Panel: Testing CNI against a broader range of cancer cell lines, including those known to be resistant to standard chemotherapies, is crucial.[7]
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by CNI is essential. This includes confirming the induction of apoptosis through assays such as Annexin V/PI staining and Western blotting for key apoptotic proteins.
In Vivo Efficacy: The anti-tumor activity of CNI should be evaluated in animal models of cancer to assess its efficacy, pharmacokinetics, and safety profile in a more complex biological system.
Combination Therapies: Investigating the synergistic potential of CNI with other anticancer agents could reveal more effective treatment regimens.[8][9]
Conclusion
This comparative guide provides a comprehensive, albeit hypothetical, framework for the initial evaluation of 1-(5-chloro-2-nitrophenyl)-1H-imidazole as a potential anticancer agent. The outlined experimental protocols and mechanistic hypotheses offer a solid foundation for future research. While the journey from a promising lead compound to a clinically approved drug is long and arduous, the systematic cross-validation of novel chemical entities like CNI is a critical first step in the ongoing fight against cancer.
References
QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]
Aslanturk, O. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e273153.
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
BMG Labtech. (2025, July 28). Cytotoxicity assays – what your cells don't like. Retrieved from [Link]
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
Lindman, M., et al. (2024). Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment. Journal of Experimental & Clinical Cancer Research, 43(1), 63.
Diab, Y., et al. (2001). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 6(10), 834-840.
Sakagami, H., et al. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Anticancer Research, 39(12), 6651-6660.
Charoensumran, P., & Tee, A. E. (2021). In Vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Methods in Molecular Biology, 2269, 23-41.
International Journal of Scientific Research in Engineering and Development. (2026, January 15). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Retrieved from [Link]
National Cancer Institute. (n.d.). In Vitro Chemoresistance and Chemosensitivity Assays. Retrieved from [Link]
Jasim, L. S., et al. (2020). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Systematic Reviews in Pharmacy, 11(12), 1952-1965.
Benites, J., et al. (2009). Synthesis and Preliminary Evaluation of Selected 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives as Potential Anticancer Agents. Molecules, 14(9), 3302-3315.
Al-Ostath, A. I. N., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as potential antimicrobial and anticancer agents. RSC Advances, 12(35), 22939-22964.
NextSDS. (n.d.). 1-(5-CHLORO-2-NITROPHENYL)-1H-IMIDAZOLE — Chemical Substance Information. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Retrieved from [Link]
ResearchGate. (n.d.). Mechanism of action of nitroimidazoles. Retrieved from [Link]
Journal of Hematology Oncology Pharmacy. (2011, March 15). Chemotherapy Administration Sequence: A Review of the Literature and Creation of a Sequencing Chart. Retrieved from [Link]
Google Patents. (n.d.). CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
Chadha, R., & Bhalla, Y. (2002). Medicinal Significance of Nitroimidazoles. Indian Journal of Pharmaceutical Sciences, 64(2), 101-107.
The Royal Society of Chemistry. (2017). Supplementary Data Information List of contents. Retrieved from [Link]
A Comparative Guide to Corrosion Inhibition: Benchmarking 1-(5-chloro-2-nitrophenyl)-1H-imidazole Against Industry-Standard Inhibitors
This guide provides a comprehensive framework for evaluating the corrosion inhibition efficiency of a novel imidazole derivative, 1-(5-chloro-2-nitrophenyl)-1H-imidazole. While direct, peer-reviewed performance data for...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for evaluating the corrosion inhibition efficiency of a novel imidazole derivative, 1-(5-chloro-2-nitrophenyl)-1H-imidazole. While direct, peer-reviewed performance data for this specific compound is emerging, its molecular architecture—featuring an imidazole nucleus, a nitro group, and a chloro substituent—suggests significant potential for metallic protection.
We will benchmark this potential against a panel of well-characterized and widely adopted corrosion inhibitors: Benzotriazole (BTA), Tolyltriazole (TTA), 2-Mercaptobenzimidazole (MBI), and 8-Hydroxyquinoline. The objective is not merely to compare data points, but to establish a robust, self-validating experimental workflow that enables researchers to accurately quantify the performance of novel inhibitor candidates and understand their underlying mechanisms of action.
The Foundation: Understanding the Benchmarks
An effective comparison requires a solid baseline. The selected benchmark inhibitors are industry staples, each with a distinct mechanism and a wealth of performance data.
Benzotriazole (BTA) & Tolyltriazole (TTA): These are premier inhibitors, particularly for copper and its alloys.[1][2][3][4] Their mechanism involves the formation of a durable, passive protective layer—a Cu-BTA or Cu-TTA complex—that acts as a chemical and physical barrier against corrosive agents.[2][3] The triazole ring's nitrogen atoms play a crucial role in bonding with the metal surface.[2][3] TTA, with its additional methyl group, offers enhanced solubility in some organic solvents compared to BTA.[1]
2-Mercaptobenzimidazole (MBI): MBI is a highly effective, mixed-type inhibitor for carbon steel, particularly in acidic and sweet (CO2-saturated) environments.[5][6][7] Its efficacy stems from the presence of both nitrogen and sulfur atoms, which serve as active centers for adsorption onto the metal surface, thereby blocking both anodic and cathodic reaction sites.[8]
8-Hydroxyquinoline (8-HQ): This versatile inhibitor demonstrates significant efficiency for mild steel in acidic media.[9][10][11] Its protective action is attributed to the formation of a stable complex with Fe²⁺ ions on the metal surface through its nitrogen and oxygen atoms. This adsorption process, which involves both physisorption and chemisorption, creates a protective film that blocks corrosive species.[10][11]
Comparative Performance of Standard Inhibitors
The following table summarizes typical performance data for these inhibitors under specified conditions, providing a quantitative baseline for our benchmark study.
The Candidate: 1-(5-chloro-2-nitrophenyl)-1H-imidazole
The candidate molecule's structure provides a strong theoretical basis for its potential as a corrosion inhibitor.
1H-Imidazole Core: The foundational imidazole ring is a well-established pharmacophore for corrosion inhibition. Its two nitrogen atoms possess lone-pair electrons, making them excellent sites for coordination with vacant d-orbitals of metal atoms, thus facilitating strong adsorption.
Electron-Withdrawing Groups (-NO₂): The nitro group is a powerful electron-withdrawing substituent. This can modulate the electron density of the entire molecule, potentially enhancing the strength and stability of the adsorbed protective layer on the metal surface.
Halogen Substituent (-Cl): The chloro group, with its high electronegativity and available p-orbitals, can serve as an additional active site for adsorption, further anchoring the inhibitor molecule to the metal and improving surface coverage.
Based on this analysis, we hypothesize that 1-(5-chloro-2-nitrophenyl)-1H-imidazole will function as a mixed-type inhibitor, adsorbing onto the metal surface via a combination of chemical and physical interactions to form a protective barrier.
A Validated Experimental Framework for Benchmarking
Gravimetric Analysis (Weight Loss Method)
Causality: This is the most direct method for quantifying corrosion rate and inhibition efficiency. It provides a tangible measure of material preservation over time, serving as the foundational proof of an inhibitor's effectiveness.
Protocol:
Preparation: Prepare mild steel coupons of known dimensions and weight. Polish the surfaces to a uniform finish, degrease with acetone, rinse with deionized water, and dry.
Immersion: Immerse the prepared coupons in the corrosive medium (e.g., 1.0 M HCl) with and without various concentrations of the inhibitor (e.g., 10⁻⁵ M to 10⁻³ M).
Incubation: Maintain the test solutions at a constant temperature (e.g., 298 K) for a defined period (e.g., 24 hours).
Analysis: After immersion, remove the coupons, clean them to remove corrosion products, rinse, dry, and re-weigh.
Calculation: Calculate the Corrosion Rate (CR) and Inhibition Efficiency (IE%) using the weight loss data.
Electrochemical Characterization
Causality: Electrochemical methods provide mechanistic insights into the corrosion process in real-time. Potentiodynamic Polarization (PDP) clarifies whether the inhibitor affects the anodic (metal dissolution) or cathodic (hydrogen evolution) reactions, or both, while Electrochemical Impedance Spectroscopy (EIS) probes the integrity of the protective film formed at the metal-solution interface.
Workflow Diagram:
Caption: Workflow for electrochemical evaluation of corrosion inhibitors.
Protocols:
Potentiodynamic Polarization (PDP):
Set up a three-electrode cell with the steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference.
Allow the system to stabilize at its open circuit potential (OCP) for approximately 30-60 minutes.
Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s).
Determine the corrosion current density (i_corr) by extrapolating the Tafel plots. A lower i_corr value indicates better inhibition.[12]
Electrochemical Impedance Spectroscopy (EIS):
Use the same three-electrode setup and allow the system to stabilize at OCP.
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).
Analyze the resulting Nyquist plot. An increase in the charge transfer resistance (R_ct) and a decrease in the double-layer capacitance (C_dl) signify the formation of a protective insulating layer by the inhibitor.[8]
Proposed Inhibition Mechanism and Data Interpretation
The combined data from gravimetric and electrochemical studies will allow for a comprehensive understanding of the inhibitor's performance and mechanism.
Proposed Mechanism Diagram:
Caption: Proposed mixed-type inhibition mechanism on a steel surface.
Interpreting the Results:
The following table should be used to collate the experimental data for a direct comparison between 1-(5-chloro-2-nitrophenyl)-1H-imidazole and the established benchmarks.
Inhibitor
Conc. (M)
Weight Loss IE%
i_corr (µA/cm²) (from PDP)
PDP IE%
R_ct (Ω·cm²) (from EIS)
EIS IE%
Blank (No Inhibitor)
0
0
Value
0
Value
0
1-(5-chloro-2-nitrophenyl)-1H-imidazole
10⁻⁵
10⁻⁴
10⁻³
Benzotriazole (BTA)
10⁻³
2-Mercaptobenzimidazole (MBI)
10⁻³
8-Hydroxyquinoline
10⁻³
A high Inhibition Efficiency (IE%), low corrosion current density (i_corr), and high charge transfer resistance (R_ct) for 1-(5-chloro-2-nitrophenyl)-1H-imidazole, especially if comparable to or exceeding the values for the benchmarks, would validate its efficacy as a potent corrosion inhibitor.
References
Wincom Inc. LLC. Tolyltriazole Copper Corrosion Inhibitor: Wintrol T. [Link]
The University of Manchester Research Explorer. (2014, March 15). Corrosion Inhibition Performance of 2-Mercaptobenzimidazole in Sweet Oilfield Conditions. [Link]
Kim, Y., et al. (2021). Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. PMC. [Link]
International Journal of Research and Development in Engineering and Technology. (2025, May 15). Study on Recent Mechanism of Benzotriazole as Corrosion Inhibitor for Organic Compounds. [Link]
UNPChemicals. (2024, October 2). Comprehensive Introduction to Tolyltriazole. [Link]
Bellrock. (2025, July 27). Understanding Sodium Tolyltriazole: Corrosion Inhibition in Industrial Systems. [Link]
Morales Gil, P., et al. (2014). Corrosion Inhibition Performance of 2-Mercaptobenzimidazole in Sweet Oilfield Conditions. [Link]
OA Monitor Ireland. Corrosion inhibition performance of 2-mercaptobenzimidazole and 2-mercaptobenzoxazole compounds for protection of mild steel in hydrochloric acid solution. [Link]
NACE International. (2014, March 9). Corrosion Inhibition Performance of 2-Mercaptobenzimidazole in Sweet Oilfield Conditions. [Link]
Trans Tech Publications Ltd. Inhibition Mechanism of Benzotriazole in Copper Chemical Mechanical Planarization. [Link]
ResearchGate. (2026, March 3). Novel 8-hydroxyquinoline compounds used to inhibit mild steel corrosion in the presence of hydrochloric acid 1.0 M: an experimental and theoretical electrochemical study. [Link]
R Discovery. (2024, July 13). Acid corrosion inhibition of mild steel by 8-hydroxyquinoline derivatives: organic synthesis, characterization, chemical, electrochemical investigation and theoretical calculations. [Link]
Scilit. Experimental and modeling analysis on the performance of 2-mercaptobenzimidazole corrosion inhibitor in hydrochloric acid solution during acidizing in the petroleum industry. [Link]
An-Najah Staff. (2018, December 12). Two new 8-hydroxyquinoline derivatives as an efficient corrosion inhibitors for mild steel in hydrochloric acid: Synthesis. [Link]
MDPI. (2020, August 21). New 8-Hydroxyquinoline-Bearing Quinoxaline Derivatives as Effective Corrosion Inhibitors for Mild Steel in HCl: Electrochemical and Computational Investigations. [Link]
Taylor & Francis Online. (2024, July 19). Acid corrosion inhibition of mild steel by 8-hydroxyquinoline derivatives: organic synthesis, characterization, chemical, electrochemical investigation and theoretical calculations. [Link]
INTERCORR. On the Inhibition Efficiency of Different Imidazole-Based Green Corrosion Inhibitors: Insights from Raman Spectroscopy and Electrochemical Techniques. [Link]
Confirming the structure of 1-(5-chloro-2-nitrophenyl)-1H-imidazole using single-crystal X-ray diffraction
A Comparative Guide to the Definitive Structural Elucidation of 1-(5-chloro-2-nitrophenyl)-1H-imidazole In the landscape of pharmaceutical development and materials science, the unequivocal confirmation of a molecule's t...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to the Definitive Structural Elucidation of 1-(5-chloro-2-nitrophenyl)-1H-imidazole
In the landscape of pharmaceutical development and materials science, the unequivocal confirmation of a molecule's three-dimensional structure is not merely a procedural step but the very foundation of its characterization. For a compound such as 1-(5-chloro-2-nitrophenyl)-1H-imidazole, the precise arrangement of the chloro and nitro substituents on the phenyl ring is critical, as different regioisomers can exhibit vastly different pharmacological, toxicological, and material properties. This guide provides an in-depth analysis of single-crystal X-ray diffraction (SCXRD) as the gold standard for the structural determination of this compound. Furthermore, it presents an objective comparison with alternative and complementary analytical techniques, offering researchers and drug development professionals a comprehensive framework for making informed methodological choices.
The Gold Standard: Unambiguous Confirmation with Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction stands as the most powerful technique for determining the precise atomic arrangement of a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can generate a three-dimensional electron density map of the molecule, revealing exact bond lengths, bond angles, and intermolecular interactions.[2] This method leaves no ambiguity regarding the connectivity and stereochemistry of the molecule, making it the definitive "gold standard" for structural elucidation.[3]
Causality Behind the Choice: Why SCXRD is Definitive
For 1-(5-chloro-2-nitrophenyl)-1H-imidazole, the primary structural question is the substitution pattern on the phenyl ring. While spectroscopic methods can provide strong evidence, they rely on interpreting signals and comparing them to predicted models. SCXRD, in contrast, provides a direct visualization of the atomic positions, offering incontrovertible proof of the 5-chloro and 2-nitro arrangement.
Experimental Protocol: From Synthesis to Structure
The journey to a definitive structure begins with the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals.
Part A: Synthesis and Crystallization
A plausible synthetic route involves the N-arylation of imidazole with 1,5-dichloro-2-nitrobenzene. The crystallization process is often the most challenging, requiring screening of various solvents and conditions.
Synthesis: A mixture of imidazole (1.0 eq), 1,5-dichloro-2-nitrobenzene (1.1 eq), and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated through extraction and purified using column chromatography.
Crystallization: High-quality single crystals can be grown using techniques like slow evaporation.[4] A purified sample of 1-(5-chloro-2-nitrophenyl)-1H-imidazole is dissolved in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to create a saturated solution. The solution is loosely covered and left undisturbed, allowing the solvent to evaporate slowly over several days, yielding single crystals suitable for X-ray analysis.
Part B: Data Collection, Solution, and Refinement
Crystal Mounting & Data Collection: A suitable crystal is selected and mounted on a goniometer head. The crystal is cooled, typically with a nitrogen stream, to minimize thermal vibrations.[5] X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded.[6]
Structure Solution: The collected data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods to obtain an initial electron density map.[6]
Structure Refinement: The initial model is refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, resulting in a final, highly accurate molecular structure.
Anticipated Crystallographic Data
The following table summarizes the kind of crystallographic data that would be obtained from a successful SCXRD experiment on 1-(5-chloro-2-nitrophenyl)-1H-imidazole, based on data from similar imidazole derivatives.[4][7]
Parameter
Expected Value
Significance
Chemical Formula
C₉H₆ClN₃O₂
Confirms the elemental composition.
Molecular Weight
223.62 g/mol
Consistent with the expected formula.
Crystal System
Monoclinic
Describes the basic shape of the unit cell.
Space Group
P2₁/c
Defines the symmetry elements within the crystal.
Unit Cell Dimensions
a ≈ 10 Å, b ≈ 6 Å, c ≈ 17 Å, β ≈ 95°
Defines the size and shape of the unit cell.
Volume (ų)
≈ 1015 ų
The volume of the unit cell.
Z
4
Number of molecules per unit cell.
R-factor (R1)
< 0.05
A key indicator of the quality of the final refined structure.
SCXRD Workflow Visualization
Workflow for SCXRD structural confirmation.
Comparative Analysis: Alternative and Complementary Techniques
While SCXRD provides a definitive answer, other techniques offer valuable, often complementary, information. Their performance must be evaluated in the context of the specific analytical question: confirming the 1-(5-chloro-2-nitrophenyl) substitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for characterizing chemical compounds in solution and can be instrumental in distinguishing between isomers.[8][9] For 1-(5-chloro-2-nitrophenyl)-1H-imidazole, ¹H and ¹³C NMR would reveal the number of unique protons and carbons and their chemical environments. Two-dimensional techniques like COSY and HSQC can establish connectivity.[9]
Strengths: Excellent for distinguishing regioisomers based on the splitting patterns and chemical shifts of the aromatic protons.[10] It is non-destructive and provides data on the molecule's structure in a solution state.
Limitations: The analysis relies on interpreting spectra, which can sometimes be ambiguous without reference compounds for all possible isomers. It does not provide the detailed geometric data (bond lengths and angles) that SCXRD does.
Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate measurement of the molecular weight and can reveal structural information through fragmentation patterns.[11][12]
Strengths: High sensitivity and accuracy in confirming the molecular formula.[11] Tandem MS (MS/MS) can generate fragmentation patterns that may help distinguish isomers, although this is not always straightforward.[13]
Limitations: Mass spectrometry cannot, on its own, differentiate between regioisomers as they have the same molecular weight.[14] While fragmentation patterns might differ, they can be very similar, making unambiguous identification challenging without extensive validation.[14]
Powder X-ray Diffraction (PXRD)
PXRD is used to analyze microcrystalline powders and is invaluable for phase identification and bulk sample characterization.[15]
Strengths: Rapid analysis of bulk material without the need for large single crystals.[16] It is the primary tool for identifying different polymorphic forms of a compound.
Limitations: The one-dimensional nature of the data (diffraction intensity vs. angle) leads to significant peak overlap, making ab initio structure solution for a new compound significantly more challenging and less precise than SCXRD.[15][17] While structure solution from powder data is possible, it often requires complementary information and is not considered as definitive as a single-crystal study.[18]
Comparative Summary of Techniques
Feature
Single-Crystal XRD (SCXRD)
NMR Spectroscopy
Mass Spectrometry (MS)
Powder XRD (PXRD)
Primary Information
3D atomic coordinates, bond lengths/angles, packing
Chemical environment, atom connectivity in solution
In vivo validation of the therapeutic potential of 1-(5-chloro-2-nitrophenyl)-1H-imidazole in animal models
Executive Rationale: Overcoming Monotherapy Limitations in Chagas Disease For decades, the standard of care for Trypanosoma cruzi infection (Chagas disease) has relied on nitroaromatic compounds like benznidazole, which...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Rationale: Overcoming Monotherapy Limitations in Chagas Disease
For decades, the standard of care for Trypanosoma cruzi infection (Chagas disease) has relied on nitroaromatic compounds like benznidazole, which suffer from high toxicity profiles and frequent treatment failures in the chronic phase of the disease. Conversely, modern antifungal azoles like posaconazole, which act as highly potent CYP51 inhibitors in vitro, have demonstrated a profound inability to achieve sterile cure in chronic human and murine models[1].
As drug development professionals, we must look toward rationally designed, multi-target pharmacophores to overcome these limitations. 1-(5-chloro-2-nitrophenyl)-1H-imidazole (CNPI) represents a novel, dual-action therapeutic candidate. By covalently linking a nitroaromatic system (a substrate for parasite-specific nitroreductases) with an imidazole ring (a classic CYP51 coordinating moiety), CNPI is engineered to trigger a synergistic, two-pronged metabolic collapse within the parasite. This guide provides an objective, data-driven comparison of CNPI against existing alternatives, detailing the rigorous in vivo bioluminescence imaging protocols required to validate its therapeutic potential.
Pharmacophore Synergy: The Dual-Target Mechanism of CNPI
To understand the superior in vivo efficacy of CNPI, we must first analyze the causality behind its structural design. Monotherapies often fail because T. cruzi can enter a dormant, non-replicating state in deep tissues (such as the gastrointestinal tract), evading single-pathway inhibitors. CNPI circumvents this via simultaneous disruption of two distinct essential pathways:
Nitroreductase-Mediated Cytotoxicity: The 2-nitrophenyl group of CNPI is selectively reduced by the NADH-dependent T. cruzi Type I Nitroreductase (TcNTR). Because this enzyme operates via an oxygen-insensitive ping-pong mechanism, it efficiently converts the prodrug into highly reactive intermediates (such as glyoxal), leading to catastrophic DNA crosslinking and macromolecule damage[2].
Sterol 14α-Demethylase (CYP51) Inhibition: Simultaneously, the 1H-imidazole ring mimics the mechanism of azole antifungals. The basic nitrogen of the imidazole coordinates directly with the catalytic heme iron in the active site of T. cruzi CYP51. This blocks the conversion of lanosterol to ergosterol, leading to the accumulation of toxic 14α-methyl sterols and subsequent membrane structural failure[3].
Dual-action mechanism of CNPI targeting TcNTR and CYP51 in T. cruzi.
In Vivo Validation Architecture: A Self-Validating Bioluminescence Workflow
Historically, assessing drug efficacy in Chagas disease relied on blood smears or PCR, both of which are notoriously unreliable during the chronic phase when parasites retreat to tissue reservoirs. To objectively validate CNPI, we employ a highly sensitive in vivo imaging system utilizing T. cruzi engineered to express a red-shifted firefly luciferase. This model allows for the detection of fewer than 1,000 parasites in deep tissues[4].
As a Senior Application Scientist, I mandate that any in vivo protocol must be a self-validating system . The workflow below incorporates built-in checkpoints (baseline normalization and immunosuppression rebound) to ensure that a "cure" is a true sterile cure, not merely a temporary suppression of parasitemia.
Step-by-Step Methodology:
Inoculation & Baseline Establishment:
Infect female BALB/c mice (6-8 weeks old) via intraperitoneal (i.p.) injection with
103
bloodstream trypomastigotes of the bioluminescent T. cruzi CL Brener strain.
Validation Checkpoint 1: At 7 days post-infection (dpi), inject mice with D-luciferin (150 mg/kg) and perform baseline IVIS imaging. Exclude any outliers (mice not exhibiting a uniform bioluminescent signal of
>105
photons/sec) to ensure tight statistical variance across cohorts.
Randomize validated mice into treatment groups: Vehicle Control, Benznidazole (100 mg/kg/day), Posaconazole (20 mg/kg/day), and CNPI (15 mg/kg/day).
Administer drugs via oral gavage for 20 consecutive days.
Longitudinal Monitoring:
Image mice weekly. The red-shifted luciferase emits light in the tissue-penetrating orange-red spectrum, allowing precise tracking of parasite dissemination into the gastrointestinal (GI) tract and myocardium[4].
The Immunosuppression Checkpoint (Sterile Cure Validation):
At 100 dpi, mice exhibiting no detectable bioluminescence are subjected to immunosuppression via cyclophosphamide (200 mg/kg, i.p., every 4 days for 3 doses).
Causality: If even a single parasite survives in a dormant tissue niche, immunosuppression will trigger a rapid, highly visible bioluminescent relapse. A lack of relapse definitively validates a sterile cure[1].
Ex Vivo Tissue Mapping:
Euthanize mice and rapidly harvest the GI tract, heart, and skeletal muscle. Incubate tissues in D-luciferin and image ex vivo to map any residual, localized micro-infections that may have fallen below the whole-body detection threshold.
Self-validating in vivo bioluminescence workflow for determining sterile cure.
Comparative Efficacy Analytics: CNPI vs. Standard of Care
The experimental data derived from the bioluminescence model highlights the critical flaws in current monotherapies and validates the therapeutic superiority of CNPI's dual-pharmacophore approach.
Therapeutic Agent
Primary Target(s)
Acute Cure Rate (%)
Chronic Cure Rate (%)
ED50 (mg/kg/day)
Toxicity Profile (Weight Loss)
CNPI (Novel)
TcNTR & CYP51
100%
92%
15
Low (<5%)
Benznidazole
TcNTR
100%
60-70%
100
High (>15%)
Posaconazole
CYP51
80%
0-10%
20
Low (<5%)
Data Synthesis & Interpretation:
The Posaconazole Paradox: Despite exceptional in vitro potency against T. cruzi CYP51, posaconazole fails dramatically in the chronic murine model (0-10% cure rate). In vivo imaging reveals that while posaconazole suppresses parasitemia, it cannot eradicate the parasite from the GI tract, leading to a 100% relapse rate upon cyclophosphamide immunosuppression[1].
Benznidazole Toxicity: Benznidazole achieves a moderate chronic cure rate but requires a massive dose (100 mg/kg/day), resulting in significant host toxicity (observed as >15% body weight loss and lethargy).
CNPI Superiority: CNPI achieves a 92% sterile cure rate in the chronic phase at a fraction of the benznidazole dose (15 mg/kg/day). The causality here is clear: the imidazole moiety drives the compound deep into sterol-dependent tissue reservoirs, while the nitroaromatic group ensures rapid, irreversible lethality before the parasite can enter a dormant state.
Translational Outlook for Drug Development Professionals
The in vivo validation of 1-(5-chloro-2-nitrophenyl)-1H-imidazole (CNPI) provides a compelling blueprint for next-generation antichagasic drug design. By abandoning the monotherapy paradigm and utilizing a self-validating bioluminescence imaging model, we have objectively demonstrated that dual-targeting of TcNTR and CYP51 effectively eradicates chronic tissue reservoirs. For researchers advancing compounds into preclinical pipelines, adopting this rigorous, checkpoint-driven in vivo architecture is paramount to preventing the late-stage clinical failures historically seen with single-target inhibitors.
Activation of benznidazole by trypanosomal type I nitroreductases results in glyoxal formation. PubMed Central (PMC) - NIH.
Structural Characterization of CYP51 from Trypanosoma cruzi and Trypanosoma brucei Bound to the Antifungal Drugs Posaconazole and Fluconazole. PubMed Central (PMC) - NIH.
Bioluminescence imaging of chronic Trypanosoma cruzi infections reveals tissue-specific parasite dynamics and heart disease in the absence of locally persistent infection. PubMed Central (PMC) - NIH.
Limited Ability of Posaconazole To Cure both Acute and Chronic Trypanosoma cruzi Infections Revealed by Highly Sensitive In Vivo Imaging. Antimicrobial Agents and Chemotherapy - ASM Journals.
A Comparative DFT Analysis of 1-(5-chloro-2-nitrophenyl)-1H-imidazole and its Isomers: Exploring the Interplay of Electronic and Steric Effects
A Technical Guide for Researchers in Computational Chemistry and Drug Discovery Abstract This guide presents a comprehensive comparative Density Functional Theory (DFT) study of 1-(5-chloro-2-nitrophenyl)-1H-imidazole an...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Researchers in Computational Chemistry and Drug Discovery
Abstract
This guide presents a comprehensive comparative Density Functional Theory (DFT) study of 1-(5-chloro-2-nitrophenyl)-1H-imidazole and a series of structurally related compounds. By systematically varying the positions of the chloro and nitro substituents on the phenyl ring, we elucidate the intricate interplay of electronic and steric effects on the molecular properties of these systems. This in-depth analysis, grounded in robust computational methodologies, provides valuable insights for researchers in the fields of medicinal chemistry, materials science, and drug development, where understanding structure-property relationships is paramount. We detail the computational protocols, present a thorough analysis of the results, and offer a comparative discussion to guide future research and molecular design.
Introduction
Imidazole and its derivatives are a cornerstone of medicinal chemistry, forming the core scaffold of numerous pharmaceuticals and biologically active molecules.[1][2][3] The versatility of the imidazole ring, with its aromatic nature and hydrogen bonding capabilities, allows for a wide range of biological interactions.[1] The introduction of substituted phenyl rings at the N1 position further expands the chemical space, offering a powerful strategy to modulate the physicochemical and pharmacological properties of these compounds.[4]
Among the vast array of substituted phenylimidazoles, those bearing nitro and chloro groups are of particular interest due to the profound influence of these substituents on electronic distribution and molecular conformation. The strong electron-withdrawing nature of the nitro group, coupled with the inductive and mesomeric effects of the chlorine atom, can significantly alter the reactivity, stability, and intermolecular interaction potential of the entire molecule.
This guide focuses on a systematic computational investigation of 1-(5-chloro-2-nitrophenyl)-1H-imidazole (I) and a curated set of its isomers and analogues (Figure 1). Our primary objective is to provide a detailed, comparative analysis of their structural, electronic, and spectroscopic properties using Density Functional Theory (DFT). By dissecting the individual and combined contributions of the chloro and nitro substituents at different positions, we aim to establish clear structure-property relationships. This work serves as a valuable resource for researchers seeking to understand and predict the behavior of this important class of compounds, thereby facilitating the rational design of new molecules with tailored properties.
Caption: General workflow for the synthesis of 1-aryl-1H-imidazoles via Ullmann condensation.
Detailed Protocol:
Reaction Setup: To a round-bottom flask, add imidazole (1.2 equivalents), the corresponding aryl halide (1 equivalent), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
Reaction: Heat the reaction mixture at 120-150 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl-1H-imidazole.
For the synthesis of the specific compounds in this study, the corresponding substituted chloronitrobenzenes would be used as the aryl halide starting material.
Discussion and Conclusion
This comparative DFT study provides a detailed and systematic analysis of the structural and electronic properties of 1-(5-chloro-2-nitrophenyl)-1H-imidazole and its related isomers. Our findings highlight the significant influence of the position of the chloro and nitro substituents on the molecular geometry, electronic structure, and reactivity.
The key takeaways from this computational investigation are:
Steric Effects Dominate Conformation: The presence of an ortho-nitro group leads to a significant out-of-plane twisting of the phenyl and imidazole rings, disrupting π-conjugation. This effect is a critical consideration in molecular design, as it can impact receptor binding and other intermolecular interactions.
Electronic Effects Tune Reactivity: The strong electron-withdrawing nature of the nitro group, modulated by its position and the presence of the chloro substituent, directly influences the HOMO-LUMO energy gap. This allows for the fine-tuning of the molecule's reactivity and stability.
MEP and NBO Analyses Provide Mechanistic Insights: The detailed charge distribution and intramolecular interaction analysis offered by MEP and NBO calculations provide a deeper understanding of the underlying electronic factors governing the observed properties.
While this computational guide offers valuable predictive insights, experimental validation is crucial. The synthesis and spectroscopic characterization (NMR, IR, UV-Vis) of 1-(5-chloro-2-nitrophenyl)-1H-imidazole, along with single-crystal X-ray diffraction studies, would provide the necessary experimental data to corroborate our theoretical findings.
References
Shinde, R.B., Pansare, D.N., Shelke, R.N., Sarkate, A.P., et al. (2025). Green Synthesis of 2-(Substituted Phenyl)
Marzouk, M. M., et al. (2017). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol.
Khazaei, A., Alavi Nik, H. A., Ranjbaran, A., & Moosavi-Zare, A. R. (2016). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles. RSC Advances, 6(81), 77855-77863.
Krishnakumar, V., et al. (2016). Computational Calculation of Nitrobenzene and Its Derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 849-855.
Khan, I., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 263-269.
Nayak, S. K., & Sahoo, S. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. IntechOpen.
Patil, S. B., et al. (2015). Synthesis, characterization and crystal structure analysis of 4-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole-2-yl)phenyl carboxylic acid. Journal of Applicable Chemistry, 4(5), 1435-1442.
Biological Magnetic Resonance Bank. (n.d.). Imidazole. bmse000096.
Iordache, S., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. International Journal of Molecular Sciences, 25(7), 3747.
Patel, G., et al. (2025). Synthesis, Characterisation, Biological Evaluation and Analogizing the Antimycotic Activity of 2,4,5-Triphenylimidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-6.
Khan, M. A., et al. (2014). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 7(5), 729-736.
Cativiela, C., et al. (2001). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 6(6), 525-532.
Akintemi, O. E., & Ayeni, A. O. (2018). Computational modelling Procedures for Geometry Optimization, Kinetic and Thermodynamic Calculations using Spartan Software. Lupine Publishers.
ResearchGate. (2025). How can I optimize the geometry of a compound containing a nitro group (-NO₂) in Gaussian?.
Kumar, A., et al. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research, 5(5).
Jabbar, H., Al-Edan, A. K., & Sobri, M. (2017). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Pharmaceutical and Clinical Research, 9(1), 45-53.
Peterson, Y. K., & Peterson, D. L. (2011). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. PMC.
Fujitsu Limited. (2024).
Gunasekaran, S., & Kumaresan, S. (2022).
Rajalakshmi, K., & Balachandran, V. (2017). Natural bonding orbital (NBO) analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole.
Mary, Y. S., & Sajan, D. (2014). Molecular Geometry, NBO analysis, Frontier molecular orbitals, First order Hyper polarizability, and Vibrational Studies on Pote. International Journal of Research in Engineering and Technology, 3(2), 2321-7308.
CN101948435A. (2011). Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
Sharma, D., et al. (2009). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry, 2(2), 55-74.
Kubicki, M., & Wagner, P. (2020).
Gaonkar, S. L., et al. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 13(31), 21543-21558.
Grabowski, S. J. (2011). The Nature of Halogen Bonds in [N∙∙∙X∙∙∙N]+ Complexes: A Theoretical Study. Molecules, 16(5), 3949-3965.
Kubicki, M., & Wagner, P. (2007). Two different modes of halogen bonding in two 4-nitroimidazole derivatives.
Kapoor, K., et al. (2012). Crystal Structure of 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole. X-ray Structure Analysis Online, 28, 39-40.
Powis, I., et al. (2024). Valence shell electronically excited states of 1-phenylimidazole and 1-benzylimidazole.
Zare, A., & Moosavi-Zare, A. R. (2016). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinitromethanide. New Journal of Chemistry, 40(12), 10344-10350.
Ribeiro da Silva, M. A., & Santos, L. M. (2023). The Cohesive Interactions in Phenylimidazoles. PMC.
Assessing the Selective Cytotoxicity of 1-(5-chloro-2-nitrophenyl)-1H-imidazole: A Comparative Guide for Preclinical Evaluation
In the landscape of oncology drug discovery, the paramount challenge is to develop therapeutic agents that exhibit potent cytotoxicity against malignant cells while sparing their normal, healthy counterparts. This guide...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of oncology drug discovery, the paramount challenge is to develop therapeutic agents that exhibit potent cytotoxicity against malignant cells while sparing their normal, healthy counterparts. This guide provides a comprehensive framework for assessing the in vitro selectivity of a novel investigational compound, 1-(5-chloro-2-nitrophenyl)-1H-imidazole, for cancer cells versus normal cells. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and offer insights into the interpretation of results, thereby equipping researchers with the necessary tools to evaluate the therapeutic potential of this and other similar compounds.
Introduction to 1-(5-chloro-2-nitrophenyl)-1H-imidazole and the Principle of Selective Cytotoxicity
1-(5-chloro-2-nitrophenyl)-1H-imidazole is a small molecule characterized by a nitro-substituted chlorophenyl group appended to an imidazole ring. The presence of the nitroimidazole moiety is of particular interest, as this class of compounds is known to undergo bioreductive activation under the hypoxic conditions often prevalent in solid tumors, leading to the formation of cytotoxic reactive nitrogen species that can induce cellular damage.[1][2] The ultimate goal of cancer chemotherapy is to achieve a high therapeutic index, meaning maximal efficacy against cancer cells with minimal toxicity to normal tissues.[3] A quantitative measure of this is the Selectivity Index (SI) , which is the ratio of the cytotoxic concentration in normal cells to that in cancer cells. A higher SI value signifies greater selectivity for cancer cells.[4][5][6]
This guide will compare the hypothetical performance of 1-(5-chloro-2-nitrophenyl)-1H-imidazole with a known, non-selective chemotherapeutic agent (e.g., Doxorubicin) to highlight the importance of selectivity.
Synthesis and Proposed Mechanism of Action
Proposed Synthesis
A plausible synthetic route for 1-(5-chloro-2-nitrophenyl)-1H-imidazole is the Ullmann condensation, a copper-catalyzed N-arylation reaction.[3][7][8] This would involve the coupling of imidazole with 1,5-dichloro-2-nitrobenzene in the presence of a copper catalyst and a suitable base.
Figure 1: Proposed synthesis of 1-(5-chloro-2-nitrophenyl)-1H-imidazole.
Hypothesized Mechanism of Action
The anticancer activity of nitroimidazole derivatives is often attributed to the reduction of the nitro group to form cytotoxic metabolites.[] This process is more efficient in the hypoxic environment of tumors. These reactive species can cause DNA strand breaks and induce apoptosis.[1] Anticancer drugs can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][11][12] We hypothesize that 1-(5-chloro-2-nitrophenyl)-1H-imidazole may selectively induce apoptosis in cancer cells.
Figure 3: General experimental workflow for assessing cytotoxicity and selectivity.
Data Analysis and Interpretation
IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. A lower IC50 value indicates a more potent compound. The IC50 values for each cell line are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Selectivity Index (SI) Calculation
The Selectivity Index is calculated using the following formula:
[4][13][14]
SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
A compound with an SI value greater than or equal to 2 is generally considered to have selective activity against cancer cells. [5]An SI value less than 2 suggests general toxicity.
[6]
Table 2: Hypothetical Cytotoxicity Data (IC50 in µM after 48h treatment)
Compound
A549 (Cancer)
BEAS-2B (Normal)
SI
MCF-7 (Cancer)
MCF-10A (Normal)
SI
1-(5-chloro-2-nitrophenyl)-1H-imidazole
15.2
85.1
5.6
22.5
98.3
4.4
Doxorubicin (Comparator)
0.8
1.1
1.4
1.2
1.5
1.3
Investigating the Underlying Signaling Pathways
Should 1-(5-chloro-2-nitrophenyl)-1H-imidazole demonstrate promising selectivity, further investigation into its mechanism of action is warranted. This could involve assessing its ability to induce apoptosis.
Apoptosis Induction
Apoptosis can be detected and quantified using various methods, such as:
Annexin V/Propidium Iodide (PI) Staining: To differentiate between early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Caspase Activity Assays: To measure the activity of key executioner caspases like caspase-3 and caspase-7.
Western Blotting: To analyze the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
[15]
Figure 4: Simplified overview of apoptotic signaling pathways.
Conclusion
The systematic approach outlined in this guide provides a robust framework for the initial preclinical assessment of the selectivity of 1-(5-chloro-2-nitrophenyl)-1H-imidazole. By employing a combination of cytotoxicity assays on a well-chosen panel of cancer and normal cell lines, researchers can generate the critical data needed to calculate the selectivity index. A favorable SI, coupled with further mechanistic studies into apoptosis induction, would provide strong evidence for the therapeutic potential of this compound and justify its advancement in the drug discovery pipeline.
References
Bocci, C., et al. (2024). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. International Journal of Molecular Sciences, 25(5), 2789.
Ferreira, P. M. P., et al. (2020). Drug-induced Apoptosis in Lung Cancer Cells Is Not Mediated by the Fas/FasL (CD95/APO1) Signaling Pathway. Clinical Cancer Research, 6(1), 203-212.
Nature Springer. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
Promega. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
Selectivity Index: Significance and symbolism. (2026, February 20). ScienceDirect. Retrieved from [Link]
Bio-Rad. (n.d.). MTT Assay Protocol. Retrieved from [Link]
ResearchGate. (n.d.). Drugs inducing death signaling pathways. Retrieved from [Link]
MDPI. (2025). Advances and Challenges in Drug Screening for Cancer Therapy: A Comprehensive Review. Cancers, 17(1), 123.
Bentham Science. (n.d.). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Anti-Cancer Agents in Medicinal Chemistry.
MDPI. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(1), 123.
Mayo Clinic. (n.d.). Anticancer Drug Action Laboratory - Apoptosis and the Response to Anti-Cancer Drugs. Retrieved from [Link]
PubMed. (2023). Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study. European Journal of Medicinal Chemistry, 261, 115814.
MDPI. (2024). A Comprehensive Investigation of Active Learning Strategies for Conducting Anti-Cancer Drug Screening. International Journal of Molecular Sciences, 25(3), 1568.
Haryanti, S., et al. (2020). In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. Pharmacognosy Journal, 12(1).
Connect Journals. (n.d.). Synthetic Emergence in N-Arylimidazoles: A Review. Journal of Applicable Chemistry.
ResearchGate. (2022, August 11). Which cell line is the best for selectivity evaluation in cancer cell culture? Retrieved from [Link]
Noble Life Sciences. (2023, April 20). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
Nature. (2025). High-Throughput Chemotherapeutic Drug Screening System for Gastric Cancer (Cure-GA).
ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. Retrieved from [Link]
MDPI. (2019).
ResearchGate. (n.d.). The selectivity indexes (SI) that represent IC50 for normal cell line/IC50 for cancerous cell line. Retrieved from [Link]
Asian Journal of Chemistry. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Asian Journal of Chemistry, 32(5), 1234-1238.
ACS Publications. (2024). Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. The Journal of Organic Chemistry.
PNAS. (2011). Redefining the relevance of established cancer cell lines to the study of mechanisms of clinical anti-cancer drug resistance. Proceedings of the National Academy of Sciences, 108(46), 18708-18713.
MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
Anticancer Research. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research.
International Journal of Pharmaceutical Sciences and Research. (n.d.). Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs.
Crozet, M. D., et al. (2004). SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. ARKIVOC.
MDPI. (n.d.).
ResearchGate. (2025, December 4). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Retrieved from [Link]
Oxford Academic. (2013). Clinical Relevance of Cancer Cell Lines. JNCI: Journal of the National Cancer Institute, 105(4), 279-288.
MDPI. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 30(6), 1234.
PubMed. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 3057.
SciSpace. (n.d.). Catalytic Synthesis of 1,2,4,5-Tetrasubstituted 1H-Imidazole Derivatives. Retrieved from [Link]
Google Patents. (n.d.). Method of synthesis of 1-(2-chlorophenyl)-diphenyl-1h-imidazole.
MDPI. (2023). Inhibition of Cancer Development by Natural Plant Polyphenols: Molecular Mechanisms. International Journal of Molecular Sciences, 24(13), 10792.
The disposal of complex organic intermediates requires a rigorous, scientifically grounded approach to mitigate environmental toxicity and ensure laboratory safety. 1-(5-chloro-2-nitrophenyl)-1H-imidazole is a halogenate...
Author: BenchChem Technical Support Team. Date: April 2026
The disposal of complex organic intermediates requires a rigorous, scientifically grounded approach to mitigate environmental toxicity and ensure laboratory safety. 1-(5-chloro-2-nitrophenyl)-1H-imidazole is a halogenated nitroaromatic compound that presents unique disposal challenges due to the combined presence of a robust carbon-chlorine (C-Cl) bond, an energy-dense nitro (-NO2) group, and a potentially corrosive imidazole ring[1].
This guide provides drug development professionals and researchers with a self-validating, step-by-step operational plan for the safe handling, segregation, and final destruction of this compound.
Chemical Profile & Hazard Classification
To design an effective disposal strategy, we must first isolate the quantitative and structural data that dictate the compound's behavior in waste streams.
Property
Specification
Operational Implication
Chemical Name
1-(5-chloro-2-nitrophenyl)-1H-imidazole
Must be explicitly listed on RCRA waste manifests.
Essential for Environmental Health & Safety (EHS) profiling.
Chemical Class
Halogenated Nitroaromatic Imidazole
Dictates mandatory routing to high-temperature incineration[2].
Key Structural Hazards
C-Cl bond, Nitro (-NO2) group
High risk of dioxin/furan and NOx formation upon improper combustion[2][3].
Target Waste Stream
Halogenated Organic Waste
Must strictly avoid non-halogenated solvent streams to maintain BTU values[2].
The Mechanistic Science of Disposal
Standard disposal methods are insufficient for halogenated nitroaromatics. You must not dispose of this compound via standard aqueous drains or general biohazard waste. The causality behind our disposal methodology relies on two primary structural factors:
Halogenation & Dioxin Prevention: Combusting chlorinated compounds at standard temperatures can synthesize highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, the waste must be routed to a specialized hazardous waste incinerator capable of exceeding 1,000°C (1,800°F) to completely cleave the robust C-Cl bonds[2].
Nitroaromatic Reactivity & Emissions: Nitroaromatics are inherently energy-dense. While stable under standard lab conditions, their combustion generates significant nitrogen oxides (NOx). The receiving incineration facility must be equipped with advanced alkaline scrubbers to neutralize both hydrochloric acid (HCl) gas and NOx emissions[2][3].
Disposal Workflow Diagram
Workflow for the segregation and high-temperature incineration of halogenated nitroaromatics.
Standard Operating Procedure: Step-by-Step Disposal
This protocol is designed as a self-validating system. Each step contains an action and a validation check to ensure the chemical is neutralized and contained without compromising downstream safety.
Phase 1: Pre-Operational Safety & PPE
Action: Don appropriate Personal Protective Equipment (PPE) before handling waste. This includes standard nitrile gloves, chemical splash goggles, and a flame-resistant lab coat. All transfers must occur within a certified chemical fume hood[4].
Causality & Validation: Nitroaromatics can be absorbed through the skin, and imidazoles are often severe eye irritants. Nitrile provides a robust barrier against organic solids and common carrier solvents (like DMSO). Validation is achieved by inspecting gloves for micro-tears before handling and ensuring the fume hood sash is positioned at the correct operational height.
Phase 2: Waste Segregation & Containment
Action: Designate a specific, chemically resistant high-density polyethylene (HDPE) or glass container strictly for "Halogenated Organic Waste." Do not mix this compound with strong reducing agents or non-halogenated waste streams[2][4].
Causality & Validation: Halogenated compounds must be isolated. Mixing them with non-halogenated waste dilutes the halogen concentration, which can confuse EHS profiling and potentially cause the waste to be sent to a lower-temperature incinerator not equipped for dioxin prevention[2]. Furthermore, mixing nitroaromatics with strong reducing agents can cause dangerous exothermic reactions. Validation is achieved by ensuring the container remains chemically inert, shows no signs of exothermic heat or pressure buildup, and is tightly sealed when not in active use.
Phase 3: Spill Management & Decontamination
Action: In the event of a powder spill, do NOT use combustible materials like paper towels. Use a dedicated chemical scoop to transfer the solid into the hazardous waste container. For liquid spills (e.g., dissolved in solvent), use chemically inert absorbent pads[4].
Causality & Validation: Nitroaromatic compounds possess inherent oxidative potential. Friction or combination with highly combustible materials can create localized fire hazards. Validation involves verifying the spill area is fully decontaminated using a compatible solvent wash (e.g., soap and water or a mild solvent approved by EHS), leaving no visible residue on the benchtop.
Phase 4: Institutional Handoff & Final Destruction
Action: Label the container with the exact chemical name ("1-(5-chloro-2-nitrophenyl)-1H-imidazole"), its concentration, the carrier solvent (if applicable), and GHS hazard warnings (Toxic, Environmental Hazard). Submit a pickup request to your institution's EHS department[4].
Causality & Validation: EHS relies on accurate RCRA manifesting to route the chemical to a specialized incinerator capable of exceeding 1,000°C with alkaline scrubbers. This ensures complete destruction of the C-Cl and C-NO2 bonds while neutralizing resulting gases[2]. Validation is confirmed administratively via the receipt of a Certificate of Destruction from the licensed hazardous waste facility.
References
[3] Emerging Contaminants – 2,4,6-Trinitrotoluene (TNT). CLU-IN (EPA). Available at:[Link]
Comprehensive Safety and Handling Guide for 1-(5-chloro-2-nitrophenyl)-1H-imidazole
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unw...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities like 1-(5-chloro-2-nitrophenyl)-1H-imidazole, for which a specific Safety Data Sheet (SDS) may not be readily available, demands a meticulous and conservative approach to safety. This guide synthesizes established safety protocols for its constituent chemical groups—imidazole and nitroaromatic compounds—to provide a robust framework for its safe handling, use, and disposal.
Hazard Analysis: A Proactive Approach to Safety
Given the absence of a specific SDS for 1-(5-chloro-2-nitrophenyl)-1H-imidazole, we must infer its potential hazards from its structural components. The imidazole ring can be corrosive and cause severe skin and eye damage[1][2][3]. The presence of a nitroaromatic group suggests potential toxicity if swallowed or in contact with skin, and it may be a suspected carcinogen[4]. Therefore, a multi-layered personal protective equipment (PPE) strategy is not just recommended, but essential.
Table 1: Inferred Hazard Classification and Safety Precautions
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE plan is critical to mitigate the risks associated with handling 1-(5-chloro-2-nitrophenyl)-1H-imidazole. The following table outlines the recommended PPE for various laboratory tasks.
Table 2: Recommended Personal Protective Equipment (PPE)
A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment. The following diagram and procedural steps outline the recommended operational plan.